molecular formula C5H11ClN2O B613189 (R)-Pyrrolidine-2-carboxamide hydrochloride CAS No. 50894-62-7

(R)-Pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B613189
CAS No.: 50894-62-7
M. Wt: 150.6
InChI Key: CSKSDAVTCKIENY-PGMHMLKASA-N
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Description

(R)-Pyrrolidine-2-carboxamide hydrochloride (CAS 50894-62-7) is a chiral building block of significant interest in medicinal chemistry and pharmaceutical research. The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics, due to its ability to efficiently explore three-dimensional pharmacophore space and influence the stereochemistry and physicochemical properties of drug candidates . As a proline derivative, this compound serves as a versatile precursor for the stereoselective synthesis of various bioactive molecules . For instance, the free base form, (R)-Pyrrolidine-2-carboxamide, is a key intermediate in the synthesis of Protirelin, a peptide hormone used in diagnostics and treatment . Furthermore, pyrrolidine carboxamide analogs have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , presenting a direct approach to combating tuberculosis . Research into proline and pyrrolidine carboxamide analogs also extends to neuroscience, where they are investigated as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are targets for conditions like anxiety, depression, and neurodegenerative diseases . With a molecular formula of C5H11ClN2O and a molecular weight of 150.61 , this compound is supplied with high purity for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKSDAVTCKIENY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673769
Record name D-Prolinamide--hydrogen chloride (1/1)
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Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50894-62-7
Record name D-Prolinamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-pyrrolidine-2-carboxamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidine-2-carboxamide hydrochloride, a derivative of the amino acid D-proline, is a chiral building block of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous bioactive molecules and approved pharmaceuticals, influencing stereochemistry, solubility, and other key physicochemical properties.[1] This guide provides a comprehensive overview of the physical properties of this compound, along with detailed protocols for its characterization, to support its application in research and development.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a compound is critical for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms D-Prolinamide hydrochloride[2]
CAS Number 50894-62-7
Molecular Formula C₅H₁₁ClN₂O[2][3]
Molecular Weight 150.61 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point Approx. 178-182 °C (based on L-enantiomer)Inferred from L-enantiomer data
Solubility Soluble in water and alcohols (e.g., ethanol, methanol).[5] The free base is soluble in DMSO.[4][4][5]
Stability May be hygroscopic.[6]
Storage Store at room temperature under an inert atmosphere.[3]

Detailed Analysis of Physical Properties

Melting Point
Solubility Profile

This compound is generally soluble in polar protic solvents such as water, methanol, and ethanol.[5] This solubility is attributed to the presence of the charged ammonium group and the hydrogen bonding capabilities of the amide functionality. The free base form, (R)-Pyrrolidine-2-carboxamide, demonstrates solubility in polar aprotic solvents like DMSO.[4] For applications requiring non-polar solvents, solubility is expected to be limited.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific spectral data for this compound is not widely published. However, based on the molecular structure, the expected signals in a ¹H NMR spectrum would include:

  • Broad signals for the amine and amide protons.

  • A multiplet for the proton at the chiral center (C2).

  • A series of multiplets for the diastereotopic protons on the pyrrolidine ring (C3, C4, and C5).

The ¹³C NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

  • N-H stretching vibrations for the primary amide and the secondary amine hydrochloride.

  • A C=O stretching vibration for the amide carbonyl group.

Experimental Protocols for Characterization

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.[7]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Protocol 2: Purity and Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity and determine the enantiomeric excess of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable mobile phase or a compatible solvent (e.g., a mixture of the mobile phase components) at a concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: A chiral stationary phase (CSP) column suitable for the separation of amines, such as a polysaccharide-based column (e.g., CHIRALPAK series).[8]

    • Mobile Phase: A typical mobile phase for chiral amine separation could be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with acidic and/or basic additives to improve peak shape. A common mobile phase composition for screening is 80:20 hexane:ethanol with 0.1% trifluoroacetic acid and 0.1% triethylamine.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of the racemic (DL) compound to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample of this compound.

    • Chemical purity is determined by the percentage of the main peak area relative to the total area of all peaks.

    • Enantiomeric excess (e.e.) is calculated using the following formula:

      • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare 1 mg/mL sample solution E Inject (R)-enantiomer sample A->E B Prepare mobile phase (e.g., Hexane:Ethanol with additives) C Equilibrate chiral column B->C D Inject racemic standard C->D D->E F Detect by UV at 210 nm E->F G Integrate peak areas F->G H Calculate chemical purity G->H I Calculate enantiomeric excess G->I

Sources

An In-Depth Technical Guide to (R)-Pyrrolidine-2-carboxamide Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-Pyrrolidine-2-carboxamide hydrochloride, a derivative of the non-proteinogenic amino acid D-proline, is a crucial chiral building block in contemporary pharmaceutical synthesis. Its rigid five-membered ring and defined stereochemistry at the C2 position make it an invaluable synthon for creating complex, stereospecific molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol from D-proline, and robust methods for its analytical characterization. Furthermore, we explore its pivotal role in drug development, with a specific focus on its application as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic and medicinal chemistry programs.

Introduction and Strategic Importance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] Its non-planar, five-membered structure allows for the precise spatial arrangement of substituents, which is critical for selective interaction with biological targets. This compound, the subject of this guide, is the hydrochloride salt of D-prolinamide. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, making it easier to handle and utilize in various reaction conditions.[2]

The strategic importance of this molecule lies in its stereochemical purity. The "(R)" configuration at the second carbon is derived from its precursor, D-proline, and is often essential for the desired biological activity of the final active pharmaceutical ingredient (API). A prime example of its utility is in the synthesis of Vildagliptin, an oral anti-diabetic drug that requires the specific stereochemistry conferred by this building block for its potent and selective inhibition of the DPP-4 enzyme.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in process development and scale-up.

Chemical Structure:

  • IUPAC Name: (2R)-pyrrolidine-2-carboxamide;hydrochloride

  • Molecular Formula: C₅H₁₁ClN₂O

  • CAS Number: 50894-62-7[2]

  • Structure:

Quantitative Data Summary:

PropertyValueSource / Comment
Molecular Weight 150.61 g/mol Computed[3]
Appearance White to off-white crystalline solidCommercial Supplier Data[2]
Melting Point 178-182 °CData for L-enantiomer HCl; expected to be identical for R-enantiomer.
Solubility Soluble in water and polar solvents like methanol.[2]The hydrochloride salt form significantly increases aqueous solubility. Solubility of the free base (prolinamide) is lower in less polar organic solvents like n-heptane and n-hexane.[4]
Storage Conditions Inert atmosphere, room temperature.Hygroscopic nature necessitates storage in a dry, well-sealed container.[5]

Synthesis and Purification

The most common and industrially relevant synthesis of this compound begins with the readily available chiral pool starting material, D-proline. The synthesis is a robust two-step process involving esterification followed by amidation.

Synthetic Strategy and Mechanistic Rationale

The direct amidation of the carboxylic acid of D-proline is challenging due to the competing acid-base reaction between the carboxylic acid and the secondary amine of the pyrrolidine ring, which forms a stable zwitterion. To circumvent this, a protection/activation strategy is employed.

  • Esterification: The carboxylic acid is first converted to a methyl ester. This is typically achieved by reacting D-proline with methanol in the presence of an activating agent like thionyl chloride (SOCl₂).[6] Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more electrophilic for attack by methanol. This step effectively "protects" the carboxylic acid, preventing zwitterion formation and activating it for the subsequent step.

  • Amidation: The resulting D-proline methyl ester hydrochloride is then subjected to ammonolysis.[6] Gaseous ammonia or a solution of ammonia in methanol is used as the nitrogen source. The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group to form the primary amide. The reaction is typically driven to completion by using an excess of ammonia.

This sequence ensures a high-yielding and stereoretentive conversion from the starting amino acid to the desired product.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of (R)-Proline methyl ester hydrochloride

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), add D-proline (100 g, 0.87 mol).

  • Add methanol (500 mL) to the flask and begin stirring to create a suspension.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Causality: Cooling is critical to control the exothermic reaction between thionyl chloride and methanol.

  • Slowly add thionyl chloride (74 mL, 1.04 mol) dropwise to the stirred suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting yellow oil is (R)-Proline methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude (R)-Proline methyl ester hydrochloride from the previous step in methanol (400 mL) in a suitable pressure-rated reactor or a robust sealed flask.

  • Cool the solution to 0-10 °C.

  • Begin bubbling anhydrous ammonia gas through the solution while maintaining the temperature between 15-20 °C.[7] Alternatively, a saturated solution of ammonia in methanol can be used.

  • Causality: Maintaining a controlled temperature is necessary to prevent excessive pressure buildup and to ensure optimal reaction kinetics. The reaction is an equilibrium, and using excess ammonia drives it towards the product.

  • Continue the reaction for 15-20 hours. Monitor the reaction for the disappearance of the ester by HPLC or GC.

  • Once the reaction is complete, stop the ammonia flow and carefully vent any excess pressure.

  • Remove the methanol under reduced pressure. The resulting crude solid contains (R)-Pyrrolidine-2-carboxamide, its hydrochloride salt, and ammonium chloride.

Workflow: Synthesis and Purification

The following diagram outlines the logical flow from starting material to the final, purified product.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase D_Proline D-Proline Ester_HCl (R)-Proline Methyl Ester HCl (Crude Oil) D_Proline->Ester_HCl  1. SOCl₂, MeOH  2. Reflux Amide_Crude Crude Product Mix (Amide, Amide-HCl, NH4Cl) Ester_HCl->Amide_Crude  NH₃ (gas or in MeOH)  15-20°C, 15-20h Dissolve Dissolve Crude in Dichloromethane (DCM) Amide_Crude->Dissolve Proceed to Purification Base_Wash Wash with conc. KOH solution to neutralize HCl and remove NH₄Cl Dissolve->Base_Wash Filter Filter inorganic salts (KCl, K₂CO₃) Base_Wash->Filter Dry_Conc Dry organic layer (e.g., Na₂SO₄) and concentrate Filter->Dry_Conc Final_Product (R)-Pyrrolidine-2-carboxamide (Free Base) Dry_Conc->Final_Product Final_HCl (R)-Pyrrolidine-2-carboxamide HCl (Final Product) Final_Product->Final_HCl  Dissolve in suitable solvent  (e.g., Ether)  Bubble dry HCl gas

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Purification
  • Dissolve the crude product mixture from Step 2 in dichloromethane (DCM, 700 mL).[7]

  • Cool the solution to 0-10 °C in an ice bath.

  • Prepare a concentrated aqueous solution of potassium hydroxide (KOH). Slowly add the KOH solution to the DCM solution with vigorous stirring.

  • Causality: The strong base deprotonates the hydrochloride salt of the product and ammonium chloride, converting them to the free amine and ammonia gas, respectively. The inorganic salts (KCl) precipitate or move into the aqueous layer, while the organic-soluble free amide remains in the DCM layer.

  • After the addition, continue stirring for 1 hour at 0-10 °C.

  • Separate the layers. Filter the organic layer to remove any precipitated inorganic salts.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-Pyrrolidine-2-carboxamide as the free base.

  • To obtain the hydrochloride salt, dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield pure this compound.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is a critical, self-validating step in the synthesis. A combination of spectroscopic and chromatographic methods should be employed.

Expected Spectroscopic Data

While a publicly available, verified spectrum for this compound is not readily found, the following data are predicted based on the known structure and spectroscopic principles for the analogous L-enantiomer and related compounds. The spectra for the R- and S-enantiomers are identical.

¹H NMR (Proton NMR): (Predicted for D₂O solvent)

  • δ ~4.3-4.5 ppm (t, 1H): The methine proton at the chiral center (C2-H). It will appear as a triplet due to coupling with the two adjacent C3 protons.

  • δ ~3.3-3.5 ppm (m, 2H): The two methylene protons on C5 (adjacent to the nitrogen).

  • δ ~2.0-2.4 ppm (m, 4H): The four methylene protons on C3 and C4, which will likely appear as complex, overlapping multiplets.

  • Amide (-CONH₂) and Amine (-NH₂⁺-) protons: These are exchangeable with D₂O and will likely not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets.

¹³C NMR (Carbon NMR): (Predicted for D₂O solvent)

  • δ ~175-178 ppm: Carbonyl carbon (C=O) of the amide.

  • δ ~60-62 ppm: Chiral methine carbon (C2).

  • δ ~46-48 ppm: Methylene carbon adjacent to nitrogen (C5).

  • δ ~28-32 ppm: Methylene carbon (C3).

  • δ ~24-26 ppm: Methylene carbon (C4).

FTIR (Fourier-Transform Infrared Spectroscopy):

  • ~3200-3400 cm⁻¹: N-H stretching vibrations of the primary amide (-CONH₂) and the secondary ammonium (-NH₂⁺-) group. This often appears as a broad band.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the methylene groups in the pyrrolidine ring.

  • ~1650-1680 cm⁻¹: A strong absorption band corresponding to the C=O stretch (Amide I band).

  • ~1600-1640 cm⁻¹: N-H bending vibration of the amide (Amide II band).

Mass Spectrometry (MS):

  • Expected [M+H]⁺: The mass of the free base is 114.15 g/mol . In ESI-MS, the expected molecular ion peak for the protonated free base would be at m/z = 115.1.[8]

Quality Control Workflow

A robust QC workflow ensures that each batch of synthesized material meets the required specifications for use in further synthetic steps, particularly for GMP applications.

Caption: Quality control decision workflow for batch release.

Application in Drug Development: Vildagliptin Synthesis

(R)-Pyrrolidine-2-carboxamide is a key starting material for the synthesis of several DPP-4 inhibitors, most notably Vildagliptin.[9] Vildagliptin is an oral medication used for the treatment of type 2 diabetes mellitus.

Mechanism of Action: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:

  • Stimulating glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppressing glucagon secretion from pancreatic α-cells.

In patients with type 2 diabetes, the action of incretins is impaired. By inhibiting DPP-4, Vildagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing their active levels in the bloodstream.[2] This enhances the body's natural ability to control blood glucose levels, but only when they are elevated (i.e., after a meal), which significantly reduces the risk of hypoglycemia compared to some other classes of anti-diabetic drugs.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the physiological pathway affected by Vildagliptin.

DPP4_Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver food Food Intake glp1 Active GLP-1 (Incretin Hormone) food->glp1 Stimulates Release dpp4 DPP-4 Enzyme glp1->dpp4 Substrate beta_cell β-cells glp1->beta_cell Stimulates alpha_cell α-cells glp1->alpha_cell Inhibits inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 Degrades vildagliptin Vildagliptin vildagliptin->dpp4 INHIBITS insulin ↑ Insulin Secretion beta_cell->insulin glucagon ↓ Glucagon Secretion alpha_cell->glucagon glucose ↓ Blood Glucose insulin->glucose hgp ↓ Hepatic Glucose Production glucagon->hgp hgp->glucose

Caption: Mechanism of action of Vildagliptin via DPP-4 inhibition.

Safety and Handling

As a fine chemical intermediate, this compound must be handled with appropriate care.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed (Acute toxicity, oral - Category 4).

    • H315: Causes skin irritation (Skin corrosion/irritation - Category 2).

    • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).

    • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).

  • Precautionary Statements (P-phrases):

    • P261: Avoid breathing dust.

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a high-value chiral intermediate whose utility is firmly established in modern pharmaceutical R&D and manufacturing. Its straightforward, stereoretentive synthesis from D-proline, coupled with its critical role in forming the stereocenter of potent APIs like Vildagliptin, underscores its importance. A comprehensive understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for any scientific professional aiming to incorporate this building block into a synthetic program. The continued exploration of pyrrolidine-based scaffolds ensures that this and related compounds will remain relevant in the ongoing quest for novel, selective, and effective therapeutics.

References

  • Google Patents. (2011). CN102180823A - Method for refining prolinamide.
  • PubChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride. CID 3016353. Retrieved from [Link]

  • Wikipedia. (n.d.). Vildagliptin. Retrieved from [Link]

  • Ahren, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vildagliptin? Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine-2-carboxamide. CID 550774. Retrieved from [Link]

  • ResearchGate. (2021). Determination and Analysis of Solubility of l -Prolinamide in Ten Pure Solvents and Three Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Frontiers. (2020). DPP-4 Inhibition and the Path to Clinical Proof. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Main Impurity of Vildagliptin. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of L-Prolinamide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (2014). CN103896820A - Method for purifying L-prolinamide.
  • Google Patents. (2013). CN102180823B - A kind of method of refining prolinamide.
  • Google Patents. (2011). CN102180823A - Method for refining prolinamide.
  • University of Eastern Piedmont. (n.d.). A concise and efficient synthesis of vildagliptin. Retrieved from [Link]

  • PubChem. (n.d.). L-Prolinamide. CID 111306. Retrieved from [Link]

  • SpectraBase. (n.d.). L-(-)-Prolinamide. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for L-prolinamide (HMDB0253910). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2007). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1 H and 13 C NMR (red) chemical shifts (ppm) (left) and the NOESY correlations (right) of 5a. Retrieved from [Link]

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Part 1: Physicochemical Properties and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Pyrrolidine-2-carboxamide hydrochloride (CAS 50894-62-7): A Chiral Scaffold for Modern Drug Discovery

Introduction

This compound, identified by CAS number 50894-62-7, is a pivotal chiral building block derived from the natural amino acid D-proline. As a white to off-white crystalline solid, its hydrochloride salt form confers enhanced stability and solubility in aqueous media, making it highly tractable for synthetic applications.[1] The significance of this compound extends far beyond its basic properties; the pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry.[2] This distinction arises from the ring's three-dimensional structure and its ability to improve critical physicochemical parameters of drug candidates, such as solubility and receptor binding affinity.[2] Consequently, this compound serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), a foundational component in the development of novel therapeutics for neurological disorders, and a valuable tool in asymmetric organocatalysis.[1][2][3] This guide provides an in-depth technical overview for researchers and drug development professionals, detailing its properties, synthesis, biological significance, and applications.

The precise chemical identity and purity of a starting material are paramount in drug development. This compound's utility is defined by its specific stereochemistry and physical characteristics.

Table 1: Core Physicochemical Data

Property Value Source(s)
CAS Number 50894-62-7 [4]
Molecular Formula C₅H₁₁ClN₂O [1][4][5]
Molecular Weight 150.61 g/mol [1][4][5]
Appearance White to off-white crystalline solid [1]
Solubility Soluble in water and other polar solvents [1]
Synonyms D-Proline amide hydrochloride, H-D-Pro-NH₂ HCl [1]

| Storage | Inert atmosphere, room temperature |[4] |

The molecule's structure is defined by a five-membered pyrrolidine ring with a carboxamide group at the C2 position in the (R)-configuration. This specific chirality is critical, as stereoisomers often exhibit vastly different biological activities and receptor interactions.[2]

Analytical and Spectroscopic Profile

Validation of enantiomeric purity and structural integrity is a non-negotiable step in its application. A multi-pronged analytical approach is essential for quality control.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for confirming the enantiomeric excess (e.e.) of the compound. The choice of a chiral stationary phase is critical for resolving the (R) and (S) enantiomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity by identifying characteristic proton and carbon signals of the pyrrolidine ring and carboxamide group.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) verify the molecular weight of the compound, confirming its identity.[4][6]

  • X-ray Crystallography: For absolute structural confirmation, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and the absolute (R) configuration of the chiral center.[2]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a self-validating system for ensuring the stereochemical integrity of the starting material.

  • Column Selection: Utilize a chiral column known for resolving amine derivatives, such as a Chiralpak AD-H column (or equivalent).[2]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).[2] The exact ratio may require optimization.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm) to detect the amide chromophore.

  • Analysis: Inject 10 µL of the sample. For validation, also inject a racemic (RS) standard to confirm the retention times of both the (R) and (S) enantiomers.

  • Data Interpretation: The (R)-enantiomer should present as a single, sharp peak at its characteristic retention time. The absence of a peak at the retention time corresponding to the (S)-enantiomer confirms high enantiomeric purity. The peak area is used to calculate the enantiomeric excess.

Part 2: Synthesis and Manufacturing Landscape

The synthesis of this compound primarily relies on chiral pool synthesis, leveraging the readily available and enantiomerically pure starting material, D-proline.

Chiral Pool Synthesis via Direct Amide Coupling

This is the most direct and common approach. The causality is clear: starting with an enantiopure precursor (D-proline) preserves the desired stereochemistry throughout the synthesis, avoiding costly and complex chiral resolution steps later. The core of this method is the activation of the carboxylic acid group of D-proline to facilitate its reaction with an ammonia source.[2]

D_Proline D-Proline (Starting Material) Activation Carboxylic Acid Activation (e.g., Coupling Reagent like HATU/EDC) D_Proline->Activation Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) Activation->Coupling Activated Intermediate Ammonia Ammonia Source (e.g., NH4Cl, NH3 gas) Ammonia->Coupling Product (R)-Pyrrolidine-2-carboxamide Coupling->Product HCl_Salt Hydrochloride Salt Formation (Addition of HCl) Product->HCl_Salt Final_Product (R)-Pyrrolidine-2-carboxamide HCl (Final Product) HCl_Salt->Final_Product

Caption: Workflow for the synthesis of the target compound from D-proline.

Experimental Protocol: Laboratory-Scale Synthesis
  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-D-proline in a suitable aprotic solvent (e.g., dichloromethane, DMF). Cool the solution to 0 °C in an ice bath.

  • Activation: Add an amide coupling reagent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 1.2 equivalents of DIPEA). Stir for 15-20 minutes to form the activated ester. The Boc-protecting group is used to prevent side reactions at the pyrrolidine nitrogen.

  • Amidation: Add ammonium chloride (NH₄Cl, 1.5 equivalents) and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.

  • Reaction Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Workup and Deprotection: Upon completion, perform an aqueous workup to remove excess reagents. The resulting N-Boc protected amide is then deprotected using a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) to yield the final hydrochloride salt.

  • Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the final this compound as a crystalline solid.

Part 3: Biological Significance and Therapeutic Relevance

The value of this molecule in drug discovery stems from the unique properties of the pyrrolidine scaffold and its ability to interact with key biological targets.

The Pyrrolidine Ring: A Privileged Scaffold

The term "privileged scaffold" is not arbitrary; it is based on empirical evidence from numerous approved drugs.[2] The pyrrolidine ring's non-planar, puckered conformation allows it to present substituents in precise three-dimensional orientations, mimicking natural ligands and fitting snugly into the chiral pockets of enzymes and receptors.[7] This structural feature, combined with the hydrogen bond donor/acceptor capabilities of the ring nitrogen and carboxamide group, makes it a powerful component for modulating biological activity.

cluster_targets Potential Biological Targets Compound (R)-Pyrrolidine-2-carboxamide HCl Chiral Scaffold GABA GABA Receptors (Neuromodulation) Compound->GABA High Affinity Binding (R-configuration) InhA InhA Enzyme (M. tuberculosis) Compound->InhA Potent Inhibition DAT Dopamine Transporter (Neurotransmission) Compound->DAT Modulation

Caption: Interaction potential of the scaffold with various biological targets.

Interaction with Key Biological Targets

While this compound is primarily a building block, its core structure is found in molecules targeting several disease pathways:

  • GABA Receptors: The stereochemistry is critical for receptor selectivity. Studies have shown that (R)-configured pyrrolidine analogs can exhibit a higher affinity for GABA receptors, which are central to regulating neuronal excitability.[2] This makes the scaffold highly relevant for developing treatments for anxiety, epilepsy, and other neurological conditions.

  • InhA Enzyme Inhibition: The pyrrolidine carboxamide motif has been identified in potent and selective inhibitors of InhA, a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[2] This presents a promising avenue for developing new anti-tuberculosis agents to combat drug-resistant strains.

  • Dopamine Transporter (DAT) Inhibition: Related pyrrolidine-containing compounds are known to be potent inhibitors of the dopamine transporter.[8] This mechanism is central to the action of stimulants and antidepressants, highlighting the scaffold's potential in developing treatments for ADHD, depression, and addiction.

Part 4: Applications in Drug Discovery and Development

The practical application of this compound is best illustrated by its role as a key intermediate for established and investigational drugs.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Screening & Optimization cluster_3 Phase 4: Development start (R)-Pyrrolidine-2- carboxamide HCl (Chiral Building Block) derivatize Scaffold Modification & Functionalization start->derivatize screen High-Throughput Screening derivatize->screen optimize Lead Optimization (SAR Studies) screen->optimize candidate Drug Candidate optimize->candidate

Caption: The drug discovery workflow starting from the title compound.

Intermediate for API Synthesis
  • Protirelin (Thyrotropin-Releasing Hormone): The (S)-enantiomer of pyrrolidine-2-carboxamide is a key component of Protirelin, a peptide hormone used diagnostically and for certain neurological applications.[2][9] The synthesis of this tripeptide relies on the enantiopure pyrrolidine core.

  • Raclopride: The carboxamide of (R)-Pyrrolidine-2-carboxamide can be reduced with agents like LiAlH₄ to (R)-pyrrolidin-2-ylmethanamine while preserving its optical purity.[9] This amine is a crucial precursor for the synthesis of Raclopride, a selective dopamine D2 receptor antagonist widely used as a radioligand in Positron Emission Tomography (PET) studies to investigate neurological and psychiatric disorders.[9]

Scaffold for Novel Therapeutic Agents

The versatility of the pyrrolidine ring allows medicinal chemists to explore vast chemical space.[10] Functional groups can be added to the ring's nitrogen or carbon atoms to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target affinity.[2] This makes this compound an ideal starting point for library synthesis in lead discovery campaigns targeting epilepsy, Alzheimer's disease, and infectious diseases.[7][11]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory to ensure personnel safety and experimental integrity.

Table 2: Safety and Handling Profile

Category Recommendation Reference(s)
Personal Protective Equipment (PPE) Wear protective gloves, lab coat, and safety glasses with side-shields or goggles. [12]
Handling Use only in a well-ventilated area or chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [12][13]
Hazards Harmful if swallowed or inhaled. May cause skin, eye, and respiratory irritation. [12]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Store under an inert atmosphere. [4][12]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [12]

| First Aid (Skin) | Wash with plenty of soap and water. If irritation persists, seek medical attention. |[12] |

Conclusion

This compound (CAS 50894-62-7) is far more than a simple chemical intermediate. It represents a confluence of stereochemical purity, structural rigidity, and synthetic versatility that makes it an invaluable asset in modern pharmaceutical research. Its role as a chiral building block for complex APIs is well-documented, and its potential as a foundational scaffold for the next generation of therapeutics in neuroscience and infectious disease is significant. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and biological context is essential for unlocking its full potential in the creation of novel, effective, and safe medicines.

References

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(R)-Pyrrolidine-2-carboxamide hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Pyrrolidine-2-carboxamide Hydrochloride: A Cornerstone Chiral Building Block

Authored by a Senior Application Scientist

Introduction

This compound, a derivative of the amino acid D-proline, stands as a pivotal chiral building block in the landscape of modern medicinal chemistry and pharmaceutical development. Its rigid five-membered ring structure, endowed with a specific stereochemical configuration at the C2 position, offers a unique three-dimensional scaffold that is instrumental in designing molecules with high target affinity and specificity. The pyrrolidine motif is considered a "privileged scaffold" in drug discovery, appearing in numerous bioactive molecules and approved pharmaceuticals due to its favorable influence on physicochemical properties such as solubility and metabolic stability.[1] This guide provides an in-depth examination of the molecular characteristics, synthesis, analysis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline solid.[2] The hydrochloride salt form enhances the compound's stability and increases its solubility in water and other polar solvents, which is a crucial attribute for its utility in various reaction conditions.[2] The defining feature of this molecule is its chirality, denoted by the (R) configuration, which is critical for its specific interactions with biological targets like enzymes and receptors.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 150.61 g/mol [1][3][4]
Molecular Formula C₅H₁₁ClN₂O[2][3][4]
CAS Number 50894-62-7[2][3]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in polar solvents, particularly water[2][5]
Storage Conditions Inert atmosphere, room temperature or 2-8°C[3][5]
Synonyms D-Proline amide hydrochloride, H-D-Pro-NH2 HCl[2]

Synthesis and Stereochemical Integrity

The synthesis of this compound with high enantiomeric purity is paramount to its application in pharmaceutical development. The primary causality behind synthetic strategy selection is the preservation of the delicate stereocenter.

Synthetic Pathways

A common and reliable method begins with the readily available chiral pool starting material, D-proline. This approach leverages the inherent stereochemistry of the natural (or in this case, non-natural) amino acid.

A generalized workflow is as follows:

  • Protection of the Amine: The secondary amine of D-proline is typically protected with a group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent side reactions.

  • Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate amide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂).

  • Amidation: The activated carboxyl group is reacted with an ammonia source (e.g., ammonium hydroxide, or gaseous ammonia) to form the primary carboxamide.

  • Deprotection: The protecting group on the pyrrolidine nitrogen is removed, typically under acidic conditions (e.g., trifluoroacetic acid for Boc, or hydrogenolysis for Cbz).

  • Salt Formation: The resulting free base is treated with hydrochloric acid (HCl) to yield the stable hydrochloride salt.

G D_Proline D-Proline (Chiral Pool) Protection Step 1: N-Protection (e.g., Boc Anhydride) D_Proline->Protection Activation Step 2: Carboxyl Activation (e.g., EDC/NHS) Protection->Activation Amidation Step 3: Amidation (e.g., NH₄OH) Activation->Amidation Deprotection Step 4: Deprotection (e.g., TFA or HCl) Amidation->Deprotection Salt_Formation Step 5: Salt Formation (HCl in Ether) Deprotection->Salt_Formation Final_Product (R)-Pyrrolidine-2-carboxamide Hydrochloride Salt_Formation->Final_Product G cluster_0 Therapeutic Areas Core (R)-Pyrrolidine-2-carboxamide HCl (Chiral Building Block) Protirelin Peptide Hormones (e.g., Protirelin) Core->Protirelin Intermediate InhA Anti-Infectives (e.g., InhA Inhibitors) Core->InhA Scaffold GABA CNS Agents (e.g., GABA Receptor Ligands) Core->GABA Motif Organocatalysis Asymmetric Organocatalysis Core->Organocatalysis Precursor

Caption: Key application pathways.

Analytical and Quality Control Protocols

Ensuring the chemical identity, purity, and, most importantly, the stereochemical integrity of this compound is a non-negotiable aspect of its use in a regulated research environment.

Identity and Purity Assessment

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for determining purity.

Protocol: Enantiomeric Purity by Chiral HPLC

The validation of stereochemistry is critical, as the (S)-enantiomer may have different biological activity or could be an undesired impurity. [1] Objective: To resolve and quantify the (R) and (S) enantiomers of Pyrrolidine-2-carboxamide.

Methodology:

  • Column Selection: A chiral stationary phase is required. A column such as a Chiralpak AD-H or equivalent is a proven choice for this separation. [1]2. Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent and an alcohol, for example, Hexane and Isopropanol (IPA) in a 90:10 ratio. [1]The exact ratio may require optimization. The mobile phase must be filtered and degassed before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a racemic standard (a 50:50 mixture of R and S enantiomers) in the same manner to identify the retention times of both peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • System Suitability:

    • Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 1.5.

  • Analysis:

    • Inject the sample solution.

    • Integrate the peak areas for both the (R) and (S) enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of R-isomer - Area of S-isomer) / (Area of R-isomer + Area of S-isomer) ] x 100

    • The acceptance criterion is typically ≥98% e.e.

This self-validating protocol, through the use of a racemic standard and a defined resolution requirement, ensures trustworthy and reproducible results.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture and air. [3]Recommended storage temperatures are either room temperature or refrigerated at 2-8°C. [3][5]* Safety: this compound is classified as an irritant. [5]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is more than just a chemical reagent; it is a highly valuable and versatile tool in the arsenal of the medicinal chemist. Its defined stereochemistry and rigid conformational properties provide a reliable starting point for the synthesis of complex and stereospecific pharmaceuticals. From established peptide hormones to next-generation anti-infectives, its role as a foundational building block is well-established. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for leveraging its full potential in the rigorous and demanding field of drug development.

References

  • PubChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Grindstonemed. (n.d.). Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate. Retrieved from [Link]

  • ChemBK. (n.d.). Pyrrolidine-2-carboxaMide hydrochloride. Retrieved from [Link]

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(R)-Pyrrolidine-2-carboxamide Hydrochloride: A Privileged Scaffold for Diverse Mechanisms of Action in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Pyrrolidine-2-carboxamide hydrochloride, a chiral derivative of the amino acid proline, has emerged as a cornerstone in medicinal chemistry.[1] While not possessing a significant intrinsic biological activity itself, its rigid, stereochemically defined structure serves as a "privileged scaffold." This guide explores the diverse mechanisms of action unlocked by derivatives of (R)-Pyrrolidine-2-carboxamide, showcasing its remarkable versatility as a building block for potent and selective therapeutic agents.[1] We will delve into the specific molecular interactions and signaling pathways modulated by these derivatives in key therapeutic areas, including infectious diseases, oncology, metabolic disorders, and neurology. This document will further provide field-proven experimental protocols for elucidating the mechanisms of action of novel pyrrolidine-based compounds, offering a technical resource for researchers in drug discovery and development.

The (R)-Pyrrolidine-2-carboxamide Scaffold: Physicochemical and Stereochemical Attributes

This compound is a white crystalline solid with the molecular formula C₅H₁₁ClN₂O.[2] Its structure is characterized by a five-membered pyrrolidine ring with a carboxamide group at the 2-position, existing as the R-enantiomer. The hydrochloride salt form enhances its stability and aqueous solubility.[2]

The significance of this scaffold in drug design stems from several key features:

  • Chirality: The defined stereochemistry at the 2-position is crucial for enantioselective interactions with biological targets, such as enzymes and receptors, which are themselves chiral.[1]

  • Conformational Rigidity: The five-membered ring structure imparts a degree of conformational constraint, reducing the entropic penalty of binding to a target and allowing for the precise spatial orientation of appended functional groups.

  • Synthetic Tractability: As a derivative of proline, it is readily available and serves as a versatile starting material for a wide array of chemical modifications at the ring nitrogen and the carboxamide group.

  • "Privileged" Status: The pyrrolidine ring is a recurring motif in numerous approved pharmaceuticals, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1][3]

These attributes make (R)-Pyrrolidine-2-carboxamide a highly valuable starting point for generating libraries of diverse compounds with a wide range of biological activities.

Mechanistic Diversity of (R)-Pyrrolidine-2-carboxamide Derivatives

The true value of the (R)-Pyrrolidine-2-carboxamide scaffold lies in the diverse mechanisms of action exhibited by its derivatives. By modifying the core structure, medicinal chemists have successfully targeted a variety of proteins implicated in major diseases.

Antitubercular Activity: Inhibition of InhA

A significant area of research has been the development of pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enzyme InhA (Enoyl-Acyl Carrier Protein Reductase).[1][4] InhA is a key enzyme in the mycobacterial fatty acid biosynthesis pathway (FAS-II), which is essential for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[5][6]

Mechanism of Action: Pyrrolidine carboxamide derivatives act as direct inhibitors of InhA, binding to the active site and preventing the binding of its natural substrate.[4][5] This mode of action is advantageous over the frontline anti-TB drug isoniazid, which is a prodrug requiring activation by the mycobacterial enzyme KatG.[5] Resistance to isoniazid often arises from mutations in KatG, a mechanism that direct InhA inhibitors can circumvent.[5]

Crystal structures of InhA in complex with pyrrolidine carboxamide inhibitors have revealed the key interactions driving their potency.[4][7] The potency of these inhibitors is highly dependent on their stereochemistry, with only one enantiomer typically showing significant activity.[4][7]

Caption: Inhibition of the M. tuberculosis FAS-II pathway by pyrrolidine carboxamide derivatives targeting InhA.

Anticancer Activity: Dual EGFR and CDK2 Inhibition

Derivatives of pyrrolidine-carboxamide have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in oncology.[2][8]

  • EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) leading to cell proliferation, survival, and metastasis. Its overexpression or mutation is common in many cancers.

  • CDK2 , in complex with cyclin E or A, plays a crucial role in the G1/S phase transition of the cell cycle. Its dysregulation can lead to uncontrolled cell division.

Mechanism of Action: By simultaneously inhibiting both EGFR-mediated growth signals and CDK2-driven cell cycle progression, these dual-inhibitor derivatives can induce apoptosis and halt tumor growth more effectively than single-target agents.[2] Several synthesized derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC₅₀ values in the nanomolar range for both EGFR and CDK2.[2][8]

cluster_pathway Cancer Cell Signaling & Proliferation Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR Signaling Cascade (RAS/MAPK, PI3K/AKT) Signaling Cascade (RAS/MAPK, PI3K/AKT) EGFR->Signaling Cascade (RAS/MAPK, PI3K/AKT) Gene Transcription Gene Transcription Signaling Cascade (RAS/MAPK, PI3K/AKT)->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Cyclin E/A Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 G1/S Transition G1/S Transition CDK2->G1/S Transition Cell Cycle Progression Cell Cycle Progression G1/S Transition->Cell Cycle Progression Pyrrolidine Carboxamide Derivative Pyrrolidine Carboxamide Derivative Pyrrolidine Carboxamide Derivative->EGFR Pyrrolidine Carboxamide Derivative->CDK2

Caption: Dual inhibition of EGFR signaling and CDK2-mediated cell cycle progression by pyrrolidine carboxamide derivatives.

Antidiabetic Activity

The pyrrolidine scaffold has been instrumental in developing agents for type 2 diabetes through at least two distinct mechanisms:

  • GPR40 Agonism: G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is expressed on pancreatic β-cells and plays a role in glucose-dependent insulin secretion. Pyrrolidine-containing compounds have been identified as potent GPR40 agonists.[9][10][11] Interestingly, the stereochemistry of these derivatives is critical, with different enantiomers exhibiting distinct binding modes and functional activities.[9][10][11] For instance, the (R,R)-enantiomer of one series was found to activate both Gq-coupled intracellular Ca²⁺ flux and Gs-coupled cAMP accumulation, leading to a dual mechanism of glucose-dependent insulin and GLP-1 secretion.[9][10]

  • DPP-IV Inhibition: Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are responsible for stimulating insulin release.[12][13] The pyrrolidine ring is an excellent mimic of the proline residue that DPP-IV recognizes in its substrates.[14] Consequently, many DPP-IV inhibitors incorporate a cyanopyrrolidine moiety, which can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[14]

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione (succinimide) have a long history in the treatment of epilepsy. The mechanism of action for these compounds is believed to involve the modulation of voltage-gated ion channels in the central nervous system.[15][16] Studies have shown that these derivatives can influence neuronal voltage-sensitive sodium channels and L-type calcium channels, thereby reducing neuronal excitability and suppressing seizures.[15][16][17]

Structure-Activity Relationship (SAR) Insights

The diverse pharmacology of pyrrolidine-based compounds is a direct result of how different substituents on the core scaffold interact with their respective biological targets. While specific SAR varies for each target, some general principles have emerged:

  • Substituents on the Pyrrolidine Ring: Modifications at the 3, 4, and 5 positions of the pyrrolidine ring can influence the molecule's conformation and introduce new interactions with the target protein. For example, adding a 4-cis-CF₃ group to a GPR40 agonist improved its binding affinity and efficacy.[10]

  • Modifications of the Carboxamide Group: The carboxamide moiety is a key interaction point and a common site for derivatization. Extending from the amide nitrogen with various aromatic or heterocyclic groups has been a successful strategy to explore hydrophobic pockets in target proteins and enhance potency, as seen in InhA inhibitors and anticancer agents.[5][18][19]

  • N-Substitution on the Pyrrolidine Ring: The ring nitrogen is another critical handle for modification. Attaching different groups at this position can significantly alter the compound's properties and target selectivity.[3][20]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of novel (R)-Pyrrolidine-2-carboxamide derivatives, a series of well-established biochemical and cell-based assays are employed. Below are representative protocols for key targets.

InhA Enzymatic Inhibition Assay

This protocol is designed to determine the IC₅₀ value of a test compound against purified M. tuberculosis InhA enzyme.

Principle: InhA activity is measured by monitoring the oxidation of its co-factor NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate

  • Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • Test compound dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 1 mM.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • 250 µM NADH (final concentration)

    • 25 µM DD-CoA (final concentration)

    • Test compound at various concentrations (final DMSO concentration should be ≤1-2%)

  • Include control wells:

    • 100% activity control: All components except the inhibitor (add DMSO vehicle instead).

    • Background control: All components except the enzyme.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding InhA enzyme to a final concentration of approximately 100 nM.[21]

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

EGFR/CDK2 Kinase Inhibition Assay

This protocol describes a general method for assessing kinase inhibition using a fluorescence-based assay.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a specific peptide substrate by the kinase. The remaining ATP is then detected using a luciferase-based system, where light output is inversely proportional to kinase activity.

Materials:

  • Purified recombinant EGFR or CDK2/cyclin A/E kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[22]

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the following to the wells of a 384-well plate:

    • 1 µL of test compound or DMSO vehicle.

    • 2 µL of kinase solution (e.g., 5 nM EGFR final concentration).[23]

    • 2 µL of substrate/ATP mix (e.g., 5 µM peptide and 15 µM ATP for EGFR).[23]

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Add Reagents to Plate (Inhibitor, Kinase, Substrate/ATP) A->B C 3. Kinase Reaction (Incubate 60 min) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, Incubate 40 min) C->D E 5. Detect ADP (Add Detection Reagent, Incubate 30 min) D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

DPP-IV Inhibitor Screening Assay

This protocol outlines a fluorometric method for screening DPP-IV inhibitors.

Principle: The assay utilizes a non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-IV to release the highly fluorescent AMC product. Inhibition of DPP-IV results in a decreased fluorescence signal.[24][25]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (H-Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[25]

  • Test compound dissolved in DMSO

  • Sitagliptin (positive control inhibitor)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex: 350-360 nm, Em: 450-465 nm)[24][25]

Procedure:

  • Prepare reagents: Dilute the DPP-IV enzyme and substrate in Assay Buffer. Prepare serial dilutions of the test compound.

  • In a 96-well plate, set up the following wells (in triplicate):

    • 100% Initial Activity: 30 µL Assay Buffer + 10 µL diluted DPP-IV + 10 µL DMSO vehicle.

    • Background: 40 µL Assay Buffer + 10 µL DMSO vehicle.

    • Positive Control: 30 µL Assay Buffer + 10 µL diluted DPP-IV + 10 µL Sitagliptin.

    • Inhibitor Wells: 30 µL Assay Buffer + 10 µL diluted DPP-IV + 10 µL test compound.

  • Pre-incubate the plate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each test compound concentration relative to the 100% activity control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a quintessential example of a privileged scaffold in modern drug discovery. Its true power is not in its own biological activity, but in the vast therapeutic potential it unlocks when used as a foundation for chemical elaboration. The derivatives stemming from this single chiral building block have yielded potent and selective modulators of enzymes and receptors across a remarkable range of disease areas. The continued exploration of chemical space around the pyrrolidine-2-carboxamide core, guided by a deep understanding of structure-activity relationships and target biology, promises to deliver the next generation of innovative medicines.

References

  • Plummer, C. W., Clements, M. J., Chen, H., Rajagopalan, M., Josien, H., Hagmann, W. K., Miller, M., & Maria, E. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry, 60(4), 1417-1431. [Link]

  • Al-Jassas, E., Al-Salahat, A., Ibrahim, M., Al-Tykhyi, T., Al-Qawasmeh, R. A., & Al-Qtaishat, S. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie, 356(10), e2300194. [Link]

  • Al-Jassas, E., Al-Salahat, A., Ibrahim, M., Al-Tykhyi, T., Al-Qawasmeh, R. A., & Al-Qtaishat, S. (2023). New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie. [Link]

  • Plummer, C. W., et al. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. NLM Dataset Catalog. [Link]

  • Plummer, C. W., Clements, M. J., Chen, H., Rajagopalan, M., Josien, H., Hagmann, W. K., Miller, M., & Maria, E. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. PubMed. [Link]

  • Plummer, C. W., et al. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry - ACS Figshare. [Link]

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of medicinal chemistry, 49(21), 6314–6323. [Link]

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2007). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Sarro, G. D., & Sarro, A. D. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 23(35), 4037–4056. [Link]

  • Liu, Y., Li, Y., & Liu, J. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules (Basel, Switzerland), 27(19), 6667. [Link]

  • He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & medicinal chemistry, 15(22), 6923–6937. [Link]

  • Andres-Mach, M., et al. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological reports : PR, 68(2), 267–273. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. ResearchGate. [Link]

  • Al-Jassas, E., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in chemistry, 12, 1342939. [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1339-1346. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6314–6323. [Link]

  • Plummer, C. W., et al. (2017). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 8(11), 1143–1148. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0247501. [Link]

  • Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 812–823. [Link]

  • Vilchèze, C., et al. (2018). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. Frontiers in microbiology, 9, 1391. [Link]

  • Tu, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European journal of medicinal chemistry, 223, 113645. [Link]

  • Unknown. (n.d.). Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties. Bentham Science Publisher. [Link]

  • Unknown. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Unknown Source. [Link]

  • Soni, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

  • Unknown. (n.d.). CDK2, CDK4, EGFR and cell division inhibitory activities of pyrido[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Elabscience. [Link]

  • Soni, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

  • Obniska, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 26(13), 3959. [Link]

  • Obniska, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. [Link]

  • He, X., et al. (2003). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. The Journal of biological chemistry, 278(50), 50545–50552. [Link]

  • Unknown. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

  • Petri, A. D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(23), 7306. [Link]

  • Unknown. (n.d.). a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). DPP-4 inhibitors and their potential role in the management of type 2 diabetes. The Lancet, 368(9548), 1696–1705. [Link]

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  • Singh, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules (Basel, Switzerland), 27(24), 8753. [Link]

  • Fisman, E. Z., & Tenenbaum, A. (2010). Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment. World journal of diabetes, 1(2), 55–61. [Link]

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The Unseen Engine: (R)-Pyrrolidine-2-carboxamide Hydrochloride as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidine-2-carboxamide hydrochloride, a chiral derivative of the amino acid proline, represents a cornerstone in contemporary medicinal chemistry. While exhibiting minimal intrinsic biological activity, its true significance lies in its role as a "privileged scaffold"—a molecular framework that, through targeted chemical modification, gives rise to a multitude of potent and selective therapeutic agents. This guide delves into the fundamental physicochemical properties of this compound that make it an exceptional chiral building block. We will explore its instrumental role in the synthesis of diverse, biologically active molecules, with a focus on antitubercular, anticancer, and anti-inflammatory agents. Through an examination of structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols, this document provides a comprehensive technical overview for leveraging this versatile scaffold in drug discovery and development.

The Foundation: Physicochemical and Structural Attributes

This compound's utility as a premier starting material in synthesis is underpinned by its distinct structural and chemical characteristics. As a hydrochloride salt, it typically presents as a stable, white to off-white crystalline solid with enhanced solubility in polar solvents, a crucial attribute for consistent and manageable reaction conditions[1][2].

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O[3]
Molecular Weight 150.61 g/mol [3]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in polar solvents, particularly water[1][2]

The core of its synthetic potential lies in its rigid, five-membered pyrrolidine ring, which imparts a defined three-dimensional geometry to its derivatives, a key factor in achieving high-affinity interactions with biological targets[4]. Furthermore, the molecule possesses two key functional handles for chemical elaboration: a secondary amine within the pyrrolidine ring and a primary carboxamide group. The most critical feature, however, is the chiral center at the C2 position in the (R)-configuration. This inherent chirality is paramount, as biological systems are themselves chiral, and the specific stereochemistry of a drug molecule often dictates its efficacy and selectivity[4]. For instance, (R)-configured analogs of certain compounds have demonstrated a higher affinity for GABA receptors, underscoring the importance of this stereocenter[4].

A Scaffold for Innovation: Biological Activities of Derivatives

The true biological significance of this compound is revealed through the diverse and potent activities of the molecules synthesized from it. Its rigid, chiral structure serves as an excellent starting point for creating ligands that can precisely fit into the binding pockets of various enzymes and receptors.

Antitubercular Agents: Targeting InhA

One of the most promising applications of the pyrrolidine carboxamide scaffold is in the development of novel treatments for tuberculosis (TB), a disease exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis[4]. Derivatives of (R)-Pyrrolidine-2-carboxamide have been identified as potent and selective inhibitors of InhA, the enoyl-acyl carrier protein reductase, which is a critical enzyme in the mycobacterial fatty acid elongation cycle[4][5].

Structure-activity relationship (SAR) studies have demonstrated that modifications to a phenyl ring attached to the amide nitrogen can dramatically enhance inhibitory potency[4]. For example, the introduction of polyaromatic moieties has led to compounds with submicromolar IC₅₀ values against InhA[5].

Compound IDModificationInhA IC₅₀ (µM)Source
s1 Unsubstituted Phenyl~10[5]
d6 -10.05[5]
p20 Polyaromatic Moiety<1[5]
p21 Polyaromatic Moiety<1[5]
p24 Polyaromatic Moiety<1[5]

The mechanism of action involves these derivatives binding to the InhA active site, often near the NADH cofactor binding site, thereby inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[6].

InhA_Inhibitor_Discovery A (R)-Pyrrolidine-2-carboxamide Hydrochloride (Starting Material) B Chemical Synthesis: Amide Coupling with Phenyl Amines A->B C Library of Pyrrolidine Carboxamide Derivatives B->C D High-Throughput Screening (InhA Inhibition Assay) C->D E Identification of Hit Compounds (e.g., s1, IC50 ~10 µM) D->E F Structure-Activity Relationship (SAR) Guided Optimization E->F G Lead Compounds (IC50 < 1 µM) F->G H Preclinical Development G->H

Caption: Dual inhibition of EGFR and CDK2 signaling pathways.

Anti-inflammatory Agents: NAAA Inhibition

Derivatives of the pyrrolidine amide scaffold have also been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[4] By inhibiting NAAA, the levels of PEA are increased, leading to therapeutic benefits in the management of inflammation and pain.[4]

SAR studies on these derivatives have shown that small, lipophilic substituents on the terminal phenyl group are preferable for optimal potency.[4] Interestingly, the flexibility of the linker between the pyrrolidine core and the phenyl group was found to influence both potency and selectivity against the related enzyme, fatty acid amide hydrolase (FAAH).[4] Several compounds were developed with low micromolar inhibitory activity against NAAA.[4]

Experimental Protocols: Synthesizing Bioactive Derivatives

The following section provides a detailed, step-by-step methodology for a key synthetic transformation utilizing a pyrrolidine-2-carboxamide core. This protocol is representative of the amide coupling reactions used to generate libraries of biologically active derivatives.

Protocol: N-Acylation of (S)-Pyrrolidine-2-carboxamide via Chloroacetyl Chloride

This protocol is adapted from a method for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and illustrates the acylation of the pyrrolidine nitrogen, a common first step in the elaboration of the (R)- or (S)-Pyrrolidine-2-carboxamide scaffold. [7] Objective: To synthesize (S)-N-chloroacetyl-2-carbamoylpyrrolidine, an intermediate in the production of various bioactive molecules.

Materials:

  • (S)-Pyrrolidine-2-carboxamide

  • Chloroacetyl chloride

  • N,N-dimethylformamide (DMF, optional catalyst)

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, charge (S)-Pyrrolidine-2-carboxamide.

  • Reagent Addition: Add an excess of chloroacetyl chloride to the reaction vessel. The chloroacetyl chloride serves as both the acylating agent and the solvent. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at a temperature between 40-70°C for 1-2 hours. The reaction involves the acylation of the secondary amine of the pyrrolidine ring.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the acylation, remove the excess chloroacetyl chloride by distillation under reduced pressure.

  • Purification: The resulting residue, crude (S)-N-chloroacetyl-2-carbamoylpyrrolidine, can be further purified by recrystallization or column chromatography to yield the desired product.

Self-Validation: The success of this protocol is validated by the characterization of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm the structure and purity. The yield of the purified product should be recorded to assess the efficiency of the reaction.

The general workflow for this synthetic protocol is depicted below.

Synthesis_Workflow N-Acylation of (S)-Pyrrolidine-2-carboxamide Start (S)-Pyrrolidine-2-carboxamide Step1 Add Chloroacetyl Chloride (Acylating Agent & Solvent) Start->Step1 Step2 Heat at 40-70°C (1-2 hours) Step1->Step2 Step3 Monitor Reaction (TLC/HPLC) Step2->Step3 Step4 Distill to Remove Excess Reagent Step3->Step4 Step5 Purification (Recrystallization/Chromatography) Step4->Step5 End Pure (S)-N-chloroacetyl- 2-carbamoylpyrrolidine Step5->End

Caption: A step-by-step workflow for the N-acylation reaction.

Conclusion and Future Perspectives

This compound has firmly established its position as a "privileged" scaffold in the landscape of drug discovery. Its value is not derived from its own biological effects, but from the vast chemical space and diverse biological activities that can be accessed through its synthetic modification. The inherent chirality, conformational rigidity, and strategically placed functional groups of this molecule provide an ideal starting point for the rational design of potent and selective inhibitors and modulators of a wide range of biological targets.

The successful development of derivatives targeting critical enzymes in tuberculosis and cancer highlights the immense potential of this scaffold. Future research will undoubtedly continue to leverage the unique attributes of this compound to explore new therapeutic avenues and to design next-generation medicines with improved efficacy and safety profiles. For drug development professionals, a deep understanding of the synthetic versatility and SAR landscape of this scaffold is essential for unlocking its full potential in the ongoing quest for novel therapeutics.

References

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2010). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 53(2), 648–661. [Link]

  • Li Petri, G., Spanò, V., D'Anneo, A., & Raimondi, M. V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4999. [Link]

  • Kaur, P., Kumar, R., & Kumar, M. (2015). Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. Molecules, 20(12), 22199-22225. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Fayoumi, A. M., El-Sayed, L. E., Abdel-Moneim, D., & El-Gamal, K. M. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie, e2300486. [Link]

  • Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 269-278. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016353, Pyrrolidine-2-carboxamide hydrochloride. Retrieved January 16, 2026, from [Link].

  • ChemBK. (n.d.). Pyrrolidine-2-carboxaMide hydrochloride. Retrieved January 16, 2026, from [Link]

  • Google Patents. (2017). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

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An In-depth Technical Guide to (R)-Pyrrolidine-2-carboxamide Hydrochloride: A Chiral Proline Derivative in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Pyrrolidine-2-carboxamide hydrochloride, a key derivative of the amino acid D-proline, has emerged as a versatile and valuable chiral building block in both medicinal chemistry and asymmetric organocatalysis. Its rigid five-membered ring, endowed with a specific stereochemistry at the C2 position, provides a privileged scaffold for interacting with biological targets and directing stereoselective transformations. This guide offers an in-depth exploration of its chemical properties, synthesis, and multifaceted applications. We will delve into its role as a crucial intermediate in the synthesis of pharmaceuticals, its function as an organocatalyst, and its potential as a lead structure in the development of novel therapeutic agents, particularly against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the application of this important molecule.

Introduction: The Significance of the Proline Scaffold

The pyrrolidine ring, the core structure of the amino acid proline, is a ubiquitous motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its conformational rigidity and the presence of a secondary amine provide a unique structural and functional cassette that medicinal chemists have long exploited to modulate physicochemical properties like solubility and to present functional groups in a well-defined three-dimensional space.[2] this compound, also known as D-Prolinamide hydrochloride, leverages the inherent chirality of D-proline, making it a powerful tool for creating enantiomerically pure compounds.[3] Its stereochemistry is often critical for specific interactions with chiral biological targets such as enzymes and receptors.[2] This guide will provide a comprehensive overview of this compound, from its fundamental properties to its application in cutting-edge research.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis and biological assays. The hydrochloride salt form enhances both the stability and aqueous solubility of the parent compound.[3]

PropertyValueSource(s)
Chemical Formula C₅H₁₁ClN₂O[3][4]
Molecular Weight 150.61 g/mol [4][5]
Appearance White to off-white crystalline solid[3]
Melting Point 170-182 °C[4]
Solubility Soluble in polar solvents, particularly water.[3]
Storage Conditions Store at -15°C to room temperature in an inert atmosphere.[4][6]
SMILES C1CNC1.Cl[3]
InChIKey CSKSDAVTCKIENY-UHFFFAOYSA-N[5]

Synthesis and Chiral Integrity

The reliable synthesis of this compound with high enantiomeric purity is paramount for its applications. The most common and industrially relevant route starts from the readily available chiral precursor, D-proline.

Synthetic Pathway Overview

The synthesis is typically a two-step process that first converts D-proline to its corresponding ester, which is then subjected to ammonolysis to form the desired amide.[2][3] This pathway is effective for large-scale manufacturing.[2]

Synthesis_Pathway D_Proline D-Proline Esterification Esterification (e.g., SOCl₂, MeOH) D_Proline->Esterification Proline_Ester D-Proline Ester Hydrochloride Esterification->Proline_Ester Ammonolysis Ammonolysis (e.g., NH₃ in MeOH) Proline_Ester->Ammonolysis Final_Product (R)-Pyrrolidine-2-carboxamide Hydrochloride Ammonolysis->Final_Product

Caption: General synthetic route from D-Proline.

Detailed Synthetic Protocol

This protocol is a representative procedure adapted from established industrial methods.[2][3]

Step 1: Synthesis of D-Proline Methyl Ester Hydrochloride

  • In a suitable reaction vessel, suspend D-proline (1.0 eq) in anhydrous methanol (approx. 5 volumes).

  • Cool the stirred suspension to 0 to -10 °C using an ice-salt bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise, ensuring the temperature is maintained below 0 °C.

    • Scientist's Insight: This exothermic reaction forms the methyl ester in situ. Thionyl chloride reacts with methanol to generate HCl, which catalyzes the esterification and also forms the hydrochloride salt of the product. Careful temperature control is crucial to minimize side reactions.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol, yielding the crude D-proline methyl ester hydrochloride as an oil or semi-solid. This is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude D-proline methyl ester hydrochloride from Step 1 in anhydrous methanol.

  • Cool the solution and bubble anhydrous ammonia gas through it, or add a saturated solution of ammonia in methanol.

    • Scientist's Insight: The ammonolysis of the ester forms the primary amide. Using a sealed "bomb" reactor may be necessary to maintain a sufficient concentration of ammonia for the reaction to proceed efficiently.

  • Stir the reaction at room temperature for 24-48 hours until completion.

  • Concentrate the mixture under reduced pressure. The crude product will contain the desired compound along with ammonium chloride.

  • To purify, dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., dichloromethane). Add a strong, concentrated alkali solution to neutralize the hydrochloride and precipitate ammonium chloride.

  • Filter the inorganic salts. The organic layer containing the free base is then concentrated.

  • Recrystallization from a suitable solvent system, such as ethyl acetate, yields the purified (R)-Pyrrolidine-2-carboxamide.[3] The hydrochloride salt can be reformed by treatment with HCl in an appropriate solvent if required.

Analytical Characterization and Quality Control

Ensuring the chemical identity and enantiomeric purity is a critical self-validating step.

Table 2: Key Analytical Techniques

TechniquePurposeExpected Observations
¹H & ¹³C NMR Structural ConfirmationSpectra should be consistent with the pyrrolidine carboxamide structure. Specific chemical shifts will confirm the connectivity of atoms.[7]
Mass Spectrometry Molecular Weight VerificationA peak corresponding to the molecular ion [M+H]⁺ of the free base (m/z ≈ 115.08) should be observed.
Chiral HPLC Enantiomeric Purity (e.e.)Baseline separation of the (R) and (S) enantiomers, allowing for quantification of enantiomeric excess.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This method utilizes pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which converts the enantiomers into diastereomers that can be separated on a standard achiral C18 column.[8]

  • Sample Preparation: Prepare a standard solution of DL-prolinamide and a separate solution of the (R)-Pyrrolidine-2-carboxamide sample in a suitable buffer (e.g., sodium bicarbonate solution).

  • Derivatization: To an aliquot of each solution, add a solution of Marfey's reagent in acetonitrile. Heat the mixture (e.g., at 65°C for 1 hour) to ensure complete reaction.

  • HPLC Analysis:

    • Column: Hypersil BDS C18 (4.6 x 250mm, 5.0 µm) or equivalent.[8]

    • Mobile Phase: A gradient of aqueous buffer (e.g., triethylamine phosphate) and acetonitrile.

    • Detector: UV at 335 nm or 340 nm.[8]

    • Flow Rate: 1.0 mL/min.

    • Analysis: The derivatized L-prolinamide (S-enantiomer) and D-prolinamide (R-enantiomer) will have distinct retention times. The enantiomeric excess (% e.e.) of the sample is calculated from the peak areas of the two diastereomers: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. A high-purity sample should show a single major peak corresponding to the (R)-enantiomer derivative. The method should be validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ).[8]

Applications in Research and Development

Intermediate in Pharmaceutical Synthesis

(R)-Pyrrolidine-2-carboxamide is a key starting material or intermediate for several important pharmaceutical agents. Its chirality is directly transferred to the final active pharmaceutical ingredient (API).

  • Protirelin (Thyrotropin-Releasing Hormone, TRH): The (S)-enantiomer, L-Prolinamide, is a component of Protirelin, a tripeptide hormone used in neurological and diagnostic applications.[2][9] The synthesis involves the coupling of a pyroglutamyl-histidyl dipeptide with L-prolinamide to form the final tripeptide structure.[9]

Asymmetric Organocatalysis

Proline and its derivatives are foundational organocatalysts, operating primarily through an enamine-based catalytic cycle.[10] Prolinamides, including the (R)-enantiomer, have been developed as highly effective catalysts for various asymmetric transformations, such as aldol and Michael addition reactions.[11]

Mechanism of Action in Asymmetric Michael Addition: The catalytic cycle involves the formation of a nucleophilic enamine intermediate between the catalyst's secondary amine and a donor ketone (e.g., cyclohexanone). This enamine then attacks the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled fashion. The chiral environment created by the catalyst directs the attack to one face of the acceptor, leading to the preferential formation of one enantiomer of the product.[11]

Michael_Addition_Mechanism cluster_cycle Catalytic Cycle Catalyst (R)-Prolinamide Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Donor) Michael_Adduct_Iminium Iminium Ion Adduct Enamine->Michael_Adduct_Iminium + Acceptor Acceptor Nitroalkene (Acceptor) Hydrolysis Hydrolysis Michael_Adduct_Iminium->Hydrolysis + H₂O Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Michael Adduct Hydrolysis->Product

Caption: Enamine catalysis in Michael additions.

Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is adapted from established procedures for prolinamide-catalyzed Michael additions.[11]

  • Reaction Setup: In a reaction vial, dissolve trans-β-nitrostyrene (1.0 eq) in the chosen solvent (e.g., a mixture of water and ethyl acetate).

  • Add cyclohexanone (excess, e.g., 1 mL per mmol of nitrostyrene).

  • Add the (R)-Pyrrolidine-2-carboxamide catalyst (e.g., 20 mol%) and an acidic co-catalyst such as p-nitrobenzoic acid (20 mol%).

    • Scientist's Insight: The acidic co-catalyst activates the nitroalkene acceptor through hydrogen bonding, increasing its electrophilicity and accelerating the reaction.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting nitrostyrene is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC analysis.

Lead Scaffold for Antitubercular Agents

A critical application of the pyrrolidine carboxamide scaffold is in the development of novel inhibitors against Mycobacterium tuberculosis. High-throughput screening identified this chemical class as potent inhibitors of the enoyl acyl carrier protein reductase (InhA).[10][12]

Target: InhA Enzyme InhA is a key enzyme in the mycobacterial fatty acid elongation cycle (FAS-II), which is essential for the synthesis of mycolic acids, the unique and vital components of the mycobacterial cell wall.[5] Inhibition of InhA disrupts this pathway, leading to bacterial cell death. Notably, InhA is the primary target of the frontline anti-TB drug isoniazid (INH). However, INH is a prodrug that requires activation by the bacterial catalase-peroxidase enzyme KatG. Mutations in the katG gene are a major cause of INH resistance.[10] Direct inhibitors of InhA, like the pyrrolidine carboxamides, bypass this activation step and are therefore promising candidates to overcome this resistance mechanism.[10]

Mechanism of Inhibition and Structure-Activity Relationship (SAR) Studies have shown that pyrrolidine carboxamides are direct, potent inhibitors of InhA. For example, the lead compound d6 (1-cyclohexyl-N-phenyl-5-oxopyrrolidine-3-carboxamide) showed an IC₅₀ of 10.05 µM.[10] Subsequent optimization led to analogues with significantly improved potency, with some compounds exhibiting IC₅₀ values in the nanomolar range.[5][8]

X-ray crystallography of InhA in complex with these inhibitors (e.g., PDB ID: 2H7I) has elucidated the binding mode.[13] The inhibitors bind in the substrate-binding pocket adjacent to the NADH cofactor. The pyrrolidine ring and its substituents make critical hydrophobic and hydrogen-bonding interactions with key residues in the active site, such as Met155, Pro193, and Trp222.[5]

InhA_Inhibition cluster_pathway Mycolic Acid Synthesis Pathway (FAS-II) Substrate Fatty Acyl Substrate InhA InhA Enzyme (Enoyl-ACP Reductase) Substrate->InhA Product Elongated Fatty Acid InhA->Product Mycolic_Acid Mycolic Acid Product->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibitor (R)-Pyrrolidine-2-carboxamide Derivative Inhibitor->InhA Direct Inhibition (Binds to active site)

Caption: Inhibition of the Mycolic Acid Pathway.

Resolution of racemic mixtures of these inhibitors has demonstrated that the biological activity is stereospecific, with only one enantiomer acting as a potent inhibitor, underscoring the importance of using chiral building blocks like (R)-Pyrrolidine-2-carboxamide in their synthesis.[12]

Conclusion

This compound is more than a simple derivative of D-proline; it is a powerful and versatile tool in the hands of chemists and drug developers. Its defined stereochemistry, synthetic accessibility, and the privileged nature of its pyrrolidine scaffold make it indispensable as a chiral building block for complex APIs, an efficient organocatalyst for asymmetric reactions, and a promising lead structure for tackling formidable diseases like tuberculosis. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to fully leverage the potential of this remarkable compound in their scientific endeavors.

References

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  • Kini, R. D., et al. (2007). Crystal structure of InhA in complex with a new inhibitor, 1-cyclohexyl-5-oxo-N-phenyl-pyrrolidine-3-carboxamide. Protein Data Bank. [Link]

  • Jadhav, P. B., et al. (2016). Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. Molecules, 21(11), 1436. [Link]

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The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as one of the most vital structural motifs in medicinal chemistry. Its prevalence in over 37 FDA-approved drugs underscores its status as a "privileged scaffold".[1] This guide delves into the core physicochemical properties, stereoselective synthetic strategies, and diverse therapeutic applications of the pyrrolidine ring. By synthesizing field-proven insights with rigorous scientific principles, this document serves as a comprehensive resource for professionals engaged in the art and science of drug discovery. We will explore the causality behind its success, from its unique conformational flexibility to its role as a chiral building block, providing detailed protocols and data-driven case studies to illuminate its multifaceted role in creating next-generation therapeutics.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The designation of a chemical scaffold as "privileged" arises from its recurring presence in biologically active compounds across a range of therapeutic targets. The pyrrolidine ring's success is not coincidental; it is rooted in a unique combination of structural and chemical properties that make it exceptionally suitable for drug design.[2][3]

Physicochemical Properties and Structural Features

Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space.[1][4] This non-planarity, a phenomenon known as "pseudorotation," provides a conformational flexibility that enables molecules to adopt energetically favorable shapes for optimal binding to complex biological targets like enzymes and receptors.[1][4][5]

The pyrrolidine ring contains a secondary amine, which imparts basicity and serves as a key hydrogen bond acceptor and donor.[6][7] This feature is crucial for establishing interactions with biological targets and for modulating physicochemical properties such as solubility. The nitrogen atom is also a prime site for substitution, with 92% of FDA-approved pyrrolidine drugs featuring a substitution at the N-1 position, allowing for fine-tuning of a compound's pharmacological profile.[1]

PropertyValueSignificance in Drug Design
Molecular Formula C₄H₉NLow molecular weight contributes favorably to drug-likeness.
Molar Mass 71.12 g/mol Provides a compact scaffold for building more complex molecules.
pKa (conjugate acid) ~11.27The basic nitrogen can be protonated at physiological pH, enhancing solubility and enabling ionic interactions.[3][6][7]
logP (Octanol/Water) 0.46Indicates a degree of lipophilicity that can be modulated to balance solubility and membrane permeability.[3]
Boiling Point 87 °CA volatile liquid under standard conditions.[7][8]
Solubility Miscible in waterHigh aqueous solubility is advantageous for drug formulation and distribution.[7]

Table 1: Key Physicochemical Properties of the Pyrrolidine Ring.

The Power of Stereochemistry

The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a multitude of possible stereoisomers.[1] This stereochemical complexity is a powerful tool in drug design, as different stereoisomers can exhibit vastly different biological activities, potencies, and safety profiles due to the chiral nature of their protein targets.[1][4] The ability to control and exploit this stereogenicity is a central theme in the synthesis and application of pyrrolidine-containing drugs.

Stereoselective Synthesis of Pyrrolidine Scaffolds

The construction of enantiomerically pure and polysubstituted pyrrolidines is a cornerstone of modern organic synthesis.[9] Methodologies can be broadly classified into two categories: the functionalization of a pre-existing chiral pyrrolidine ring and the de novo cyclization of acyclic precursors.[4][9]

The Proline "Chiral Pool": A Foundational Starting Point

The naturally occurring amino acid L-proline, and its derivative 4-hydroxyproline, are invaluable chiral building blocks for the synthesis of complex pyrrolidine-containing molecules.[1][9] Their inherent chirality provides a straightforward entry into enantiomerically pure compounds, and their functional groups (carboxylic acid, secondary amine, and hydroxyl group) offer versatile handles for further chemical modification.[9]

Diagram 1: The Proline Chiral Pool

G cluster_derivatives Functionalization cluster_drugs Drug Candidates proline L-Proline (Chiral Precursor) prolinol (S)-Prolinol proline->prolinol Reduction pyrrolidinones Pyrrolidinones proline->pyrrolidinones Cyclization/ Oxidation hydroxyproline 4-Hydroxy-L-proline (Chiral Precursor) substituted_pyrrolidines Substituted Pyrrolidines hydroxyproline->substituted_pyrrolidines Multiple Steps drugA Antivirals prolinol->drugA drugC CNS Agents pyrrolidinones->drugC drugB Antidiabetics substituted_pyrrolidines->drugB

Caption: Utilization of L-proline and its derivatives as chiral starting materials.

Key Synthetic Methodologies

Several powerful synthetic strategies have been developed for the construction of the pyrrolidine ring:

  • [3+2] Cycloaddition Reactions: This is one of the most versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[2] The reaction between a 1,3-dipole, such as an azomethine ylide, and an alkene (dipolarophile) rapidly constructs the five-membered ring with the potential to create multiple stereocenters simultaneously.[1][2][10]

  • Stereoselective Reduction of Pyrroles: The catalytic hydrogenation of highly substituted pyrrole systems can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity.[11][12] This method often proceeds through a two-step sequence where an initial reduction of a substituent directs the subsequent reduction of the pyrrole ring.[11][12][13]

  • Intramolecular Cyclization: The cyclization of acyclic precursors is another common strategy. For example, the intramolecular cyclization of an alkene can lead to a 2-pyrroline derivative, which can then be hydrogenated to the corresponding pyrrolidine.[9]

Detailed Experimental Protocol: Asymmetric Synthesis via [3+2] Cycloaddition

The following protocol is a representative example of a diastereoselective [3+2] cycloaddition to synthesize a substituted pyrrolidine.

Objective: To synthesize a polysubstituted pyrrolidine via the reaction of an azomethine ylide (generated in situ from an imine of an α-amino acid ester) with an electron-deficient alkene.

Materials:

  • Methyl glycinate hydrochloride

  • Benzaldehyde

  • Triethylamine (Et₃N)

  • Dimethyl maleate

  • Toluene (anhydrous)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Imine Formation: To a solution of methyl glycinate hydrochloride (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.

  • Azomethine Ylide Generation and Cycloaddition: To the solution containing the freshly prepared imine, add dimethyl maleate (1.2 eq). Heat the reaction mixture to reflux (approximately 110 °C) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired polysubstituted pyrrolidine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereoselectivity of the reaction.

The Pyrrolidine Scaffold in Action: Therapeutic Applications

The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where it has been successfully employed.[14][15]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Diabetes

A prominent class of antidiabetic drugs, the "gliptins," features a pyrrolidine scaffold. These drugs inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin hormones that regulate blood glucose levels.

  • Case Study: Vildagliptin and Linagliptin: Vildagliptin incorporates a cyanopyrrolidine moiety that is crucial for its potent and selective inhibition of DPP-4. The pyrrolidine ring orients the cyano group to form a covalent, yet reversible, bond with a serine residue in the active site of the enzyme. Linagliptin, another DPP-4 inhibitor, also contains a substituted pyrrolidine ring that contributes to its high potency and long duration of action.[15]

Agents for the Central Nervous System (CNS)

The pyrrolidine scaffold is a privileged structure in the design of CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various neuronal targets.[16]

  • Case Study: The Racetam Family: Compounds like piracetam and aniracetam, which contain a 2-pyrrolidinone core, are known for their nootropic effects.[14][17] While their exact mechanisms of action are still being elucidated, they are thought to modulate neurotransmitter systems and improve cognitive function.

Antiviral and Antibacterial Agents

The pyrrolidine ring is a key component of several antiviral and antibacterial drugs.[18]

  • Case Study: Telaprevir: This antiviral drug, used to treat Hepatitis C, incorporates a complex pyrrolidine-containing structure that inhibits the HCV NS3/4A serine protease, an enzyme essential for viral replication.

  • Case Study: Clindamycin and Anisomycin: These antibacterial agents both feature a pyrrolidine ring.[14][19] Anisomycin, a multifunctional antibiotic, inhibits protein synthesis by binding to the ribosome.[19]

Diagram 2: Pyrrolidine in Diverse Therapeutic Areas

G cluster_therapeutic Therapeutic Applications pyrrolidine Pyrrolidine Scaffold antidiabetic Antidiabetic (DPP-4 Inhibitors) pyrrolidine->antidiabetic e.g., Vildagliptin cns CNS Agents (Nootropics) pyrrolidine->cns e.g., Piracetam antiviral Antiviral (HCV Protease Inhibitors) pyrrolidine->antiviral e.g., Telaprevir antibacterial Antibacterial (Protein Synthesis Inhibitors) pyrrolidine->antibacterial e.g., Clindamycin anticancer Anticancer (Kinase Inhibitors) pyrrolidine->anticancer e.g., Sunitinib anti_inflammatory Anti-inflammatory pyrrolidine->anti_inflammatory

Caption: The broad utility of the pyrrolidine scaffold across multiple disease areas.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the pyrrolidine scaffold and its substituents is a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[20][21]

  • Substitution Patterns: The position and nature of substituents on the pyrrolidine ring are critical for biological activity.[3] For example, in a series of pyrrolidine-based enzyme inhibitors, the introduction of a sulfur atom into the proline ring significantly increased inhibitory activity, while an oxygen atom diminished it.[22]

  • Stereochemistry: The stereochemical configuration of substituents can have a profound impact on activity. In many cases, one enantiomer is significantly more active than the other, highlighting the importance of stereocontrolled synthesis.[1]

  • Ring Conformation: Substituents can also influence the puckering of the pyrrolidine ring, locking it into a specific conformation that may be more favorable for binding to a biological target.[1] For instance, trans-4-fluoroproline favors an exo envelope conformation, while cis-4-fluoroproline prefers an endo conformation.[1]

Future Directions and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for drug discovery.[14] Future research will likely focus on the development of novel synthetic methodologies to access even more complex and diverse pyrrolidine derivatives. The exploration of new chemical space around this privileged scaffold, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

References

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The Pivotal Role of Stereochemistry in the Biological Activity of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, forming the core scaffold of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2] Its prevalence is due not only to its synthetic accessibility but also to its unique stereochemical properties. The non-planar, three-dimensional nature of the pyrrolidine ring allows for a rich exploration of chemical space, but it also introduces the critical element of stereoisomerism.[3][4] It is now a fundamental principle in drug development that the spatial arrangement of atoms within a molecule can profoundly dictate its biological activity, with different stereoisomers of the same compound often exhibiting vastly different efficacy, receptor binding affinity, and toxicological profiles.[5][6] This guide provides an in-depth exploration of the stereochemistry of pyrrolidine derivatives, elucidating how chirality governs their interaction with biological targets and outlining the key synthetic and analytical strategies employed to control and verify their three-dimensional structure.

The Fundamental Stereochemistry of the Pyrrolidine Ring

Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain, a phenomenon known as "pseudorotation".[3][4] These conformations are typically described as "envelope" (with four atoms coplanar and the fifth out of plane) or "twist" (with no three atoms coplanar). The two most common envelope conformations are designated as endo and exo.

The specific puckering of the ring is not random; it is heavily influenced by the nature and stereochemistry of its substituents. This conformational control is a key tool for medicinal chemists. For instance, the strategic placement of a fluorine atom can induce strong stereoelectronic effects, forcing the ring into a preferred conformation and thereby pre-organizing the molecule for optimal interaction with its biological target.[7][8] In L-proline, the endo conformer is generally preferred, but substituting at the C-4 position can lock the ring into a specific pucker; trans-4-fluoroproline favors the exo conformation, while cis-4-fluoroproline prefers the endo form.[3]

G cluster_0 Pyrrolidine Ring Puckering Puckering Non-Planar Conformation Endo Endo-Pucker (e.g., cis-4-Fluoroproline) Puckering->Endo Interconvert via Pseudorotation Exo Exo-Pucker (e.g., trans-4-Fluoroproline) Puckering->Exo Interconvert via Pseudorotation Substituents Substituent Effects (Steric & Stereoelectronic) Substituents->Puckering Controls Equilibrium

Caption: Conformational control of the pyrrolidine ring.

The Profound Impact of Stereoisomerism on Biological Activity

The interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is highly specific and three-dimensional. Since biological targets are themselves chiral, they can differentiate between the stereoisomers of a chiral drug, often leading to significant differences in pharmacological activity.[5]

Case Study: Enantioselectivity in Dopamine D2 Receptor Antagonists

A compelling example of enantiomeric differentiation is seen in N-[(1-alkyl-2-pyrrolidinyl)methyl]-benzamides, which act as dopamine D2 receptor antagonists.[9] Studies have shown that the absolute configuration at the C-2 position of the pyrrolidine ring dramatically influences binding affinity and in vivo activity. For compounds with a short 1-ethyl side chain, the S-enantiomer is significantly more potent than the R-enantiomer.[9] However, interestingly, this stereospecificity reverses as the alkyl side chain becomes longer; for 1-n-hexyl substituted derivatives, the R-enantiomer displays higher potency.[9] This highlights that the optimal stereochemistry is dependent on the overall molecular structure and its complementary fit within the receptor's binding pocket.

Case Study: Diastereoselectivity in GPR40 Agonists for Type 2 Diabetes

The development of agonists for G-protein coupled receptor 40 (GPR40) for treating type 2 diabetes provides another clear illustration. In a series of pyrrolidine-containing GPR40 agonists, the addition of a cis-4-CF₃ group was found to improve binding affinity and efficacy.[10] Crucially, the enantiomers of the final optimized compound, (R,R)-68 and (S,S)-68, exhibited entirely different effects. The (S,S) enantiomer acted as a conventional agonist, displacing a radioligand from the receptor. In contrast, the (R,R) enantiomer potentiated the radioligand, activating both Gq and Gs signaling pathways.[10] This dual mechanism, stemming from a specific stereochemical arrangement, resulted in glucose-dependent insulin and GLP-1 secretion, making (R,R)-68 a promising therapeutic candidate.[10]

Data Presentation: Comparative Activity of Pyrrolidine Stereoisomers

The following table summarizes data for different stereoisomers, illustrating the critical impact of stereochemistry on biological function.

Compound SeriesStereoisomerTargetActivity MetricValueReference
Dopamine D2 Antagonists (S)-enantiomer (1-ethyl)Dopamine D2 ReceptorKᵢ (nM)2.1[9]
(R)-enantiomer (1-ethyl)Dopamine D2 ReceptorKᵢ (nM)39.5[9]
(S)-enantiomer (1-hexyl)Dopamine D2 ReceptorKᵢ (nM)16.7[9]
(R)-enantiomer (1-hexyl)Dopamine D2 ReceptorKᵢ (nM)1.8[9]
RORγt Inverse Agonists (3S,4S)-pyrrolidine deriv.RORγtEC₅₀ (nM)1.9[5]
(3R,4R)-pyrrolidine deriv.RORγtEC₅₀ (nM)>10,000[5]
GPR40 Agonists (R,R)-68GPR40Binding EffectPotentiates Radioligand[10]
(S,S)-68GPR40Binding EffectDisplaces Radioligand[10]

This data unequivocally demonstrates that a specific spatial arrangement of substituents on the pyrrolidine ring is required for potent and selective biological activity.[5]

Strategies for Stereoselective Synthesis

Given the stereospecificity of their biological action, the ability to synthesize pyrrolidine derivatives as single, optically pure stereoisomers is paramount. Several robust strategies have been developed to achieve this.[1][11]

The Chiral Pool Approach

One of the most common and powerful methods involves starting with a readily available, enantiomerically pure precursor that already contains the pyrrolidine scaffold. The non-essential amino acids L-proline and L-hydroxyproline are inexpensive and highly versatile chiral building blocks for this purpose.[1][12][13][14] A vast number of pharmaceuticals, including the erectile dysfunction drug Avanafil and the migraine treatment Eletriptan, are synthesized using this approach, where the inherent chirality of the starting material is carried through to the final product.[1][13]

Asymmetric Cycloaddition Reactions

For constructing the pyrrolidine ring itself with high stereocontrol, 1,3-dipolar cycloaddition reactions are particularly effective.[15] The reaction between an azomethine ylide and an alkene can generate a densely substituted pyrrolidine ring with up to four stereogenic centers in a single step.[15] The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group, can direct the stereochemical outcome of the cyclization with high diastereoselectivity.[15]

Asymmetric C-H Amination

Recent advances have enabled the direct, enantioselective conversion of C-H bonds into C-N bonds. The Hofmann-Löffler-Freytag (HLF) reaction, a radical-mediated cyclization, can be rendered asymmetric through the use of chiral copper-bisoxazoline catalysts.[16] This allows for the efficient synthesis of valuable 2,5-disubstituted pyrrolidines from simple acyclic oxime precursors with high enantioselectivity.[16]

G cluster_1 Stereoselective Synthesis of Pyrrolidines cluster_2 Starting Materials ChiralPool Chiral Pool Synthesis Target Enantiopure Pyrrolidine Derivative ChiralPool->Target Asymmetric Asymmetric Synthesis Asymmetric->Target Proline L-Proline / L-Hydroxyproline Proline->ChiralPool Functionalization Acyclic Acyclic Precursors Acyclic->Asymmetric Asymmetric Cyclization (e.g., [3+2] Cycloaddition)

Caption: Major strategies for stereoselective synthesis.

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

(S)-Prolinol is a key chiral intermediate derived from L-proline and is used in the synthesis of numerous drugs.[1][13]

Objective: To reduce the carboxylic acid of L-proline to a primary alcohol while retaining the stereochemical integrity at C-2.

Materials:

  • L-Proline

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with dry nitrogen or argon.

  • LiAlH₄ Suspension: Carefully add lithium aluminium hydride (LiAlH₄) to 200 mL of anhydrous THF in the flask under a nitrogen atmosphere. Stir the suspension.

  • L-Proline Addition: Dissolve L-proline in a minimum amount of anhydrous THF. Add this solution slowly and dropwise to the stirred LiAlH₄ suspension. The reaction is exothermic; maintain the temperature using an ice bath if necessary.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by 15% NaOH solution, and then more water. A granular precipitate should form.

  • Filtration & Extraction: Filter the mixture and wash the solid residue thoroughly with THF and diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude (S)-prolinol. Further purification can be achieved by vacuum distillation.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and determine the optical purity via chiral HPLC or by forming a diastereomeric derivative.

Analytical Methods for Chiral Separation and Verification

The synthesis of a stereochemically pure compound must be followed by rigorous analysis to confirm its absolute configuration and determine its enantiomeric excess (ee%).[17] Several techniques are available for this critical step.[18][19]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for separating enantiomers.[17]

  • Direct Method: The sample is passed through a column containing a chiral stationary phase (CSP), often based on polysaccharides like cellulose or amylose. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.[17]

  • Indirect Method: The enantiomeric mixture is first reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral achiral column.[17][20]

Other Key Techniques
  • Diastereomeric Salt Crystallization: A classical resolution technique where a racemic acid (or base) is treated with a chiral base (or acid) to form diastereomeric salts. These salts often have different solubilities, allowing one to be crystallized and separated.[17]

  • Enzymatic Kinetic Resolution: Utilizes the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high purity.[17]

  • Capillary Electrophoresis (CE): A high-efficiency separation technique where a chiral selector is added to the background electrolyte. Enantiomers migrate at different velocities due to their differential interactions with the selector, leading to separation.[17][18]

Data Presentation: Comparison of Chiral Separation Methods for Pyrrolidine-3-Carboxylic Acid
Separation MethodChiral Selector / Stationary PhaseMobile Phase / SolventResolution (Rs)Enantiomeric Excess (ee%)Reference
Chiral HPLC (Direct) Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/TFA> 1.5> 99%[17]
Chiral HPLC (Indirect) Achiral C18 (with chiral derivatizing agent)Acetonitrile/WaterDiastereomeric Separation> 99%[17]
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanolDiastereomeric SeparationUp to 98%[17]
Enzymatic Kinetic Resolution Lipase AS (from Aspergillus niger)Phosphate BufferKinetic Resolution> 99% (for one enantiomer)[17]
Experimental Protocol: Chiral HPLC Analysis (Direct Method)

Objective: To separate the enantiomers of a pyrrolidine derivative and determine the enantiomeric excess (ee%).

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., Polysaccharide-based)

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol)

  • Acidic modifier (e.g., Trifluoroacetic acid, TFA)

  • Sample of the pyrrolidine derivative dissolved in mobile phase

Procedure:

  • Column Installation & Equilibration: Install the appropriate chiral column into the HPLC system. Equilibrate the column by pumping the chosen mobile phase (e.g., 90:10 n-Hexane:Isopropanol with 0.1% TFA) through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Data Acquisition: Run the chromatogram and record the data from the UV detector at an appropriate wavelength.

  • Analysis: Two separate peaks corresponding to the two enantiomers should be observed. Integrate the area of each peak.

  • Calculation of Enantiomeric Excess (ee%):

    • Let Area₁ be the peak area of the major enantiomer and Area₂ be the peak area of the minor enantiomer.

    • Calculate ee% using the formula: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

Conclusion and Future Prospects

The stereochemistry of pyrrolidine derivatives is not a mere academic curiosity but a critical determinant of their biological function and therapeutic potential.[5][6] A deep understanding of the conformational preferences of the pyrrolidine ring and the specific spatial requirements of its biological targets is essential for modern drug design.[21][22] The continued development of novel stereoselective synthetic methods, from asymmetric catalysis to biocatalysis, will further empower medicinal chemists to create complex, single-isomer pyrrolidine-based drugs with enhanced potency and improved safety profiles.[1][16] As our ability to predict and control three-dimensional molecular architecture improves, the pyrrolidine scaffold will undoubtedly remain a privileged and versatile structure in the ongoing quest for new and effective medicines.

References

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  • Antidopaminergic Effects of the Stereoisomers of N-[(1-alkyl-2- pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides. PubMed.
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Methodological & Application

Asymmetric Synthesis Using (R)-Prolinamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Among the powerful tools available to chemists, organocatalysis has emerged as a particularly elegant and sustainable approach. This guide provides an in-depth exploration of (R)-prolinamide, a versatile and highly effective organocatalyst, for asymmetric synthesis. We will delve into the mechanistic underpinnings of its catalytic activity and provide detailed protocols for its application in key carbon-carbon bond-forming reactions.

The Rise of Prolinamide in Organocatalysis

Proline and its derivatives have revolutionized the field of asymmetric organocatalysis.[1][2] Their ability to mimic the function of natural enzymes, specifically Class I aldolases, through enamine-based activation of carbonyl compounds, has made them indispensable tools for stereoselective transformations.[3][4][5] (R)-Prolinamide, a readily accessible derivative of (R)-proline, offers distinct advantages. The amide functionality allows for facile modification of the catalyst's steric and electronic properties, enabling fine-tuning of its reactivity and selectivity for specific applications.[6] This adaptability has led to the development of a diverse array of prolinamide-based catalysts that demonstrate exceptional performance in a variety of asymmetric reactions.[7][8]

The Catalytic Cycle: An Enamine-Mediated Pathway

The catalytic efficacy of (R)-prolinamide hinges on its ability to form a transient, chiral enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde).[1][3][9] This enamine then acts as a nucleophile, attacking an electrophilic acceptor. The stereochemical outcome of the reaction is dictated by the specific transition state assembly, which is influenced by the steric and electronic properties of the prolinamide catalyst, the substrates, and the reaction conditions.

The generally accepted mechanism for a prolinamide-catalyzed reaction, such as an aldol addition, is depicted below. The amide proton plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.[10][11]

Prolinamide Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst (R)-Prolinamide Enamine Chiral Enamine Intermediate Catalyst->Enamine TS Diastereoselective Transition State Enamine->TS Iminium Iminium Ion TS->Iminium Product_Release Hydrolysis Iminium->Product_Release Product_Release->Catalyst Product Aldol Product Ketone Ketone Aldehyde Aldehyde

Figure 1: Generalized catalytic cycle for an (R)-prolinamide-catalyzed aldol reaction.

Key Applications and Experimental Protocols

(R)-prolinamide and its derivatives have proven to be highly effective catalysts for a range of important asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.[1][6]

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are valuable chiral building blocks in organic synthesis.[6] (R)-prolinamide catalyzes the reaction between a ketone donor and an aldehyde acceptor with high levels of diastereo- and enantioselectivity.[10][12]

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is adapted from established procedures and serves as a general guideline.[11][13][14] Optimization of reaction conditions may be necessary for different substrates.

Materials:

  • (R)-Prolinamide (10 mol%)

  • 4-Nitrobenzaldehyde (1.0 mmol)

  • Cyclohexanone (10.0 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-prolinamide (0.1 mmol, 11.4 mg).

  • Add anhydrous DMSO (2.0 mL) and stir until the catalyst is fully dissolved.

  • Add cyclohexanone (10.0 mmol, 1.04 mL) to the solution.

  • Add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Substrate (Aldehyde)Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
4-Nitrobenzaldehyde10DMSO2495>95:598
Benzaldehyde10DMSO488590:1092
Isobutyraldehyde20Neat7270>95:595

Table 1: Representative results for (R)-prolinamide catalyzed aldol reactions. Data is compiled from various literature sources for illustrative purposes.

Asymmetric Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are precursors to a wide range of nitrogen-containing molecules, including amino acids and alkaloids.[15][16] (R)-prolinamide effectively catalyzes the three-component Mannich reaction of an aldehyde, an amine, and a ketone.[17][18]

Protocol: Asymmetric Mannich Reaction of Acetone, 4-Anisidine, and 4-Nitrobenzaldehyde

This protocol provides a general procedure for the (R)-prolinamide-catalyzed Mannich reaction.

Materials:

  • (R)-Prolinamide (20 mol%)

  • 4-Nitrobenzaldehyde (1.0 mmol)

  • 4-Anisidine (1.1 mmol)

  • Acetone (10.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (2.0 mL)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and 4-anisidine (1.1 mmol, 135.5 mg) in anhydrous DMF (1.0 mL). Stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • In a separate flask, dissolve (R)-prolinamide (0.2 mmol, 22.8 mg) in anhydrous DMF (1.0 mL).

  • Add acetone (10.0 mmol, 0.73 mL) to the catalyst solution.

  • Transfer the pre-formed imine solution to the catalyst-acetone mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. (R)-prolinamide and its derivatives have been successfully employed as catalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins, affording valuable γ-nitro carbonyl compounds with high stereocontrol.[6][19][20]

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol outlines a general procedure for the (R)-prolinamide-catalyzed Michael addition.

Materials:

  • (R)-Prolinamide (10 mol%)

  • β-Nitrostyrene (1.0 mmol)

  • Cyclohexanone (5.0 mmol)

  • Toluene, anhydrous (2.0 mL)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-prolinamide (0.1 mmol, 11.4 mg) and β-nitrostyrene (1.0 mmol, 149.1 mg).

  • Add anhydrous toluene (2.0 mL) and stir to dissolve.

  • Add cyclohexanone (5.0 mmol, 0.52 mL) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Figure 2: A logical workflow for applying (R)-prolinamide in asymmetric synthesis.

Conclusion and Future Outlook

(R)-Prolinamide has established itself as a robust and versatile organocatalyst for asymmetric synthesis. Its ease of preparation, tunability, and high efficiency in key carbon-carbon bond-forming reactions make it an invaluable tool for researchers in academia and industry. The continued development of novel prolinamide derivatives and their application in an even broader range of asymmetric transformations promises to further expand the horizons of organocatalysis and contribute to the efficient and sustainable synthesis of complex chiral molecules.

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  • Zhang, T., & Liu, D. (2016). Environmental Modulation of Chiral Prolinamide Catalysts for Stereodivergent Conjugate Addition. ACS Catalysis, 6(10), 6901–6905. [Link]

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  • Martins, A. C. S., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 1. [Link]

  • Bach, T. M. H., & Takagi, H. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Applied Microbiology and Biotechnology, 97(15), 6623–6634. [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. [Link]

  • HEBEI BOLUNTE PHARMA. (2014). Method for preparing L-prolinamide and intermediate thereof. Eureka | Patsnap. [Link]

  • ResearchGate. (n.d.). Synthesis and Application of Novel Proline-Derived Chiral Piperazinones and Sulfamide-Amine Alcohols. [Link]

Sources

Application Notes and Protocols for (R)-Pyrrolidine-2-carboxamide Hydrochloride: A Chiral Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Pyrrolidine-2-carboxamide hydrochloride is a versatile, chiral building block derived from the amino acid (R)-proline. Its rigid five-membered ring structure and the presence of both amide and secondary amine functionalities make it a valuable synthon in medicinal chemistry and organic synthesis. The pyrrolidine scaffold is a privileged structure in numerous bioactive molecules and approved pharmaceuticals, where it imparts favorable physicochemical properties such as improved solubility and metabolic stability, and plays a crucial role in defining the three-dimensional orientation of pharmacophoric groups.[1] The inherent chirality of this compound allows for the stereoselective synthesis of complex molecular architectures, a critical aspect in the development of modern therapeutics where biological activity is often enantiomer-dependent.[1]

This technical guide provides detailed application notes and protocols for the use of this compound in several key areas of synthetic chemistry, including its application as a precursor in the synthesis of pharmaceutical agents, its utility in peptide synthesis, its role in the development of novel therapeutics, and its potential as an organocatalyst.

Synthesis of Bioactive Molecules: Vildagliptin Intermediate

A prominent application of prolinamide derivatives is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral anti-diabetic drugs. L-prolinamide is a key starting material for the synthesis of Vildagliptin. The following protocol details the synthesis of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is then used to produce Vildagliptin. This protocol is adapted from established synthetic routes.

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This multi-step procedure begins with the readily available L-proline and proceeds through an N-acylated intermediate.

Workflow Diagram:

Vildagliptin_Intermediate_Synthesis A L-Proline B (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxylic acid A->B Chloroacetyl chloride, THF, reflux C (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxamide B->C DCC, NH4HCO3, DCM D (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carbonitrile C->D Trifluoroacetic anhydride, THF Peptide_Coupling cluster_0 Reaction Vessel A N-Protected Amino Acid C Dipeptide Product A->C B (R)-Pyrrolidine-2-carboxamide Hydrochloride B->C Reagents Coupling Reagent, Base, Solvent Reagents->C InhA_Inhibitor_Synthesis cluster_0 Amide Coupling A (R)-Pyrrolidine-2-carboxamide Hydrochloride C Library of Pyrrolidine Carboxamide Derivatives A->C B Diverse Carboxylic Acids (R-COOH) B->C Coupling Coupling Reagents Coupling->C Aldol_Cycle Catalyst (R)-Pyrrolidine-2-carboxamide Enamine Enamine Intermediate Catalyst->Enamine + Ketone, - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone (Chiral) Iminium->Product + H2O Product->Catalyst - Catalyst

Sources

The Pivotal Role of (R)-Pyrrolidine-2-carboxamide Hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties and create three-dimensional diversity in drug candidates.[1] Among its many derivatives, (R)-Pyrrolidine-2-carboxamide hydrochloride has emerged as a particularly valuable chiral building block. Its rigid, stereochemically defined structure provides a robust anchor for the synthesis of complex molecules, enabling precise control over the spatial arrangement of pharmacophoric elements. This guide offers an in-depth exploration of the applications of this compound in drug discovery, complete with detailed experimental protocols and insights into the scientific rationale behind its use.

Application in Anticonvulsant Drug Development: The Synthesis of Brivaracetam

The development of novel antiepileptic drugs (AEDs) is a continuous effort to improve efficacy and reduce side effects.[2] Pyrrolidine-based compounds, such as Levetiracetam and its analogue Brivaracetam, have demonstrated significant clinical success.[3] The synthesis of Brivaracetam, a high-affinity ligand for the synaptic vesicle protein 2A (SV2A), critically relies on the stereochemistry of its pyrrolidone core to ensure potent and selective biological activity. While various synthetic routes to Brivaracetam exist, the following protocol highlights a conceptual pathway demonstrating the utility of a chiral pyrrolidine precursor.

Causality of Stereochemistry in Pyrrolidine-Based Anticonvulsants

The anticonvulsant activity of many pyrrolidine derivatives is attributed to their interaction with voltage-gated sodium and calcium channels in the central nervous system.[4][5] Molecular modeling studies suggest that these drugs bind within the inner pore of the sodium channel, with specific residues playing a crucial role in the binding affinity.[6][7] The stereochemistry of the pyrrolidine ring and its substituents dictates the precise orientation of the molecule within the binding pocket, influencing the strength and nature of these interactions. The (R)-configuration, in many cases, optimally positions key functional groups to engage with amino acid residues such as tyrosine and phenylalanine, leading to effective channel modulation and a reduction in neuronal excitability.[8]

Conceptual Synthetic Workflow for Brivaracetam

The following diagram illustrates a generalized synthetic pathway to Brivaracetam, emphasizing the introduction of the key chiral centers.

Brivaracetam_Synthesis cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product A (R)-Pyrrolidine -2-carboxamide derivative C Coupling Reaction A->C Introduces (R)-pyrrolidine core B (S)-2-Aminobutanamide derivative B->C Introduces (S)-butanamide side chain D Cyclization C->D Forms pyrrolidinone ring E Purification & Isolation D->E Separation of diastereomers F Brivaracetam ((2S)-2-((4R)-2-oxo-4-propyl -pyrrolidin-1-yl)butanamide) E->F

Caption: Conceptual workflow for the synthesis of Brivaracetam.

Protocol: Stereoselective Synthesis of a Brivaracetam Precursor

This protocol outlines a key step in a potential synthesis of a Brivaracetam precursor, adapted from principles described in the literature.[9][10]

Objective: To couple a chiral pyrrolidine intermediate with a chiral side chain to establish the core structure of Brivaracetam.

Materials:

  • (R)-4-propylpyrrolidin-2-one

  • (S)-2-bromobutanoic acid derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation of the Reaction Vessel: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sodium Hydride: To the flask, add 1.2 equivalents of sodium hydride dispersion.

  • Addition of Solvent: Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Addition of (R)-4-propylpyrrolidin-2-one: Slowly add a solution of 1.0 equivalent of (R)-4-propylpyrrolidin-2-one in 10 mL of anhydrous THF to the cooled NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of the Bromobutanoate Derivative: Add a solution of 1.1 equivalents of the (S)-2-bromobutanoic acid derivative in 10 mL of anhydrous THF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add 50 mL of DCM. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired coupled product.

  • Amidation: The resulting ester can be converted to the final amide, Brivaracetam, through reaction with ammonia.

Data Summary:

StepReactionStarting MaterialsProductExpected Yield (%)
1N-Alkylation(R)-4-propylpyrrolidin-2-one, (S)-2-bromobutanoate derivative(2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanoate derivative70-85
2AmidationEster from Step 1, AmmoniaBrivaracetam80-95
Chiral Purity Analysis of Brivaracetam

Ensuring the enantiomeric purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for this analysis.[11][12]

Protocol: Chiral HPLC Analysis of Brivaracetam

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK® IG)

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® IG (or equivalent)
Mobile Phase Acetonitrile : 10 mM Ammonium Bicarbonate (40:60 v/v)[12]
Flow Rate 0.3 mL/min[12]
Column Temperature 25 °C[12]
Detection Wavelength 212 nm[12]
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the final product in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram and identify the peaks corresponding to the desired (2S, 4R) diastereomer and any other stereoisomers.

  • Calculate the enantiomeric/diastereomeric excess based on the peak areas.

Application in Peptide Synthesis: The Case of Protirelin

Protirelin, a synthetic thyrotropin-releasing hormone (TRH), is a tripeptide composed of L-pyroglutamyl, L-histidyl, and L-prolinamide.[13] It finds application in the diagnosis of thyroid and pituitary disorders. The synthesis of this tripeptide involves the coupling of the constituent amino acids, where (S)-pyrrolidine-2-carboxamide (L-prolinamide) serves as the C-terminal residue.[14]

Synthetic Workflow for Protirelin

Protirelin_Synthesis cluster_start Starting Materials cluster_synthesis Peptide Coupling Steps cluster_product Final Product A L-Pyroglutamic Acid D Coupling of Pyroglutamic Acid and Histidine A->D B L-Histidine derivative B->D C (S)-Pyrrolidine-2-carboxamide E Coupling with Prolinamide C->E D->E Forms dipeptide F Protirelin (pGlu-His-Pro-NH₂) E->F Forms tripeptide

Caption: A simplified workflow for the synthesis of Protirelin.

Protocol: Synthesis of Protirelin via Peptide Coupling

This protocol describes a general method for the coupling of L-pyroglutamic acid with L-histidyl-L-prolinamide dipeptide.

Materials:

  • L-pyroglutamic acid

  • L-histidyl-L-prolinamide dipeptide hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Standard peptide synthesis glassware and equipment

Procedure:

  • Activation of L-Pyroglutamic Acid: In a round-bottom flask, dissolve 1.0 equivalent of L-pyroglutamic acid and 1.1 equivalents of NHS in anhydrous DMF. Cool the solution to 0 °C.

  • Add 1.1 equivalents of DCC to the cooled solution. Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Preparation of the Dipeptide: In a separate flask, dissolve 1.0 equivalent of L-histidyl-L-prolinamide dipeptide hydrochloride in anhydrous DMF. Neutralize the hydrochloride salt by adding 1.0 equivalent of TEA or DIPEA.

  • Coupling Reaction: Filter the DCU from the activated L-pyroglutamic acid solution and add the filtrate to the neutralized dipeptide solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Remove the DMF under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the crude Protirelin.

  • Purification: Collect the precipitate by filtration and wash with diethyl ether. The crude product can be further purified by recrystallization or preparative HPLC to obtain pure Protirelin.

Application in the Development of Novel Anti-tubercular Agents

The emergence of multidrug-resistant Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action.[6] InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the mycobacterial fatty acid biosynthesis pathway and a validated drug target.[15] Pyrrolidine carboxamides have been identified as a promising class of InhA inhibitors.[15][16] The (R)-configuration of the pyrrolidine core is often crucial for potent inhibitory activity.

Mechanism of Action of Pyrrolidine Carboxamide InhA Inhibitors

Pyrrolidine carboxamides act as direct inhibitors of InhA, binding to the active site of the enzyme and preventing the binding of its natural substrate.[15] X-ray crystallography studies have revealed that these inhibitors occupy the substrate-binding pocket, forming key interactions with amino acid residues and the NAD⁺ cofactor.[16] The stereochemistry of the pyrrolidine ring is critical for optimal fitting into the active site, with one enantiomer typically exhibiting significantly higher potency than the other.[6][15]

Protocol: Synthesis of a Pyrrolidine Carboxamide InhA Inhibitor

This protocol provides a general procedure for the synthesis of a pyrrolidine carboxamide derivative as a potential InhA inhibitor.

Materials:

  • (R)-Pyrrolidine-2-carboxylic acid hydrochloride

  • Oxalyl chloride or Thionyl chloride

  • An appropriate substituted aniline

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (TEA)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Formation of the Acid Chloride: Suspend 1.0 equivalent of (R)-Pyrrolidine-2-carboxylic acid hydrochloride in anhydrous DCM. Add a catalytic amount of DMF.

  • Slowly add 1.2 equivalents of oxalyl chloride or thionyl chloride to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude (R)-Pyrrolidine-2-carbonyl chloride hydrochloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 1.1 equivalents of the desired substituted aniline and 1.5 equivalents of TEA in anhydrous DCM.

  • Slowly add the aniline solution to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(substituted phenyl)-(R)-pyrrolidine-2-carboxamide.

Quantitative Data for a Representative InhA Inhibitor:

CompoundTargetIC₅₀ (µM)
Pyrrolidine Carboxamide DerivativeInhAVaries (can be in the low micromolar to nanomolar range)[15]

Conclusion

This compound is a versatile and indispensable chiral building block in contemporary drug discovery. Its applications span a wide range of therapeutic areas, from neurological disorders to infectious diseases. The protocols and application notes provided herein offer a glimpse into the practical utility of this compound, underscoring the critical importance of stereochemistry in the design and synthesis of potent and selective therapeutic agents. As drug discovery continues to evolve, the demand for such well-defined chiral synthons will undoubtedly grow, further solidifying the position of this compound as a key component in the medicinal chemist's toolbox.

References

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]

  • Kaminski, R. M., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(29), 3339-3356. [Link]

  • Obniska, J., et al. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 68(1), 133-140. [Link]

  • Baksam, V. B., et al. (2022). A Novel RP-Chiral Separation Technique for the Quantification of Brivaracetam and its process Related Isomeric Impurities using High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 15(1), 1-7. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

  • Baksam, V. B., et al. (2021). Evaluation of Chiral Liquid Chromatographic Method for Separation and Quantification of Isomers of Brivaracetam. Journal of Chromatographic Science, 59(8), 735-743. [Link]

  • Palaniappan, I., Murugan, M., & Paramasivam, P. (2022). Simultaneous determination of Brivaracetam and its isomers in the Brivaracetam drug by RP-HPLC. Journal of Applied Pharmaceutical Science, 12(09), 127–138. [Link]

  • Zadrożna, A., et al. (2014). Structures of pyrrolidones with anticonvulsant activity. Acta Pharmaceutica, 64(4), 421-432. [Link]

  • UCB Pharma S.A. (2016). BRIVIACT® (brivaracetam) prescribing information. [Link]

  • Sahu, J. K., et al. (2011). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Molecular Modeling, 17(10), 2539-2547. [Link]

  • Chavan, S. P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2454-2473. [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530-549. [Link]

  • Sonia, S., et al. (2013). Oxadiazolo pyrrolidine carboxamides as enoyl-ACP reductase inhibitors: Design, synthesis and antitubercular activity screening. Bioorganic & Medicinal Chemistry Letters, 23(1), 284-287. [Link]

  • Chavan, S. P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2454-2473. [Link]

  • Bialer, M., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(29), 3339-3356. [Link]

  • Shakya, G., et al. (2018). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 23(10), 2537. [Link]

  • de Faria, A. R., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega, 8(25), 22839–22846. [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels. Molecular Pharmacology, 68(6), 1611-1622. [Link]

  • UCB Farchim S.A. (2001). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and pharmaceutical compositions containing them. WO 01/62726 A1.
  • Bolis, G., et al. (1978). L-histidyl-l-proline amide.
  • Andrews, P. R., & Jones, G. P. (1980). Stereochemistry and Electronic structure of anticonvulsant drugs. International Journal of Quantum Chemistry, 18(S7), 347-360. [Link]

  • Sapa, J., et al. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological Reports, 66(4), 659-664. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 638678, Protirelin. [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular Pharmacology, 78(4), 631-638. [Link]

  • UCB Biopharma SPRL. (2023). Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.
  • O'Neill, P. M., et al. (2008). Modelling insecticide-binding sites in the voltage-gated sodium channel. Pest Management Science, 64(6), 581-588. [Link]

  • Starmer, C. F., et al. (2021). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • UCB Biopharma SPRL. (2021). Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam. KR102791352B1.
  • Zhuravlev, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Lim, D., et al. (2005). The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. Journal of the American Chemical Society, 127(1), 14-15. [Link]

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Application Notes and Protocols: Utilizing (R)-Pyrrolidine-2-carboxamide Hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of (R)-Pyrrolidine-2-carboxamide in Peptide Drug Design

In the landscape of peptide-based therapeutics and drug discovery, the deliberate incorporation of non-canonical amino acid analogues is a cornerstone of rational design. (R)-Pyrrolidine-2-carboxamide hydrochloride, a derivative of the unique imino acid proline, offers a strategic tool for medicinal chemists and peptide scientists. Its pyrrolidine ring is a privileged scaffold in numerous pharmaceuticals, influencing three-dimensional structure, enhancing solubility, and improving other key physicochemical properties.[1] The presence of a C-terminal amide, a common feature in bioactive peptides, is often crucial for receptor recognition and biological activity.[2] This modification neutralizes the negative charge of the C-terminal carboxylate, which can increase the peptide's hydrophobicity and alter its receptor binding properties.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the mechanistic impact of this unique building block on peptide conformation and function.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its successful application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O[3]
Molecular Weight 150.61 g/mol [3]
Appearance White to off-white solid[2]
Chirality (R)-enantiomer[4]
Solubility Soluble in polar solvents such as water and DMSO.[2]
Storage Store at -20°C for long-term stability.[2]

The hydrochloride salt form enhances the stability and handling of the otherwise basic pyrrolidine nitrogen. It is crucial to neutralize the hydrochloride in situ during the coupling reaction to liberate the nucleophilic secondary amine for peptide bond formation.

Mechanism of Action and Conformational Implications

The incorporation of a proline residue into a peptide chain introduces significant conformational constraints. The cyclic nature of the pyrrolidine ring restricts the phi (Φ) backbone dihedral angle to approximately -60°, influencing the formation of secondary structures like β-turns and polyproline helices.[5] Proline's unique structure also slows the rate of peptide bond formation during protein synthesis by the ribosome.[3]

When (R)-Pyrrolidine-2-carboxamide is positioned at the C-terminus, it imparts several key characteristics to the peptide:

  • C-Terminal Amidation: The amide group at the C-terminus is a common post-translational modification in naturally occurring peptides and is often essential for biological activity.[2] It can participate in hydrogen bonding with receptors, mimicking the peptide bond in a larger protein and potentially increasing binding affinity.[2][6]

  • Conformational Rigidity: The inherent rigidity of the proline ring at the C-terminus can help to lock the peptide into a more defined conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to higher affinity and selectivity.

  • Increased Stability: The C-terminal amide bond is generally more resistant to degradation by carboxypeptidases compared to a free carboxylic acid, thus enhancing the in vivo half-life of the peptide.[2]

The interplay of these factors can be visualized in the following workflow, which outlines the considerations for incorporating (R)-Pyrrolidine-2-carboxamide into a peptide sequence.

G cluster_0 Design & Synthesis cluster_1 Structural & Functional Impact Start (R)-Pyrrolidine-2- carboxamide HCl Resin_Coupling Couple to Resin via Carboxamide Nitrogen Start->Resin_Coupling Activation & Neutralization SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Resin_Coupling->SPPS Elongate Peptide Chain Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Final Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Conformation Defined C-Terminal Conformation Characterization->Conformation Binding Enhanced Receptor Binding Affinity Conformation->Binding Reduced Entropic Penalty Stability Increased Proteolytic Stability Bioactivity Modulated Biological Activity Stability->Bioactivity Increased Half-life Binding->Bioactivity Improved Potency

Caption: Workflow for the use of (R)-Pyrrolidine-2-carboxamide in peptide synthesis.

Experimental Protocols: Solid-Phase Synthesis of a Peptide with a C-Terminal (R)-Prolinamide

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a model tripeptide, H-His-Ala-(R)-Prolinamide, using Fmoc/tBu chemistry. This protocol can be adapted for automated synthesizers.

Materials and Reagents
  • Rink Amide resin (or other suitable amide-generating resin)

  • This compound

  • Fmoc-Ala-OH

  • Fmoc-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Diethyl ether

Protocol 1: Attachment of (R)-Pyrrolidine-2-carboxamide to Rink Amide Resin
  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF (2 mL) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes, then drain. Repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Activation of (R)-Pyrrolidine-2-carboxamide: In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HOBt (4 eq.), and DIC (4 eq.) in DMF (1 mL). Add DIPEA (4 eq.) to neutralize the hydrochloride and activate for 5 minutes.

  • Coupling: Add the activated (R)-Pyrrolidine-2-carboxamide solution to the deprotected resin. Agitate for 2 hours.

  • Washing: Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Capping (Optional but Recommended): To block any unreacted sites, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7, v/v/v) for 30 minutes. Wash thoroughly with DMF and DCM.

Protocol 2: Peptide Chain Elongation
  • Fmoc Deprotection of the Pyrrolidine Nitrogen: Treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes, then drain. Repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Coupling of the Second Amino Acid (Fmoc-Ala-OH):

    • Activate Fmoc-Ala-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF (1 mL) with DIPEA (4 eq.) for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Coupling of the Third Amino Acid (Fmoc-His(Trt)-OH):

    • Repeat the Fmoc deprotection step as described above.

    • Activate Fmoc-His(Trt)-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF (1 mL) with DIPEA (4 eq.) for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. The coupling of histidine can be slower.

    • Wash with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the histidine residue using the standard deprotection protocol.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dry resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution into a cold diethyl ether (10 mL). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold diethyl ether twice. Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide with a C-terminal (R)-prolinamide.

G Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple (R)-Prolinamide (DIC/HOBt/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection of Prolinamide-Resin Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ala-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-His(Trt)-OH Deprotection3->Coupling3 Deprotection4 Final Fmoc Deprotection Coupling3->Deprotection4 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Deprotection4->Cleavage Peptide H-His-Ala-(R)-Prolinamide Cleavage->Peptide

Caption: Key steps in the solid-phase synthesis of a C-terminal (R)-prolinamide peptide.

Case Study: Thyrotropin-Releasing Hormone (TRH)

A prominent example of a bioactive peptide featuring a C-terminal prolinamide is Thyrotropin-Releasing Hormone (TRH), with the sequence pGlu-His-Pro-NH₂. TRH is a hypothalamic hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[7] The C-terminal prolinamide is essential for its biological activity. The synthesis of TRH and its analogs often utilizes L-prolinamide as a key building block.[8] The principles outlined in the protocols above are directly applicable to the synthesis of TRH, with the starting material being L-prolinamide and the N-terminal amino acid being pyroglutamic acid (pGlu).

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with C-terminal amides. Its incorporation provides a means to enhance biological activity, improve metabolic stability, and introduce conformational constraints that can lead to higher receptor affinity and selectivity. The protocols and insights provided in this application note offer a solid foundation for researchers to confidently and effectively utilize this important reagent in their peptide synthesis and drug discovery endeavors.

References

  • Baugh, C. M., Krumdieck, C. L., Hershman, J. M., & Pittman, Jr, J. A. (1970). Synthesis and biological activity of thyrotropin-releasing hormone. Endocrinology, 87(5), 1015–1021.
  • Bradbury, A. F., Finnie, M. D., & Smyth, D. G. (1982). Mechanism of C-terminal amide formation by pituitary enzymes.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Deber, C. M., Madison, V., & Blout, E. R. (1976). Why proline is a helix breaker. Accounts of Chemical Research, 9(3), 106-113.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Gerlach, B., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 758655.
  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312.
  • Howl, J. (Ed.). (2005).
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid Phase Synthesis: A Practical Guide. Marcel Dekker.
  • Loll, P. J., & Upton, E. C. (2016). Molecular insights into protein synthesis with proline residues. The EMBO Journal, 35(2), 115-117.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. Retrieved from a relevant pharmaceutical chemistry resource.
  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
  • Vale, W., Grant, G., & Guillemin, R. (1973). Chemistry of the hypothalamic releasing factors--a review. Frontiers in neuroendocrinology, 335-391.
  • Ager, D. J. (Ed.). (1999). Handbook of Chiral Chemicals. Marcel Dekker.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • PubChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Seneci, P. (2000).
  • Szirtes, T., Kisfaludy, L., Pálosi, É., & Szporny, L. (1986). Synthesis of thyrotropin-releasing hormone analogues. 2. Tripeptides structurally greatly differing from TRH with high central nervous system activity. Journal of medicinal chemistry, 29(9), 1654–1658.
  • Thieme. (2002). Houben-Weyl E22a, Synthesis of Peptides and Peptidomimetics. (M. Goodman, Editor-in-chief).
  • Tyrrell, P. M., & Atta-ur-Rahman. (Eds.). (2002).
  • Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. Methods in enzymology, 289, 44-67.

Sources

Application Notes and Protocols for Reactions of (R)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pyrrolidine-2-carboxamide hydrochloride is a chiral proline derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in numerous pharmaceuticals due to its ability to impart favorable physicochemical properties, such as improved solubility and three-dimensional complexity, which can enhance biological activity and selectivity.[1] This compound, with its defined stereochemistry, is a key intermediate in the synthesis of various biologically active molecules, including antiviral agents and peptide-based therapeutics.[1][2] For instance, the related (S)-enantiomer is utilized in the synthesis of Protirelin, a thyrotropin-releasing hormone analog.[1][2] The inherent reactivity of the secondary amine and the carboxamide functional group allows for a diverse range of chemical transformations, making it a versatile synthon for the construction of complex molecular architectures.

This guide provides detailed experimental protocols for three fundamental reactions of this compound: N-acylation, N-alkylation, and peptide coupling. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O[3]
Molecular Weight 150.61 g/mol [4]
CAS Number 50894-62-7[3][4]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in polar solvents, particularly water[3]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Operations should be conducted in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3][5] In case of contact, rinse the affected area thoroughly with water.[3] Store the compound in a tightly sealed container in a cool, dry place.[5]

Experimental Protocols

N-Acylation with an Acid Chloride

N-acylation is a fundamental transformation for the synthesis of amides. This protocol details the reaction of (R)-Pyrrolidine-2-carboxamide with an acid chloride, a common method for forming a stable amide bond at the secondary amine of the pyrrolidine ring. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

Protocol 1: Synthesis of N-Acyl-(R)-Pyrrolidine-2-carboxamide

This protocol is a representative example for the acylation of this compound.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound150.61101.51 g
Acid Chloride (e.g., Benzoyl Chloride)140.57111.30 mL
Triethylamine (TEA)101.19223.06 mL
Dichloromethane (DCM), anhydrous--50 mL
Saturated aqueous sodium bicarbonate--30 mL
Brine--30 mL
Anhydrous magnesium sulfate--As needed

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.51 g, 10 mmol) and anhydrous dichloromethane (30 mL).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (3.06 mL, 22 mmol) dropwise to the stirred suspension. The hydrochloride salt will react with the triethylamine to form the free base of the pyrrolidine carboxamide. Stir for 15 minutes at 0 °C.

  • Acylation: In a separate flask, dissolve the acid chloride (1.30 mL, 11 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and triethylamine hydrochloride. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl-(R)-pyrrolidine-2-carboxamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][7]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is critical to prevent the hydrolysis of the acid chloride, which would reduce the yield of the desired amide.

  • Triethylamine: A slight excess of triethylamine is used to ensure complete neutralization of the starting material's hydrochloride salt and the HCl byproduct of the acylation reaction.[8]

  • 0 °C Addition: The dropwise addition of the acid chloride at 0 °C helps to control the exothermic reaction and minimize potential side reactions.

  • Aqueous Work-up: The sodium bicarbonate wash removes acidic impurities, and the brine wash helps to remove water from the organic layer before drying.

dot

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Start (R)-Pyrrolidine-2- carboxamide HCl in DCM Base Add Triethylamine at 0°C Start->Base Neutralize HCl salt Acyl_Chloride Add Acid Chloride in DCM at 0°C Base->Acyl_Chloride Form free amine Stir Stir at RT (2-4h) Acyl_Chloride->Stir Quench Quench with NaHCO3(aq) Stir->Quench Reaction complete Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure N-Acyl Product Purify->Product Reductive_Amination_Workflow cluster_setup Initial Setup cluster_reaction Reductive Amination cluster_purification Purification & Analysis Start (R)-Pyrrolidine-2- carboxamide HCl in DCM Base Add Triethylamine Start->Base Carbonyl Add Aldehyde/ Ketone Base->Carbonyl Iminium Iminium Ion Formation (Intermediate) Carbonyl->Iminium Reduce Add STAB Iminium->Reduce Stir Stir at RT (12-24h) Reduce->Stir Workup Aqueous Work-up Stir->Workup Purify Column Chromatography Workup->Purify Product N-Alkyl Product (Diastereomeric Mixture) Purify->Product Peptide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_product Final Product BocAA N-Boc-Amino Acid R-COOH ActiveEster {Activated Ester | R-CO-O-HATU} BocAA->ActiveEster Activation Step HATU HATU Coupling Reagent HATU->ActiveEster Activation Step DIPEA1 DIPEA Base DIPEA1->ActiveEster Activation Step PeptideBond {Dipeptide Formation} ActiveEster->PeptideBond Nucleophilic Attack Pyrrolidine (R)-Pyrrolidine-2-carboxamide R'-NH₂ Pyrrolidine->PeptideBond Nucleophilic Attack DIPEA2 DIPEA Base DIPEA2->PeptideBond Nucleophilic Attack Dipeptide {N-Boc-Dipeptide | R-CO-NH-R'} PeptideBond->Dipeptide

Sources

Application Notes & Protocols for the Large-Scale Synthesis of (R)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Pyrrolidine-2-carboxamide hydrochloride is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents.[1][2] Its pyrrolidine scaffold is a privileged structure that imparts valuable physicochemical properties to drug candidates, including improved solubility and three-dimensional complexity for enhanced target binding.[2][3] This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol emphasizes a robust, scalable, and cost-effective route starting from the readily available chiral precursor, D-proline. We delve into the causality behind experimental choices, provide detailed step-by-step protocols, and outline necessary in-process controls and characterization techniques to ensure a self-validating and reproducible synthesis.

Strategic Overview: Leveraging the Chiral Pool

The synthesis of enantiomerically pure compounds on a large scale presents significant challenges, primarily centered on achieving high stereochemical control.[4] For (R)-Pyrrolidine-2-carboxamide, the most logical and economically viable strategy is to utilize the "chiral pool," starting with an inexpensive, enantiopure natural product. D-proline is the ideal starting material as it possesses the desired (R)-stereochemistry at the C2 position, thus obviating the need for complex asymmetric synthesis or chiral resolution steps.[5][6]

The selected synthetic pathway involves a two-stage process:

  • Amidation of D-Proline: Conversion of the carboxylic acid moiety of D-proline into a primary carboxamide.

  • Salt Formation: Conversion of the resulting (R)-Pyrrolidine-2-carboxamide into its hydrochloride salt to enhance stability, crystallinity, and ease of handling.[1]

This approach is designed for scalability, avoiding costly reagents and chromatographic purification steps that are often bottlenecks in industrial production.[7]

G cluster_start Starting Material cluster_stage1 Stage 1: Amidation cluster_stage2 Stage 2: Purification & Salt Formation cluster_end Final Product D-Proline D-Proline Esterification Esterification D-Proline->Esterification  CH3OH, SOCl2 Aminolysis Aminolysis Esterification->Aminolysis Recrystallization Recrystallization Aminolysis->Recrystallization  Crude Product Isolation HCl Salt Formation HCl Salt Formation Recrystallization->HCl Salt Formation Final_Product (R)-Pyrrolidine-2-carboxamide HCl HCl Salt Formation->Final_Product  Filtration & Drying

Figure 1: Overall synthetic workflow from D-proline to the final hydrochloride salt.

Detailed Synthesis Protocol

This protocol is optimized for a 1 kg scale synthesis. Appropriate adjustments to equipment and reagent handling are necessary for further scale-up.

Part I: Synthesis of (R)-Pyrrolidine-2-carboxamide

Expertise & Experience: The classical approach to amidation involves activating the carboxylic acid. For large-scale synthesis, a two-step procedure via a methyl ester intermediate is highly efficient and avoids the use of expensive coupling reagents. Thionyl chloride (SOCl₂) serves as both the acid catalyst and a dehydrating agent for the initial esterification, driving the reaction to completion. The subsequent aminolysis with ammonia is a robust and high-yielding transformation.

Materials & Equipment:

  • 10 L glass reactor with overhead stirring, reflux condenser, dropping funnel, and temperature probe.

  • Scrubber system for acidic gases (HCl, SO₂).

  • Rotary evaporator.

  • D-Proline (1.00 kg, 8.68 mol)

  • Methanol (MeOH), anhydrous (5.0 L)

  • Thionyl chloride (SOCl₂) (0.76 L, 1.25 kg, 10.42 mol)

  • Ammonia, 7N solution in Methanol (4.0 L, 28 mol)

  • Toluene (for azeotropic removal of water, if needed)

  • Ethyl Acetate (EtOAc) and Isopropanol (IPA) for recrystallization.

Protocol:

Step 1: Formation of (R)-Proline Methyl Ester Hydrochloride

  • Charge the 10 L reactor with anhydrous methanol (5.0 L).

  • Cool the methanol to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (0.76 L) via a dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 15 °C. Causality: This exothermic reaction generates HCl gas in situ, which catalyzes the esterification. Slow addition is critical to control the temperature and prevent excessive gas evolution.

  • Once the addition is complete, slowly add D-proline (1.00 kg) portion-wise, maintaining the temperature below 20 °C.

  • After the addition, warm the mixture to reflux (approx. 65 °C) and stir for 4-6 hours.

  • In-Process Control: Monitor the reaction completion by TLC or ¹H NMR of a worked-up aliquot. The disappearance of the D-proline spot/signal indicates completion.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to obtain a thick oil or solid. This is the crude (R)-proline methyl ester hydrochloride.

Step 2: Aminolysis to (R)-Pyrrolidine-2-carboxamide

  • Cool the crude ester hydrochloride to 0-5 °C.

  • Slowly add the 7N solution of ammonia in methanol (4.0 L) to the crude ester. Causality: This step first neutralizes the hydrochloride salt and then provides a large excess of ammonia to drive the aminolysis reaction. The addition must be slow and controlled due to the exothermic nature of the neutralization.

  • Seal the reactor and allow the mixture to stir at room temperature for 24-48 hours.

  • In-Process Control: Monitor the conversion of the ester to the amide by HPLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

  • The resulting residue contains the crude (R)-Pyrrolidine-2-carboxamide and ammonium chloride.

Part II: Purification and Hydrochloride Salt Formation

Expertise & Experience: On a large scale, purification via recrystallization is vastly superior to chromatography in terms of cost, time, and solvent usage. A mixed solvent system is often required to achieve good recovery and high purity. The final salt formation is a straightforward precipitation, where the choice of solvent is key to obtaining a crystalline, easily filterable solid.

Protocol:

Step 3: Purification by Recrystallization

  • To the crude product from Step 2, add ethyl acetate (approx. 3 L) and heat the mixture to 50-60 °C with stirring to dissolve the amide. The inorganic salt (NH₄Cl) will remain largely insoluble.

  • Filter the hot solution to remove the ammonium chloride.

  • Allow the filtrate to cool slowly to room temperature, then cool further to 0-5 °C for 4-6 hours to induce crystallization.

  • Collect the crystalline solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. This yields purified (R)-Pyrrolidine-2-carboxamide. A second crop can be obtained by concentrating the mother liquor.

Step 4: Formation of this compound

  • Dissolve the purified amide (assuming approx. 0.85 kg, 7.45 mol) in isopropanol (4.0 L) in a clean, dry reactor.

  • Cool the solution to 0-5 °C.

  • Prepare a solution of HCl in isopropanol (or bubble dry HCl gas) and add it slowly to the stirred solution until the pH is strongly acidic (pH 1-2, checked with moist pH paper). Causality: The hydrochloride salt is significantly less soluble in isopropanol than the free base, causing it to precipitate upon formation. This ensures high recovery.

  • A white precipitate will form immediately. Continue stirring at 0-5 °C for another 2 hours to ensure complete precipitation.

  • Collect the final product by filtration. Wash the filter cake with cold isopropanol (2 x 500 mL) and then with diethyl ether or heptane (2 x 500 mL) to facilitate drying.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Summary and Characterization

The following table summarizes the expected outcomes and required analytical characterization for the final product.

ParameterExpected Value / SpecificationMethod
Appearance White to off-white crystalline solid[1]Visual Inspection
Yield (Overall) 75-85%Gravimetric
Purity (HPLC) ≥ 99.0%HPLC-UV
Enantiomeric Excess (ee) ≥ 99.5%Chiral HPLC[2]
Melting Point 194-198 °CMelting Point Apparatus
Specific Rotation [α]D²⁰ +45° to +49° (c=1, H₂O)Polarimetry
¹H NMR Conforms to structureNMR Spectroscopy
¹³C NMR Conforms to structureNMR Spectroscopy
Molecular Formula C₅H₁₁ClN₂O[1]-
Molecular Weight 150.61 g/mol [8]-

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The key transformation is the aminolysis of the methyl ester.

Sources

Application Notes & Protocols: (R)-Pyrrolidine-2-carboxamide Hydrochloride in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-Pyrrolidine-2-carboxamide hydrochloride in organocatalysis.

Introduction: The Rise of Prolinamides in Asymmetric Synthesis

(R)-Pyrrolidine-2-carboxamide, a derivative of the natural amino acid (R)-proline, has emerged as a cornerstone organocatalyst in modern asymmetric synthesis.[1][2] Unlike its parent amino acid, the modification of the carboxylic acid to a primary carboxamide introduces a crucial hydrogen-bond-donating N-H group, significantly influencing its catalytic activity and stereochemical control.[3][4] The use of its hydrochloride salt often enhances solubility and can play a role in the catalytic cycle.

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, represents a paradigm shift towards more sustainable and environmentally benign chemistry.[5][6] Pyrrolidine-based catalysts are particularly privileged scaffolds in this field, prized for their robustness, availability, and ability to facilitate a wide array of chemical transformations with high levels of stereoselectivity.[7][8] This guide provides an in-depth exploration of the mechanistic principles, applications, and detailed experimental protocols for leveraging this compound in key asymmetric reactions.

Pillar 1: The Mechanistic Foundation - Enamine Catalysis

The catalytic power of this compound lies in its ability to engage in enamine catalysis, a mode of activation that mimics the function of natural Class I aldolase enzymes.[4][5] The catalytic cycle is a self-validating system where the chiral catalyst is regenerated after directing the stereochemical outcome of the reaction.

The Catalytic Cycle involves three primary stages:

  • Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (typically a ketone or aldehyde) to form a chiral, nucleophilic enamine intermediate. This step effectively increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile.

  • Stereoselective C-C Bond Formation: The enamine attacks an electrophile (the acceptor). Crucially, the carboxamide group (N-H) and the protonated pyrrolidine ring act as a Brønsted acid, forming a hydrogen bond with the electrophile.[3][4] This interaction not only activates the electrophile but also rigidly orients it within the chiral pocket of the catalyst, dictating the facial selectivity of the attack. This leads to the formation of an iminium ion intermediate with high stereocontrol.[9]

  • Hydrolysis & Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction medium, releasing the chiral product and regenerating the (R)-Pyrrolidine-2-carboxamide catalyst, allowing it to enter a new cycle.

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst (R)-Pyrrolidine-2- carboxamide HCl Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Iminium Iminium Ion Intermediate Iminium->Catalyst + H₂O - Product Product Chiral Product TransitionState->Iminium C-C Bond Formation Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) Experimental_Workflow start Start prep 1. Reagent Preparation (Catalyst, Solvent, Reactants) start->prep reaction 2. Reaction Setup (Combine & Stir at Temp) prep->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Quench & Work-up (Aqueous Wash, Extraction) monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify analysis 6. Analysis (Yield, dr, ee by HPLC) purify->analysis end End analysis->end

Sources

Application Note & Protocols: Strategic Synthesis of Antiviral Agents Utilizing Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and a privileged scaffold in the development of potent antiviral therapeutics.[1][2] Its prevalence is due to its ability to introduce three-dimensional complexity, establish key stereochemical centers, and serve as a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions with biological targets.[3][4] This document provides a comprehensive guide to the synthesis of antiviral agents incorporating the pyrrolidine motif. It moves beyond simple procedural outlines to explain the underlying strategic decisions in synthetic route design, from the initial construction of the heterocyclic core to the elaboration into complex, biologically active molecules. Detailed, field-tested protocols for the synthesis of key antiviral precursors are provided, alongside methodologies for their characterization and purification.

Introduction: The Pyrrolidine Scaffold in Antiviral Drug Design

The pyrrolidine nucleus is a recurring structural feature in a multitude of natural products and synthetic drugs, including a significant number of antiviral agents.[2][5][6] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, enabling optimized interactions within the binding pockets of viral enzymes such as proteases and neuraminidases.[3][7][8] Furthermore, the nitrogen atom imparts basicity and can act as a hydrogen bond donor or acceptor, critical for molecular recognition.[3][4]

A notable class of pyrrolidine-containing antivirals targets the Hepatitis C Virus (HCV) NS3/4A serine protease.[5] Drugs like Asunaprevir, Daclatasvir, and Grazoprevir incorporate pyrrolidine derivatives, showcasing the scaffold's effectiveness.[5] The development of these agents highlights the urgent and ongoing need for robust, efficient, and stereoselective synthetic methods to access these valuable molecular architectures.[5][9]

Core Synthetic Strategies for the Pyrrolidine Ring

The construction of the pyrrolidine core is the foundational challenge in the synthesis of these antiviral agents. Methodologies can be broadly classified into two strategic approaches: functionalization of a pre-existing chiral pyrrolidine and de novo synthesis via cyclization of acyclic precursors.[1][5]

  • Strategy 1: Chiral Pool Synthesis (Functionalization): This is the most common approach, leveraging readily available and optically pure starting materials like L-proline or 4-hydroxy-L-proline.[5][7][8] This strategy elegantly transfers the inherent stereochemistry of the starting material to the final product, simplifying the synthetic challenge. For example, (S)-prolinol, obtained by the reduction of proline, is a frequent starting point for many drugs.[5]

  • Strategy 2: De Novo Synthesis (Cyclization): These methods build the ring from linear precursors and offer high flexibility in introducing diverse substitution patterns. Key methods include:

    • [3+2] Cycloaddition: A powerful reaction that combines a three-atom component (e.g., an azomethine ylide) with a two-atom component (an alkene) to form the five-membered ring, often with excellent stereocontrol.[1][3]

    • Intramolecular Cyclization: Involves forming the ring from a linear molecule containing both a nitrogen nucleophile and an electrophilic center.[1][10] This includes methods like intramolecular C-H amination.[10]

    • Ring Contraction: An emerging strategy involves the skeletal editing of more abundant heterocycles, such as pyridines, to contract them into pyrrolidine derivatives.[11][12]

The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. For many complex antiviral targets, the chiral pool approach from proline derivatives remains the most direct and efficient route.[5]

G cluster_0 Synthetic Approaches to Pyrrolidine Core Start Synthetic Goal: Substituted Pyrrolidine Strategy1 Strategy 1: Chiral Pool Functionalization Start->Strategy1 Strategy2 Strategy 2: De Novo Cyclization Start->Strategy2 Proline L-Proline or 4-Hydroxy-L-proline Strategy1->Proline Acyclic Acyclic Precursors Strategy2->Acyclic Method2a [3+2] Cycloaddition Acyclic->Method2a Method2b Intramolecular Cyclization Acyclic->Method2b Method2c Ring Contraction (e.g., from Pyridines) Acyclic->Method2c

Caption: High-level overview of major synthetic strategies.

Protocol 1: Synthesis of a Key Precursor for HCV NS3 Protease Inhibitors

This protocol details the synthesis of a 4-hydroxypyrrolidine derivative, a key intermediate in the synthesis of the HCV inhibitor Asunaprevir.[5] The strategy begins with a commercially available, protected 4-hydroxyproline derivative and involves a Williamson ether synthesis as the key bond-forming step.

Rationale:

The Williamson ether synthesis is a reliable and well-established method for forming an ether linkage. In this context, the alkoxide of the 4-hydroxyproline derivative acts as the nucleophile, displacing a halide on the isoquinoline fragment. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to ensure complete deprotonation of the hydroxyl group without competing side reactions.

Materials & Reagents:
  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (or a suitable ester derivative)

  • 1-Chloroisoquinoline

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the protected 4-hydroxyproline derivative (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the potassium alkoxide should result in a homogeneous or slightly slurry-like mixture.

  • Nucleophilic Substitution: Add a solution of 1-chloroisoquinoline (1.05 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired ether product.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G Start Protected 4-Hydroxyproline Step1 1. Deprotonation (t-BuOK, DMF, 0°C) Start->Step1 Intermediate Potassium Alkoxide Intermediate Step1->Intermediate Step2 2. Add 1-Chloroisoquinoline Intermediate->Step2 Step3 3. Reaction at RT (12-18h) Step2->Step3 Step4 4. Aqueous Work-up (NaHCO₃, EtOAc) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 Product Asunaprevir Precursor (Ether Product) Step5->Product

Caption: Experimental workflow for Asunaprevir precursor synthesis.

Protocol 2: Asymmetric Synthesis of a Neuraminidase Inhibitor Precursor

This protocol outlines a general approach for synthesizing chiral pyrrolidine derivatives that can serve as core structures for neuraminidase inhibitors, inspired by strategies used for oseltamivir-related compounds.[7][8][13] While oseltamivir itself has a cyclohexene core, the stereochemical challenges and functional group manipulations are highly relevant. This protocol uses an asymmetric palladium-catalyzed allylic alkylation to set a key stereocenter.[14]

Rationale:

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful tool for creating stereocenters. It involves the reaction of a nucleophile with a π-allyl palladium complex, where a chiral ligand on the palladium catalyst directs the nucleophile to one face of the allyl system, resulting in an enantioenriched product. This method avoids reliance on a chiral pool and allows for the construction of complex stereochemistry from simple starting materials.

Materials & Reagents:
  • A suitable bis-symmetric allylic substrate (e.g., a dicarbonate or diacetate)

  • A soft carbon or nitrogen nucleophile (e.g., dimethyl malonate or a protected amine)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃)

  • Chiral phosphine ligand (e.g., (R,R)-Trost ligand)

  • Base (e.g., triethylamine or a weaker base like N,O-Bis(trimethylsilyl)acetamide (BSA))

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Step-by-Step Methodology:
  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., Trost ligand, 7.5 mol%). Add anhydrous, degassed solvent and stir for 20-30 minutes to allow for catalyst pre-formation.

  • Reaction Setup: In a separate flask, dissolve the allylic substrate (1.0 eq) and the nucleophile (1.2 eq) in the reaction solvent.

  • Initiation: Add the base to the substrate/nucleophile mixture, followed by the transfer of the pre-formed chiral palladium catalyst solution via cannula.

  • Reaction Progression: Stir the reaction at the optimal temperature (often room temperature) for the specific substrate. Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel to isolate the enantioenriched product.

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product must be determined using a chiral stationary phase High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Subsequent Transformations:

The resulting product, containing a newly formed stereocenter and versatile functional groups (e.g., esters), can be further elaborated into a pyrrolidine ring through subsequent steps such as ozonolysis, reductive amination, and cyclization.

Comparative Data on Synthetic Routes

The selection of a synthetic route is a critical decision in drug development, balancing factors like efficiency, cost, safety, and scalability. The synthesis of oseltamivir provides an excellent case study for comparing different strategic approaches.[13][15]

Synthetic Route Starting Material(s) Key Features / Reactions Number of Steps Overall Yield (%) Stereocontrol Source
Roche Industrial [13][15](-)-Shikimic AcidUtilizes natural chiral pool; involves epoxide and azide chemistry.~8-1317-47%Chiral Pool
Corey Total Synthesis [13][16]1,3-Butadiene & Acrylic AcidAsymmetric Diels-Alder; azide-free.~12~30%Chiral Catalyst
Shibasaki Synthesis [13]meso-AziridineCatalytic asymmetric desymmetrization with a chiral catalyst.~14ModerateChiral Catalyst
Trost Synthesis [14]Commercially available materialsPalladium-catalyzed asymmetric allylic alkylation (Pd-AAA).830%Chiral Catalyst

This comparison illustrates the trade-offs between using a naturally available but potentially limited chiral starting material versus developing a longer but more flexible de novo synthesis using catalysis to control stereochemistry.[13][16]

Conclusion

The pyrrolidine scaffold is an undeniably valuable component in the modern antiviral armamentarium. The successful development of drugs for HCV and other viral infections underscores the power of synthetic chemistry to create complex and life-saving molecules. Mastery of both chiral pool-based strategies and asymmetric catalytic methods is essential for the contemporary medicinal chemist. The protocols and strategies outlined in this guide provide a robust framework for researchers to approach the synthesis of novel pyrrolidine-containing antiviral agents, from initial design and route selection to practical execution and characterization. Continued innovation in synthetic methodology will be crucial for developing the next generation of antiviral therapeutics.

References

  • Butt, A. R., Aamer, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Nishikawa, Y., Hirano, K., & Miura, M. (2022). Pyrrolidine synthesis via ring contraction of pyridines.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Tang, X., et al. (2005). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters. [Link]

  • Nishikawa, Y., Hirano, K., & Miura, M. (2022). Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. [Link]

  • Rico, E., & Marques, M. M. B. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry. [Link]

  • Freshine Chem. (2020). Synthesis of Remdesivir. Freshine Chem. [Link]

  • Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Li, Y., et al. (2015). Nucleophilic Phosphine-Catalyzed Intramolecular Michael Reactions of N-Allylic Substituted α-Amino Nitriles: Construction of Functionalized Pyrrolidine Rings via 5-endo-trig Cyclizations. The Journal of Organic Chemistry. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Snead, D. R., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis. bioRxiv. [Link]

  • Carboni, F., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]

  • Stylianakis, I., et al. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carboni, F., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]

  • Kumar, A., & Kumar, K. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]

  • Snead, D. R., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters. [Link]

  • Mele, A., & Holzer, M. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. [Link]

  • Meher, P. K., et al. (2022). Total synthesis of remdesivir. Tetrahedron Letters. [Link]

  • ResearchGate. (n.d.). Gilead Sciences' synthetic route of the Oseltamivir carboxylate development. ResearchGate. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Chemistry. [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Wikipedia. [Link]

  • Ishikawa, H., et al. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Synthesis of pyrrolidine derivatives 41 and 42. ResearchGate. [Link]

  • Sharma, S., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: (R)-Pyrrolidine-2-carboxamide Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (R)-Pyrrolidine-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable chiral intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing probable causes and actionable solutions.

Issue 1: The Product Fails to Crystallize from Solution.

  • Probable Cause 1: Inappropriate Solvent System. The high polarity of the hydrochloride salt makes it highly soluble in many common protic solvents like methanol or ethanol, even at low temperatures. Over-solubility is a frequent cause of crystallization failure.

  • Solution 1: Employ a Two-Solvent (or Anti-Solvent) System. A robust strategy is to dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (the "solvent") and then slowly add a solvent in which it is poorly soluble (the "anti-solvent") until turbidity is observed.[1][2]

    • Recommended Solvent Systems:

      • Methanol / Diethyl Ether

      • Ethanol / Ethyl Acetate

      • Isopropanol / Dichloromethane

    • Causality: The anti-solvent reduces the overall solvating power of the medium, decreasing the solubility of the target compound and inducing crystallization. The slow addition is critical to allow for the formation of a well-ordered crystal lattice rather than amorphous precipitation.

  • Probable Cause 2: Presence of Water. this compound is hygroscopic. Absorbed moisture can significantly increase its solubility in organic solvents and inhibit crystallization.[3]

  • Solution 2: Azeotropic Removal of Water. Before attempting crystallization, dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a solvent that forms a low-boiling azeotrope with water, such as toluene. Distilling off the azeotrope under reduced pressure can effectively dry the sample.[4]

Issue 2: The Purified Product is an Oil or a Gummy Solid.

  • Probable Cause 1: Residual Solvent. The product may have oiled out of solution and trapped solvent within the amorphous solid.

  • Solution 1: Trituration. Add a poor solvent (an anti-solvent) to the oil and stir vigorously. This can often induce the formation of a crystalline solid by providing a medium for nucleation and crystal growth.

  • Probable Cause 2: Impurities Depressing the Melting Point. Certain impurities can disrupt the crystal lattice formation, leading to an oily product.

  • Solution 2: Preliminary Purification. If the crude product is heavily contaminated, consider a preliminary purification step. This could involve washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., cold acetone or ethyl acetate).[5][6]

Issue 3: Low Yield After Recrystallization.

  • Probable Cause 1: Using an Excessive Amount of the Primary Solvent. Dissolving the crude product in too much of the initial "good" solvent will require a very large volume of anti-solvent to induce crystallization, and a significant amount of the product may remain in the mother liquor.

  • Solution 1: Use a Minimal Amount of Hot Solvent. Heat the primary solvent to its boiling point and add it portion-wise to the crude product with stirring until it just dissolves.[7] This ensures a saturated solution upon cooling, maximizing the yield of recovered crystals.

  • Probable Cause 2: Premature Crystallization During Hot Filtration. If there are insoluble impurities that need to be removed by filtration of the hot solution, the product can crystallize on the filter paper or in the funnel as it cools.

  • Solution 2: Use a Pre-warmed Funnel and an Excess of Hot Solvent. Before filtering, warm the funnel with hot solvent. Additionally, use a slight excess of the hot solvent to ensure the product remains in solution during the filtration step. The excess solvent can be evaporated after filtration to bring the solution back to its saturation point.[1]

Issue 4: The Final Product Shows Low Enantiomeric Purity.

  • Probable Cause: Racemization During Synthesis or Workup. While the synthesis of prolinamide from L-proline is generally robust, harsh basic or acidic conditions at elevated temperatures can potentially lead to some degree of racemization.[8]

  • Solution: Chiral HPLC Analysis and Potential Chiral Resolution.

    • Analysis: The enantiomeric purity should be assessed using a suitable chiral HPLC method. A common approach involves using a polysaccharide-based chiral stationary phase.[9][10]

    • Resolution (if necessary): If significant racemization has occurred, diastereomeric salt crystallization with a chiral resolving agent like mandelic acid or tartaric acid can be employed to separate the enantiomers. However, for minor enantiomeric impurities, a careful recrystallization may be sufficient to enrich the desired (R)-enantiomer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. If synthesized from L-proline, potential impurities include:

  • Unreacted L-proline: This is a common impurity if the amidation reaction does not go to completion.

  • Ammonium chloride: If ammonia is used for the amidation of an activated proline derivative, residual ammonium chloride can be present.[11]

  • The (S)-enantiomer: While the synthesis is stereospecific, trace amounts of the other enantiomer may be present.

Q2: What is a good starting point for developing a recrystallization protocol?

A2: A good starting point is to test the solubility of a small amount of your crude product in a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, diethyl ether, and hexanes). Look for a solvent that dissolves your compound when hot but gives poor solubility when cold. If no single solvent is ideal, this information will guide you in selecting a suitable solvent/anti-solvent pair.[2][12]

Q3: My purified product is still slightly off-white. How can I improve the color?

A3: A slight off-white color may be due to trace, highly colored impurities. You can try treating the solution of your crude product with activated carbon before the hot filtration step. The activated carbon will adsorb many colored impurities. Use a minimal amount of activated carbon, as it can also adsorb some of your desired product.

Q4: How should I properly dry the final product, given its hygroscopic nature?

A4: Due to its hygroscopic nature, it is crucial to dry the purified this compound thoroughly.[3] Drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) over a desiccant such as phosphorus pentoxide (P₂O₅) is highly effective.[13][14] Avoid excessively high temperatures, which could cause decomposition. For very hygroscopic samples, azeotropic drying with toluene prior to final vacuum drying can be beneficial.[4]

Section 3: Detailed Experimental Protocol

Recrystallization of this compound using a Two-Solvent System

This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined empirically for your specific sample.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent/anti-solvent system (e.g., Methanol/Diethyl Ether).

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude this compound. Heat a minimal amount of the primary solvent (e.g., methanol) in a separate beaker. Add the hot methanol portion-wise to the crude product with stirring until it is fully dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, add a slight excess of hot methanol to prevent premature crystallization. Pre-warm a funnel with a fluted filter paper by pouring a small amount of hot methanol through it. Filter the hot solution into a clean Erlenmeyer flask.

  • Concentration (if necessary): If an excess of solvent was used for hot filtration, gently heat the solution to evaporate the excess solvent until the solution is saturated.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, slowly add the anti-solvent (e.g., diethyl ether) dropwise with gentle swirling until the solution becomes persistently cloudy.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for several hours, or overnight, to allow for slow crystal growth. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven at 40-50 °C over a desiccant.

Section 4: Visualized Workflows

Troubleshooting Crystallization

G start Crude Product Solution no_xtals No Crystals Form Upon Cooling start->no_xtals oiling_out Product Oils Out start->oiling_out low_yield Low Yield of Crystals start->low_yield impure Product is Impure start->impure cause1 Too Dilute / Wrong Solvent no_xtals->cause1 Probable Cause cause2 Presence of Water (Hygroscopic) no_xtals->cause2 Probable Cause cause3 Cooling Too Rapidly oiling_out->cause3 Probable Cause cause5 Co-impurities Present oiling_out->cause5 Probable Cause cause4 Too Much Solvent Used low_yield->cause4 Probable Cause impure->cause5 Probable Cause success Pure Crystals Obtained sol1 Add Anti-Solvent / Concentrate Solution cause1->sol1 Solution sol2 Azeotropic Drying (e.g., with Toluene) cause2->sol2 Solution sol3 Triturate with Anti-Solvent cause3->sol3 Solution sol4 Use Minimal Hot Solvent cause4->sol4 Solution sol5 Pre-purify (e.g., wash, activated carbon) cause5->sol5 Solution sol1->success sol2->success sol3->success sol4->success sol5->success G crude Crude (R)-Pyrrolidine-2-carboxamide HCl dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter Optional crystallize Cool & Add Anti-Solvent dissolve->crystallize No Insolubles hot_filter->crystallize isolate Isolate Crystals by Filtration crystallize->isolate dry Vacuum Dry isolate->dry analyze Analyze Purity (HPLC, NMR) dry->analyze pure_product Pure Product analyze->pure_product

Caption: General Workflow for Recrystallization Purification.

Section 5: Data Summary

ParameterRecommended Solvent SystemRationale
Primary Solvent Methanol, Ethanol, IsopropanolHigh solubility for the polar hydrochloride salt at elevated temperatures.
Anti-Solvent Diethyl Ether, Ethyl Acetate, DichloromethaneLow solubility for the target compound, induces crystallization when added to the primary solvent.
Drying Method Vacuum oven (40-50 °C) with P₂O₅Effectively removes absorbed water from the hygroscopic product without causing thermal degradation.
Purity Analysis Chiral HPLC, ¹H NMRConfirms chemical purity and, importantly, the enantiomeric excess of the final product.

References

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Gryaznov, G. V., & Shvets, V. F. (1976). Process for drying hygroscopic materials. U.S. Patent No. 3,972,128. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, J., et al. (2014). Method for purifying L-prolinamide. Chinese Patent No. CN103896820A.
  • Li, J., et al. (2011). Method for refining prolinamide. Chinese Patent No. CN102180823A.
  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 200-206. Retrieved from [Link]

  • Oliveira, R. G. de. (2017). Answer to "Purification of organic hydrochloride salt?". ResearchGate. Retrieved from [Link]

  • not_important. (2007). Answer to "drying the water out of hygroscopic crystals". Sciencemadness Discussion Board. Retrieved from [Link]

  • Serebryannikova, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(5), 1115. Retrieved from [Link]

  • RoneBone. (2018). Answer to "Ways of crashing out amines". Reddit. Retrieved from [Link]

  • Li, L., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society, 80(10), 1275-1285. Retrieved from [Link]

  • Jakoblinnert, A., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(11), 4419-4427. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Serebryannikova, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(5), 1115. Retrieved from [Link]

  • Li, G., et al. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. European Patent No. EP3015456A1.
  • Desertwrek. (2017). Answer to "Drying and Storing Hygroscopic Salts". Reddit. Retrieved from [Link]

  • Wang, Y., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13448-13517. Retrieved from [Link]

  • Obajemihi, O. (2021). Answer to "What is the best procedure of drying a moisture absorbing salt?". ResearchGate. Retrieved from [Link]

  • Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 88. Retrieved from [Link]

  • Kumar, Y. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1). Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • MaxW. (2023). Answer to "Drying salts with HCl solution". Chemistry Stack Exchange. Retrieved from [Link]

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Technical Support Center: Synthesis of (R)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-Pyrrolidine-2-carboxamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the successful, stereochemically pure synthesis of your target compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (R)-Pyrrolidine-2-carboxamide, and what are their primary advantages and disadvantages?

A1: The synthesis of (R)-Pyrrolidine-2-carboxamide, a key chiral intermediate for various pharmaceuticals, typically starts from (R)-Proline.[1] Several methods are prevalent, each with distinct trade-offs regarding yield, purity, cost, and environmental impact.

  • Method 1: Carboxylic Acid Activation followed by Ammonolysis: This is a traditional and widely used approach. The carboxylic acid of proline is "activated" to make it more susceptible to nucleophilic attack by ammonia.

    • Activation with Thionyl Chloride (SOCl₂): This method first converts the starting (R)-Proline into an ester (e.g., methyl ester hydrochloride) and then treats it with ammonia or an ammonia solution.[2][3] While effective, this route can be lengthy and may generate corrosive byproducts like SO₂ and HCl.[4]

    • Activation with Peptide Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-Hydroxybenzotriazole (HOBt), are used. This is common in peptide synthesis but can introduce a significant risk of racemization at the proline's alpha-carbon.[5]

  • Method 2: L-Proline-N-Carboxy-Anhydride (NCA) Intermediate: This method involves reacting (R)-Proline with phosgene or its equivalents (diphosgene, triphosgene) to form an N-carboxy-anhydride intermediate.[2][6] This highly reactive intermediate then undergoes ammonolysis to yield the desired product. This route can be high-yielding and rapid, minimizing side reactions if conditions are well-controlled.[3][6]

  • Method 3: Biocatalytic Amidation: An emerging green chemistry approach uses enzymes, such as immobilized Candida antarctica lipase B (CalB), to directly catalyze the amidation of unprotected L-proline with ammonia in an organic solvent.[7][8][9] This method is highly attractive as it is often completely racemization-free, avoids corrosive reagents, and improves atom economy.[4][7][9]

A comparative summary is provided below:

Method Key Reagents Advantages Common Issues & Side Reactions Racemization Risk
Thionyl Chloride (R)-Proline, SOCl₂, Alcohol, AmmoniaWell-established, uses common reagents.Long reaction times, corrosive byproducts, potential for ester-related side products.Moderate
Peptide Coupling (R)-Proline (often N-protected), EDC/DCC, HOBt, Ammonia sourceMild conditions.High risk of racemization (especially with HOBt) [5], urea byproduct removal.High
NCA Intermediate (R)-Proline, Triphosgene, AmmoniaHigh yield, short reaction cycle, fewer steps.[2][3]Requires handling of toxic phosgene equivalents.Low to Moderate
Biocatalysis (R)-Proline, Ammonia, Immobilized Lipase (e.g., CalB)Racemization-free (ee >99%) [7][9], environmentally friendly, high atom economy.[7]Requires specialized enzymes, optimization of solvent and temperature.[10]Very Low
Q2: Why is racemization a major concern in this synthesis, and what is the underlying mechanism?

A2: Racemization is the conversion of a single enantiomer (the desired R-form) into an equal mixture of both enantiomers (a racemic mixture), resulting in a loss of optical purity. This is a critical issue because the biological activity of many pharmaceuticals derived from this intermediate is highly stereospecific; the wrong enantiomer can be inactive or even harmful.[1][11]

The primary mechanism for racemization during amide bond formation from amino acids involves the formation of a planar, achiral intermediate. When the carboxylic acid is activated (e.g., as an acyl chloride, active ester, or anhydride), the alpha-proton (the hydrogen on the chiral carbon) becomes significantly more acidic. A base present in the reaction mixture can abstract this proton, forming an enolate or, more commonly in peptide chemistry, a 5(4H)-oxazolone intermediate if the amine is N-acylated. This planar intermediate loses its stereochemical information. Subsequent reprotonation can occur from either face, leading to both (R) and (S) products.

Proline is particularly susceptible to racemization under certain conditions, such as when using water-soluble carbodiimide (WSCI) in the presence of HOBt in DMF, which has been shown to catalyze the process.[5]

RacemizationMechanism

Q3: What is the role of the hydrochloride salt, and how does it impact the final product's handling and purification?

A3: The final product is isolated as a hydrochloride salt for several practical reasons. The free amine form of (R)-Pyrrolidine-2-carboxamide is a basic, somewhat oily, and potentially hygroscopic compound that can be difficult to handle and purify as a crystalline solid. Converting it to its hydrochloride salt (by treating it with HCl) protonates the basic pyrrolidine nitrogen.

This offers several advantages:

  • Improved Crystallinity: Salts are typically well-defined, crystalline solids, which are easier to handle, weigh, and store than their free base counterparts.[12]

  • Enhanced Stability: The salt form is generally more stable to air and moisture, giving it a longer shelf life.

  • Modified Solubility: It is highly soluble in polar solvents like water and alcohols but less soluble in nonpolar organic solvents.[12] This property is exploited during purification, often allowing for precipitation or crystallization from a mixed solvent system to remove nonpolar impurities.

During workup, care must be taken to either perform the final purification step under acidic conditions or to isolate the free base first and then perform the salt formation as a dedicated final step.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Problem 1: Low Enantiomeric Excess (ee%) / Significant Racemization Detected

Q: My final product shows a significant peak for the (S)-enantiomer by chiral HPLC, resulting in low ee%. What went wrong and how can I fix it?

A: This is a classic sign of racemization during the carboxyl activation/amidation step. The cause is almost always related to your choice of reagents and conditions.

Probable Causes & Solutions:

  • Aggressive Activation Conditions:

    • Cause: Using certain peptide coupling additives, particularly HOBt in solvents like DMF, has been shown to actively catalyze racemization in proline derivatives.[5] Similarly, converting proline directly to its acyl chloride derivative can be prone to racemization.[8][9]

    • Solution:

      • Change Coupling System: If using a carbodiimide method, perform the reaction in a less polar solvent like dichloromethane (DCM) and consider omitting HOBt.[5] A mixed anhydride procedure in THF is also reported to have a much lower risk of racemization.[5]

      • Switch Synthetic Route: Adopt the N-Carboxy-Anhydride (NCA) method.[2][6] This route avoids the direct activation of the proline carboxyl group in the presence of a base that can abstract the alpha-proton.

      • Adopt Biocatalysis: For the highest fidelity, switch to an enzymatic method, which is known to be racemization-free.[4][7]

  • Presence of Base and Elevated Temperature:

    • Cause: The combination of a base (even a mild one like triethylamine, often used as an acid scavenger) and heat can facilitate the proton abstraction that leads to racemization.

    • Solution:

      • Temperature Control: Run the activation and coupling steps at low temperatures (e.g., 0 °C to room temperature). Avoid heating the reaction mixture after the activating agent has been added.

      • Base Selection: Use a non-nucleophilic, hindered base if an acid scavenger is necessary. Add the base slowly at low temperatures.

LowEE_Workflow Start Problem: Low ee% CheckReagents Review Amidation Method Start->CheckReagents IsEDC_HOBT Using EDC/DCC + HOBt? CheckReagents->IsEDC_HOBT IsSOCl2 Using SOCl₂ or Acyl Chloride Route? IsEDC_HOBT->IsSOCl2 No Action_HOBT Action: Switch solvent to DCM, remove HOBt, or change route. IsEDC_HOBT->Action_HOBT Yes Action_SOCl2 Action: Ensure low temperature. Consider NCA or Biocatalytic route. IsSOCl2->Action_SOCl2 Yes CheckTemp Review Reaction Conditions IsSOCl2->CheckTemp No IsHeated Was reaction heated after activation? CheckTemp->IsHeated IsHeated->Action_SOCl2 No, but still low ee% Action_Temp Action: Maintain low temp (0°C) during activation and coupling. IsHeated->Action_Temp Yes

Problem 2: Incomplete Reaction or Low Yield

Q: My reaction has stalled, or the final isolated yield is very low. How can I improve the conversion?

A: Low yield can stem from poor starting material solubility, incomplete activation, or degradation of reagents/intermediates.

Probable Causes & Solutions:

  • Poor Solubility of (R)-Proline:

    • Cause: (R)-Proline is a zwitterion and has low solubility in many common aprotic organic solvents (e.g., THF, DCM).[8][9]

    • Solution:

      • Solvent Choice: For biocatalytic methods, solvents like 2-methyl-2-butanol have shown success.[7] For chemical methods, using a co-solvent or running the reaction as a suspension (slurry) is common. Ensure vigorous stirring.

      • Protecting Groups: N-protection of proline (e.g., with a Boc group) dramatically increases its solubility in organic solvents, though this adds steps to the synthesis.[13]

  • Inefficient Carboxyl Activation:

    • Cause: The activating agent (e.g., triphosgene, SOCl₂) may have degraded due to moisture. The reaction may not have been run for a sufficient amount of time or at the correct temperature.

    • Solution:

      • Ensure Anhydrous Conditions: Use dry solvents and glassware. Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).

      • Verify Reagent Quality: Use a fresh bottle or a newly opened container of the activating agent.

      • Optimize Reaction Time/Temp: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion before initiating the ammonolysis step. For NCA formation, a typical protocol involves stirring for 2-3 hours.[2]

  • Losses During Workup and Purification:

    • Cause: The product, being a water-soluble hydrochloride salt, can be lost to aqueous layers during extraction. Multiple crystallization steps to improve purity can also significantly reduce the overall yield.[3]

    • Solution:

      • Minimize Aqueous Extractions: If possible, use a workup procedure that avoids extensive water washes after the salt has been formed. Evaporation of the solvent followed by trituration or crystallization is often preferred.

      • Optimize Crystallization: Carefully select the solvent/anti-solvent system for crystallization to maximize recovery. Seeding with a small crystal of pure product can aid in efficient crystallization.

Problem 3: Unexpected Byproducts in NMR/LC-MS

Q: I see persistent impurity peaks in my characterization data that I can't identify.

A: Unidentified peaks are often byproducts from the coupling reagents or side reactions involving the proline ring itself.

Observed Problem Probable Cause Recommended Action / Identification
Singlet around 7-8 ppm (NMR), peak at m/z ~207 (LC-MS) Dicyclohexylurea (DCU) Byproduct from using DCC as a coupling reagent. Insoluble in many organic solvents. Filter the reaction mixture before workup.
Broad signals, multiple related peaks Oligomerization Can occur if the activated proline intermediate reacts with another proline molecule instead of ammonia. Ensure a sufficient excess of the ammonia source is added promptly after activation.
Unidentified polar impurities Byproducts from HOBt or other additives Simplify the reaction system if possible. Ensure correct stoichiometry of all reagents. Purify via column chromatography if crystallization is ineffective.
Formation of cyclic species Intramolecular side reactions In some prolinamide-catalyzed reactions, intramolecular attack can lead to catalyst deactivation via cyclic species.[14] While less likely in this direct synthesis, ensure the reaction is not left for excessively long times at high temperatures.

References

  • Miyazawa, T., Akita, T., & Yamada, T. (n.d.). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]

  • Schober, M., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. [Link]

  • Schober, M., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. ResearchGate. [Link]

  • Schober, M., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Graz University of Technology Research Portal. [Link]

  • Toth, B. H. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. [Link]

  • Thompson, R. E., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. National Center for Biotechnology Information. [Link]

  • Schober, M., et al. (2022). Effect of temperature on the amidation of l-proline. ResearchGate. [Link]

  • Corra, S., et al. (2021). Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in[7]rotaxanes. National Center for Biotechnology Information. [Link]

  • Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • Kędzia, J., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Schober, M., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. [Link]

  • Houben-Weyl. (2001). 2.3 Amide Group. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]

  • Hebei Bolunte Pharmaceutical Co., Ltd. (2014). Method for preparing L-prolinamide and intermediate thereof. Patsnap. [Link]

  • Hebei Bolunte Pharmaceutical Co., Ltd. (2014). Method for preparing L-prolinamide and intermediate thereof.
  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. National Center for Biotechnology Information. [Link]

  • Abdel-Aal, A. M., et al. (2016). (PDF) A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. ResearchGate. [Link]

  • Hebei Bolunte Pharmaceutical Co., Ltd. (2011). Method for preparing L-prolinamide and intermediate thereof.
  • Schober, M., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. ResearchGate. [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2011). Method for refining prolinamide.
  • Galkina, O., et al. (2019). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI. [Link]

  • Kumar, A., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

Sources

Technical Support Center: Chiral Resolution of Pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the chiral resolution of pyrrolidine enantiomers. The pyrrolidine scaffold is a privileged motif in medicinal chemistry and catalysis, where enantiomeric purity is often critical to function and safety.[1][2] This guide is designed to provide practical, in-depth solutions to common challenges encountered during the separation of these valuable compounds. We will move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions in your method development and troubleshooting efforts.

Troubleshooting Guide: Common Separation Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: Why am I seeing poor or no resolution (Rs < 1.5) between my pyrrolidine enantiomers on a polysaccharide-based CSP?

Answer: Poor resolution is the most common challenge and can stem from several factors related to the column, mobile phase, or analyte interactions. Let's break down the potential causes and solutions systematically.

  • Cause 1: Inappropriate Chiral Stationary Phase (CSP) or Mobile Phase Combination.

    • Explanation: Chiral recognition requires a precise stereochemical interaction between the analyte and the CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are versatile, but the specific derivative and the mobile phase mode (Normal Phase, Reversed-Phase, Polar Organic) dictate the interaction mechanism.[1][3] Your pyrrolidine derivative may not be forming a stable, transient diastereomeric complex with the CSP under the current conditions.

    • Solution Strategy:

      • Confirm CSP Suitability: Polysaccharide-based columns are an excellent starting point.[4] However, if resolution fails, consider screening other CSPs. For primary amines, crown ether-based CSPs can be highly effective, though they often require acidic mobile phases.[3][5]

      • Optimize the Mobile Phase: This is the most critical step.

        • Normal Phase (NP): The standard mobile phase is Hexane/Alcohol. Vary the alcohol (Isopropanol, Ethanol) and its percentage. Sometimes, a less polar alcohol like n-butanol can enhance selectivity.

        • Additives are Key: For basic compounds like pyrrolidines, peak shape and resolution are dramatically affected by additives.[6]

          • Basic Additives: To improve the peak shape of basic analytes, add a small amount of an amine like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) to the mobile phase.[3][6] This masks acidic silanol sites on the silica support, preventing strong, non-enantioselective secondary interactions that cause peak tailing.[6]

          • Acidic Additives: For acidic pyrrolidine derivatives (e.g., pyrrolidine-3-carboxylic acid), an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) is necessary to suppress ionization and improve peak shape.[4]

      • Switch Elution Mode: If NP fails, consider Polar Organic Mode (e.g., Acetonitrile/Methanol) or Reversed-Phase Mode (e.g., Acetonitrile/Water), especially with immobilized polysaccharide CSPs which are compatible with a wider range of solvents.[3][7]

  • Cause 2: Suboptimal Temperature.

    • Explanation: Temperature affects the thermodynamics (ΔΔG°, ΔΔH°, ΔΔS°) of the analyte-CSP interaction.[8] Its impact can be unpredictable; increasing temperature can decrease retention and resolution, but in some entropy-driven separations, it can surprisingly improve it.[9][10] In rare cases, temperature changes can even cause a reversal of the enantiomer elution order.[10][11]

    • Solution Strategy:

      • Screen a range of temperatures (e.g., 15°C, 25°C, 40°C).

      • Ensure your column oven is stable, as temperature fluctuations during a run can cause retention time drift and poor reproducibility.[12]

The following workflow diagram illustrates a systematic approach to tackling poor resolution.

G start Start: Poor Resolution (Rs < 1.5) check_peak_shape Is Peak Shape Poor? (Tailing/Fronting) start->check_peak_shape add_additive Add Mobile Phase Additive (e.g., 0.1% DEA for bases, 0.1% TFA for acids) check_peak_shape->add_additive Yes optimize_mp Optimize Mobile Phase 1. Vary % Alcohol Modifier 2. Try Different Alcohol (IPA vs EtOH) check_peak_shape->optimize_mp No add_additive->optimize_mp success Resolution Achieved add_additive->success Improved screen_temp Screen Temperature (e.g., 15°C, 25°C, 40°C) optimize_mp->screen_temp optimize_mp->success Improved change_csp Try a Different CSP Type (e.g., Amylose vs Cellulose, or Crown Ether) screen_temp->change_csp No Improvement screen_temp->success Improved consider_derivatization Consider Indirect Method (Derivatization) change_csp->consider_derivatization No Improvement change_csp->success Improved consider_derivatization->success G start Start: Resolve Pyrrolidine Enantiomers has_chromophore Does Analyte have a Strong UV Chromophore? start->has_chromophore has_csp Are Multiple CSPs (Polysaccharide, etc.) Available? has_chromophore->has_csp Yes indirect_method Consider Indirect Method (Derivatization) has_chromophore->indirect_method No direct_method Pursue Direct Method (Chiral HPLC/SFC) has_csp->direct_method Yes has_csp->indirect_method No screen_csps Screen CSPs with Standard NP Conditions direct_method->screen_csps derivatize Derivatize with CDA (e.g., Marfey's Reagent) indirect_method->derivatize success Separation Achieved screen_csps->success separate_achiral Separate Diastereomers on Achiral Column (e.g., C18) derivatize->separate_achiral separate_achiral->success

Sources

Technical Support Center: Synthesis of (R)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-Pyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As a key chiral building block in medicinal chemistry, particularly for novel therapeutics, achieving high yield and enantiomeric purity is paramount.[1] This resource provides in-depth, experience-driven answers to common challenges encountered during its synthesis.

Troubleshooting & Optimization Guide (FAQs)

This section addresses specific issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

Low yield is a multifaceted problem often stemming from incomplete reactions, product degradation, or mechanical losses during workup and purification. A systematic approach is crucial for diagnosis.

Expert Analysis: The first step is to identify the stage where the loss is occurring. Is the initial reaction incomplete, or are you losing the product during the workup or isolation phase?

  • Incomplete Reaction: The conversion of the starting material, typically a protected or activated (R)-proline derivative, to the amide can be sluggish. This may be due to suboptimal activation of the carboxyl group, insufficient temperature, or a short reaction time. Monitoring the reaction by TLC or LC-MS is critical to determine the point of stagnation.

  • Side Reactions: (R)-proline and its derivatives are susceptible to side reactions. A common issue is the formation of a diketopiperazine (a cyclic dipeptide) through the dimerization of proline, which can be promoted by high temperatures.[2]

  • Degradation: The target molecule can degrade under harsh conditions. For instance, strongly acidic or basic conditions during workup, if not carefully controlled, can lead to hydrolysis of the amide bond.

  • Purification Losses: (R)-Pyrrolidine-2-carboxamide is a polar, water-soluble molecule. Significant amounts can be lost to the aqueous phase during extractions if the pH and solvent polarity are not optimized. Similarly, improper solvent selection during crystallization can lead to poor recovery.

Troubleshooting Workflow: The following decision tree can help diagnose the root cause of low yield.

G start Low Overall Yield Detected check_rxn Monitor reaction progress (TLC, LC-MS) start->check_rxn is_complete Is the reaction going to completion? check_rxn->is_complete incomplete Incomplete Reaction is_complete->incomplete No complete Reaction Complete is_complete->complete Yes optimize_cond Optimize Reaction Conditions: - Increase temperature moderately - Extend reaction time - Re-evaluate coupling agent/strategy incomplete->optimize_cond check_workup Analyze aqueous & organic layers after workup complete->check_workup product_lost Is product lost in aqueous phase? check_workup->product_lost optimize_extraction Optimize Extraction: - Adjust pH of aqueous layer - Use different organic solvent (e.g., DCM) - Perform multiple extractions product_lost->optimize_extraction Yes purification_issue Investigate Purification Step product_lost->purification_issue No recrystallization Optimize Crystallization: - Screen different solvent systems (e.g., EtOH/H2O, IPA) - Control cooling rate - Ensure complete precipitation of HCl salt purification_issue->recrystallization G Proline (R)-Proline Ester (R)-Proline Methyl Ester Hydrochloride Proline->Ester  Step 1: Esterification  MeOH, SOCl₂  0°C to reflux   Amide (R)-Pyrrolidine-2-carboxamide Ester->Amide  Step 2: Amidation  MeOH, NH₃ (gas or solution)  0-20°C   Final (R)-Pyrrolidine-2-carboxamide Hydrochloride (Final Product) Amide->Final  Purification & Salt Formation  - Extraction  - Crystallization (e.g., EtOH/H₂O)  

Caption: Common two-step synthesis of (R)-Pyrrolidine-2-carboxamide HCl.

Detailed Experimental Protocol: Two-Step Synthesis and Purification

This protocol is an optimized version of the widely cited thionyl chloride method. [3][4] Part 1: Synthesis of (R)-Proline Methyl Ester Hydrochloride

  • Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add (R)-proline (1.0 eq) and anhydrous methanol (5-10 volumes).

  • Cooling: Cool the resulting slurry to -10 to 0 °C in an ice-salt bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. Caution: Thionyl chloride is corrosive and reacts violently with water. This step generates HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 1-2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain a viscous yellow oil. This is the crude (R)-proline methyl ester hydrochloride, which can be used directly in the next step.

Part 2: Amidation and Purification

  • Setup: Dissolve the crude ester hydrochloride from Part 1 in anhydrous methanol (4-5 volumes).

  • Ammonolysis: Cool the solution to 0-10 °C and bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol. Maintain the temperature between 15-20 °C and stir for 15-20 hours. The reaction progress can be monitored by GC or LC-MS. [4]3. Workup - Removal of Salts: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude solid contains the desired product, its hydrochloride salt, and ammonium chloride (NH₄Cl). [3]Dissolve this crude mixture in a suitable organic solvent like dichloromethane (DCM).

  • Base Wash: Wash the DCM solution with a cold, aqueous solution of an inorganic base (e.g., K₂CO₃ or KOH) to neutralize the hydrochloride salts and remove the highly water-soluble NH₄Cl. [3][4]This step converts the product to its free base form, which is more soluble in DCM.

  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base of (R)-pyrrolidine-2-carboxamide.

  • Crystallization as Hydrochloride Salt: Dissolve the crude amide in a minimal amount of a suitable alcohol (e.g., ethanol or isopropanol). Add a stoichiometric amount of concentrated HCl or HCl in a solvent (e.g., HCl in ether) to precipitate the hydrochloride salt. The product can be recrystallized from a solvent system like ethanol/water to achieve high purity. [5]7. Drying: Collect the white crystalline solid by filtration and dry under vacuum to yield the final product.

References
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • Pitzer, J., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry.

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH).

  • Method for preparing L-prolinamide and intermediate thereof. Eureka | Patsnap.

  • Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. Google Patents.

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH).

  • Synthesis of a New Chiral Pyrrolidine. National Institutes of Health (NIH).

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

  • Method for refining prolinamide. Google Patents.

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI.

  • A kind of synthetic method of L prolineamides. Google Patents.

  • l-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines. ACS Publications.

  • (R)-Pyrrolidine-2-carboxamide. MedChemExpress.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH).

  • Coupling Reagents. Aapptec Peptides.

  • This compound. BLD Pharm.

  • Amide coupling reaction in medicinal chemistry. HepatoChem.

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

  • One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride. ResearchGate.

  • Pyrrolidine-2-carboxamide hydrochloride For Research. Benchchem.

  • L-Prolinamide 7531-52-4 wiki. Guidechem.

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. National Institutes of Health (NIH).

  • A kind of method of refining prolinamide. Google Patents.

  • Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Google Patents.

  • Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI.

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. National Institutes of Health (NIH).

  • Synthesis and Biological Evaluation of Proline Derived Sulphonamides. ResearchGate.

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. National Institutes of Health (NIH).

Sources

Technical Support Center: Stereoselective Synthesis of Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of the pyrrolidine scaffold. As a foundational structural motif in a vast array of pharmaceuticals and natural products, the precise control of stereochemistry during the synthesis of pyrrolidines is of paramount importance.[1][2][3][4] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered in the laboratory. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a racemic or poorly enriched mixture of pyrrolidine enantiomers. What are the primary factors to investigate?

A1: Low enantioselectivity is a frequent challenge. The root cause often lies in one or more of the following areas:

  • Catalyst/Ligand Choice and Integrity: The catalyst system is the cornerstone of stereocontrol. For metal-catalyzed reactions, such as the palladium-catalyzed [3+2] cycloaddition, the chiral ligand dictates the stereochemical outcome.[5][6] In organocatalysis, the structure of the pyrrolidine-based catalyst itself, including subtle modifications, is critical.[7] Ensure your catalyst is of high purity, has not degraded, and is appropriate for your specific substrate.

  • Reaction Conditions: Temperature, solvent, and concentration can all significantly impact the transition state energies, thereby affecting stereoselectivity. Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy.

  • Substrate Control: The inherent stereochemistry of your starting materials can either complement or compete with the catalyst's directing effect. Analyze the potential for substrate-controlled diastereoselectivity.

Q2: I'm observing the formation of diastereomers in my pyrrolidine synthesis. How can I improve the diastereoselectivity?

A2: Diastereoselectivity issues often arise in reactions that create multiple stereocenters simultaneously, such as 1,3-dipolar cycloadditions or cascade reactions.[8][9] Key factors to consider are:

  • Facial Selectivity: The approach of the reactants to each other is critical. In organocatalyzed reactions, bulky substituents on the catalyst can effectively shield one face of an intermediate, directing the attack of the other reactant to the opposite face.[7]

  • Thermodynamic vs. Kinetic Control: The observed diastereomer may be the kinetic product (formed fastest) rather than the thermodynamic product (most stable). Altering reaction conditions, such as temperature or reaction time, can favor one over the other. For instance, in some aza-Michael additions, the choice of base can determine whether the reaction proceeds under kinetic or thermodynamic control, leading to different diastereomers.[10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting which diastereomer is favored.

Q3: My proline-catalyzed reaction is sluggish and requires high catalyst loading. Are there ways to improve its efficiency?

A3: While proline is a foundational organocatalyst, it has known limitations, including poor solubility in many organic solvents and sometimes moderate enantioselectivities.[7][11] To address this:

  • Catalyst Modification: A vast number of proline derivatives have been developed to overcome these drawbacks.[7][12][13] Catalysts with increased steric bulk or additional hydrogen-bonding functionalities can enhance both reactivity and selectivity.

  • Solvent Screening: While proline is poorly soluble in many non-polar organic solvents, using more polar solvents or solvent mixtures can improve its solubility and catalytic turnover. Some protocols have found success using solvent-free conditions or with small amounts of water.[13]

  • Heterogenization: Immobilizing proline on a solid support can facilitate catalyst recovery and reuse, which is particularly beneficial for large-scale applications.[14]

Troubleshooting Guides

Guide 1: Poor Stereoselectivity in 1,3-Dipolar Cycloadditions of Azomethine Ylides

The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for constructing the pyrrolidine ring.[15] However, achieving high regio- and stereoselectivity can be challenging.

Problem: Low diastereoselectivity (endo/exo selectivity) or regioselectivity in the cycloaddition.

Causality Analysis: The stereochemical outcome is determined by the geometry of the azomethine ylide and the trajectory of its approach to the dipolarophile.[16] Steric and electronic factors of both components govern the transition state, leading to the preferential formation of one isomer.[8][17]

Troubleshooting Workflow:

start Low Diastereoselectivity in [3+2] Cycloaddition catalyst Evaluate Catalyst System (Metal or Organocatalyst) start->catalyst dipolarophile Modify Dipolarophile catalyst->dipolarophile If catalyst screen is ineffective outcome Improved Stereoselectivity catalyst->outcome Successful Optimization conditions Optimize Reaction Conditions dipolarophile->conditions If substrate modification is limited dipolarophile->outcome Successful Optimization ylide Consider Ylide Geometry conditions->ylide If conditions optimization is insufficient conditions->outcome Successful Optimization ylide->outcome

Caption: Troubleshooting workflow for poor stereoselectivity.

Step-by-Step Protocol:

  • Catalyst/Ligand Screening:

    • Metal-Catalyzed: If using a transition metal catalyst (e.g., Pd, Ag), screen a panel of chiral ligands.[5][6][18] Ligands with different steric and electronic properties can significantly alter the stereochemical outcome. For example, novel phosphoramidite ligands have shown high efficacy in palladium-catalyzed cycloadditions.[5][6]

    • Organocatalyzed: If using an organocatalyst, consider derivatives with increased steric hindrance or different hydrogen-bonding capabilities to better control the facial selectivity.[7]

  • Dipolarophile Modification:

    • The electronic nature of the substituent on the dipolarophile can influence the regioselectivity.[8]

    • Introducing a chiral auxiliary on the dipolarophile can enforce diastereoselectivity through substrate control.

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state of the major diastereomer.

    • Solvent: Screen a range of solvents with varying polarities. The solvent can influence the stability and geometry of the transition state.

  • Azomethine Ylide Precursor:

    • The method of generating the azomethine ylide (e.g., from an imino ester) can affect its geometry and subsequent reactivity.[18] Consider alternative precursors if possible.

Guide 2: Controlling Diastereoselectivity in Aza-Michael/Michael Cascade Reactions

Cascade reactions, such as the aza-Michael/Michael addition, are efficient for building highly substituted pyrrolidines but can generate multiple stereocenters, making diastereocontrol crucial.[9]

Problem: Formation of a mixture of diastereomers with poor dr.

Causality Analysis: The relative stereochemistry of the newly formed stereocenters is established in the cyclization step. The facial selectivity of the intramolecular Michael addition is influenced by the catalyst, the existing stereocenters, and the conformational flexibility of the acyclic intermediate.

Troubleshooting Workflow:

start Poor Diastereoselectivity in Aza-Michael Cascade catalyst Screen Chiral Catalysts (e.g., Squaramide, Cinchona alkaloid) start->catalyst base Evaluate Base for Cyclization Step (Thermodynamic vs. Kinetic Control) catalyst->base If catalyst is not selective enough outcome High Diastereomeric Ratio (dr) catalyst->outcome Successful Optimization solvent Optimize Solvent System base->solvent If base does not control selectivity base->outcome Successful Optimization temp Vary Reaction Temperature solvent->temp temp->outcome

Caption: Troubleshooting aza-Michael cascade reactions.

Step-by-Step Protocol:

  • Catalyst Selection:

    • Utilize bifunctional organocatalysts like squaramides or Cinchona alkaloid derivatives.[9][19] These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.

  • Control of Cyclization:

    • In some sequential Mannich/aza-Michael reactions, the choice of base for the cyclization step can switch the selectivity between cis and trans products by favoring either kinetic or thermodynamic control.[10] Experiment with different bases (e.g., organic vs. inorganic) to influence the diastereomeric outcome.

  • Solvent and Temperature Optimization:

    • As with other stereoselective reactions, a systematic screening of solvents and temperatures is crucial. Less polar solvents may favor a more compact, organized transition state, enhancing diastereoselectivity.

Quantitative Data Summary:

Reaction TypeCatalyst/ReagentKey ParameterTypical OutcomeReference
Asymmetric [3+2] Cycloaddition Palladium with Phosphoramidite LigandLigand StructureHigh ee and dr
Organocatalytic Michael Addition Diarylprolinol Silyl EthersCatalyst StructureHigh ee
Aza-Michael/Michael Cascade Squaramide CatalystCatalyst Loading (5 mol%)>20:1 dr, up to 98% ee
Proline-Catalyzed Aldol L-prolineSolvent (MeOH/H₂O)High conversion and stereocontrol

Conclusion

The stereoselective synthesis of pyrrolidines is a dynamic field with a diverse array of synthetic methodologies.[1][20][21] Challenges in controlling stereoselectivity are common but can be systematically addressed by a thorough understanding of the reaction mechanism and careful optimization of the catalyst, substrate, and reaction conditions. This guide provides a starting point for troubleshooting common issues, and we encourage researchers to consult the primary literature for more detailed insights into specific transformations.

References
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  • RSC Publishing. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. NIH. Retrieved from [Link]

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  • RSC Publishing. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Stereoselective Synthesis of Substituted Pyrrolidines. BenchChem.
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  • PubMed. (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Retrieved from [Link]

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Technical Support Center: A-Z Guide to Eliminating Racemization in Prolinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for tackling the persistent challenge of racemization in prolinamide and related peptide syntheses. As drug development professionals and researchers, maintaining the stereochemical integrity of your molecules is paramount. This guide is structured to provide not just procedural solutions but also a deep, mechanistic understanding of why racemization occurs and how to strategically prevent it.

I. Core Concepts: Understanding the "Why" Behind Racemization

Before diving into troubleshooting, it's critical to grasp the fundamental mechanisms that lead to the loss of stereochemical purity. Racemization during amide bond formation, especially with amino acid derivatives, primarily proceeds through two pathways.[1][2]

  • Direct Enolization: A base can directly abstract the α-proton from the activated carboxylic acid, leading to a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a racemic mixture.[1][3]

  • Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. This oxazolone is readily deprotonated at the chiral center by a base, forming a resonance-stabilized and achiral aromatic intermediate. Tautomerization and subsequent reaction with the amine nucleophile can then produce both enantiomers.[1][4] This is a major pathway for racemization.[1]

Racemization_Mechanisms cluster_0 Direct Enolization Pathway cluster_1 Oxazolone Pathway A Activated L-Amino Acid B Planar Enolate (Loss of Chirality) A->B + Base - H+ C Racemic Mixture B->C + H+ D Activated L-Amino Acid E 5(4H)-Oxazolone Intermediate D->E Cyclization F Aromatic Oxazole (Achiral) E->F + Base - H+ G Racemic Product F->G + Amine

Caption: Primary mechanisms of racemization in amide bond synthesis.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when facing unexpected racemization.

Q1: Is proline itself susceptible to racemization during coupling? A1: No, proline is a secondary amino acid, and its α-carbon is part of a rigid five-membered ring. This structure prevents the formation of the oxazolone intermediate, which is the primary pathway for racemization for other amino acids. Therefore, proline itself is not prone to racemization under standard coupling conditions.[1]

Q2: If proline is resistant, why am I seeing racemization in my prolinamide reaction? A2: The racemization is likely occurring on the amino acid being coupled to the proline residue, not the proline itself. The activation of the carboxylic acid of the incoming amino acid makes its α-proton susceptible to abstraction.[1][3] However, some studies have shown that proline esters, like phenacyl esters, can undergo racemization in the presence of certain additives like HOBt in DMF, though this is a less common scenario.[5][6]

Q3: Which amino acids are most likely to racemize when I couple them to proline? A3: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[3][7][8] Serine (Ser) and Phenylalanine (Phe) can also be susceptible, especially under non-optimized conditions.[3][7] The specific side chain and its protecting group play a significant role.[3]

Q4: Can my choice of solvent impact racemization? A4: Absolutely. Polar aprotic solvents like DMF and NMP are widely used but can promote racemization more than less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4][7] Water is also being explored as a "green" solvent, and some studies suggest it can lead to lower racemization than organic solvents in certain systems.[4][9]

Q5: I'm performing a fragment condensation where the C-terminal residue is proline. Is this a safe strategy? A5: Yes, this is an excellent strategy. Since proline is not susceptible to racemization, activating a peptide fragment with a C-terminal proline minimizes the risk of epimerization of that residue during fragment coupling.[3] Glycine is the only other amino acid that can be used this way without risk, as it is achiral.

III. Troubleshooting Guide: Isolating and Solving the Problem

This section is designed as a decision-making workflow to help you pinpoint the cause of racemization in your specific prolinamide synthesis and implement effective solutions.

Troubleshooting_Workflow Start High Racemization Detected in Prolinamide Product Q_Reagent What coupling reagent are you using? Start->Q_Reagent Carbodiimide Carbodiimide (DCC, DIC) Alone Q_Reagent->Carbodiimide Yes Uronium Uronium/Phosphonium (HATU, HBTU, PyBOP) Q_Reagent->Uronium No S_Additive Action: Add HOBt, HOAt, or OxymaPure to suppress oxazolone formation. Carbodiimide->S_Additive Sol_Base Review Solvent & Base Uronium->Sol_Base Temp Review Temperature & Activation Time Sol_Base->Temp Optimized S_Base Action: Switch to a weaker, more hindered base like NMM or 2,4,6-collidine. Sol_Base->S_Base Strong/Unhindered Base (e.g., DIEA) S_Solvent Action: If possible, switch from DMF to DCM or THF. Sol_Base->S_Solvent Polar Aprotic Solvent (e.g., DMF) Final_Check Re-analyze Product (Chiral HPLC) Temp->Final_Check Optimized S_Temp Action: Run reaction at 0°C. Minimize pre-activation time. Temp->S_Temp High Temp or Prolonged Activation S_Additive->Sol_Base S_SwitchReagent Action: Switch to a modern coupling reagent like HATU, HCTU, or DEPBT. S_Base->Temp S_Solvent->Temp S_Temp->Final_Check

Caption: Decision workflow for troubleshooting racemization.

Problem 1: High Levels of Epimerization Detected

Possible Cause: Your choice of coupling reagent, base, or reaction conditions is promoting racemization of the activated amino acid.

ParameterSub-optimal ConditionRecommended Solution & Rationale
Coupling Reagent Carbodiimides (DCC, DIC) used alone.[3]Add an anti-racemization additive: HOBt, HOAt, or OxymaPure react with the activated species to form an active ester that is less prone to oxazolone formation.[1][3] Switch to a modern reagent: Uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) reagents are generally more efficient and cause less racemization.[3][10] For particularly difficult couplings, DEPBT is known for its remarkable resistance to racemization.[3]
Base Strong, unhindered base (e.g., DIEA).[3]Use a weaker or more sterically hindered base: N-methylmorpholine (NMM) or 2,4,6-collidine are less basic and their bulkiness can disfavor α-proton abstraction.[2][3] The amine nucleophile itself can act as a base, so minimizing excess base is crucial.[11]
Temperature Elevated temperatures (e.g., > 25°C), especially in microwave synthesis.[3]Lower the reaction temperature: Perform the coupling at 0°C or room temperature. Higher temperatures accelerate the rate of racemization.[3][12]
Solvent Highly polar aprotic solvents (e.g., DMF, NMP).[4]Switch to a less polar solvent: If solubility allows, changing to Dichloromethane (DCM) or Tetrahydrofuran (THF) can significantly reduce racemization rates.[4]
Activation Time Prolonged pre-activation of the carboxylic acid.[13]Minimize pre-activation time: The activated amino acid is the species that racemizes. Add it to the reaction mixture containing the amine component as quickly as possible after activation.[13]
Problem 2: Racemization Persists Despite Optimized Conditions

Possible Cause: The specific amino acid being coupled is highly susceptible to racemization, or you are observing an unusual solvent/additive effect.

Scenario-Specific Solutions:

  • For Histidine (His) Coupling: The imidazole side chain can catalyze racemization.

    • Solution: Use a side-chain protecting group on the imidazole nitrogen, such as Trityl (Trt) or Benzyloxymethyl (Bom), to reduce its basicity and catalytic activity.[3][8]

  • For Cysteine (Cys) Coupling: The thiol side chain can also pose challenges.

    • Solution: A combination of DIC with OxymaPure has been shown to be particularly effective at minimizing racemization for cysteine residues.[3]

  • Unexpected HOBt-Induced Racemization: In rare cases, particularly with proline or hydroxyproline phenacyl esters in DMF, HOBt has been observed to increase racemization.[5][6][13]

    • Solution: If you suspect this, try the coupling reaction in DCM without HOBt, or switch to an Oxyma-based additive.[5][13]

IV. Experimental Protocols & Methods

Protocol 1: Standard Low-Racemization Coupling to Prolinamide

This protocol is a robust starting point for coupling an Fmoc-protected amino acid to a prolinamide derivative.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the prolinamide derivative (1.0 eq) in anhydrous DCM or DMF.

  • Amino Acid Solution: In a separate flask, dissolve the N-protected amino acid (1.1 eq), an additive such as OxymaPure (1.1 eq), and a base like NMM (1.5 eq) in the same solvent.

  • Cooling: Cool both solutions to 0°C in an ice bath.

  • Activation & Coupling: Add the coupling reagent (e.g., DIC, 1.1 eq) to the amino acid solution. Stir for 2-5 minutes (do not exceed 5 minutes of pre-activation).

  • Reaction: Transfer the activated amino acid solution to the prolinamide solution via cannula.

  • Monitoring: Allow the reaction to slowly warm to room temperature while stirring. Monitor the reaction progress by HPLC-MS or TLC until the starting material is consumed (typically 2-12 hours).[14]

  • Workup: Quench the reaction, perform an aqueous workup to remove water-soluble byproducts, and purify the product via column chromatography.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

It is essential to have a reliable method to quantify the level of racemization.

  • Sample Preparation: A small aliquot of the crude or purified product is deprotected (if necessary) to yield the dipeptide.

  • Derivatization (Optional but Recommended): For better separation and detection, derivatize the dipeptide with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This converts the enantiomers into diastereomers, which are much easier to separate on a standard C18 column.[15][16]

  • Chromatography:

    • Column: A chiral stationary phase column (e.g., Chiralpak) or a standard reversed-phase column (e.g., C18) if derivatization was used.[15]

    • Mobile Phase: Typically a mixture of an aqueous buffer (e.g., triethylammonium phosphate) and an organic modifier like acetonitrile.[15]

    • Detection: UV detection at an appropriate wavelength (e.g., 335 nm for Marfey's derivatives).[15]

  • Quantification: Integrate the peak areas of the two diastereomers (or enantiomers) to calculate the enantiomeric excess (ee%). The limit of detection for the undesired enantiomer can be as low as 0.075%.[15]

V. Alternative Strategy: The Biocatalytic Approach

For the synthesis of L-prolinamide itself, an innovative, racemization-free method utilizes biocatalysis. This approach avoids chemical activation reagents entirely.

  • Method: An immobilized enzyme, such as a variant of Candida antarctica lipase B (CalB), is used to catalyze the direct amidation of unprotected L-proline with ammonia in an organic solvent like 2-methyl-2-butanol.[17][18]

  • Advantages: This method achieves excellent optical purity (ee >99%) and is a greener, more atom-economical process compared to traditional chemical syntheses.[17][19] It completely bypasses the chemical activation steps where racemization typically occurs.[18]

VI. Concluding Remarks

Maintaining stereochemical integrity in prolinamide reactions is a multifactorial challenge that requires a systematic approach. By understanding the mechanisms of racemization and carefully selecting coupling reagents, additives, bases, solvents, and reaction temperatures, researchers can consistently achieve high optical purity. This guide provides the foundational knowledge and practical troubleshooting steps to diagnose and solve racemization issues, ensuring the synthesis of enantiomerically pure target molecules.

References
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handling and safety precautions for (R)-Pyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-Pyrrolidine-2-carboxamide hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS: 50894-62-7). As a crucial chiral building block in medicinal chemistry, its proper handling is paramount for both experimental success and laboratory safety.[1] This document moves beyond basic safety data to provide in-depth, field-proven insights into its practical application, addressing common challenges and ensuring the integrity of your research.

Section 1: Compound Profile & Hazard Summary

A quick reference for the essential properties and hazards associated with this compound. Understanding these fundamentals is the first step in safe and effective handling.

PropertyValueSource(s)
CAS Number 50894-62-7[2]
Molecular Formula C₅H₁₁ClN₂O[3][4]
Molecular Weight 150.61 g/mol [4]
Appearance White to off-white crystalline solid[3]
Key Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6]
Special Property Hygroscopic (readily absorbs moisture from the air).[6][7]

Section 2: Frequently Asked Questions (FAQs)

Direct answers to the most common inquiries received by our technical support team.

Q1: What are the primary health hazards I should be aware of? A: this compound is classified with several key hazards: it is harmful if swallowed (Acute Oral Toxicity, Category 4), causes skin irritation (Category 2), leads to serious eye irritation (Category 2A), and may cause respiratory irritation upon inhalation of its dust (Category 3).[5][6] These hazards necessitate the use of appropriate personal protective equipment at all times.

Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound? A: A standard PPE ensemble is required. This includes a lab coat, chemical-resistant gloves (nitrile rubber is a suitable choice), and chemical splash goggles.[5][8] If there is a risk of generating dust, such as when weighing large quantities or if engineering controls are insufficient, respiratory protection (a NIOSH-approved particulate respirator) must be used.[9][10] A full-face shield can offer additional protection against splashes when preparing solutions.[11]

Q3: How must I store this compound to ensure its stability and purity? A: Proper storage is critical due to the compound's hygroscopic nature.[6][7] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] For long-term storage, maintaining the powder at -20°C is recommended.[14] To prevent moisture absorption, which can compromise sample integrity and weighing accuracy, storage in a desiccator or under an inert atmosphere is best practice.[2][7]

Q4: What solvents are recommended for preparing stock solutions? A: As a hydrochloride salt with a carboxamide group, the compound is soluble in polar solvents, particularly water.[3] For biological assays, Dimethyl sulfoxide (DMSO) is also a common and effective solvent.[14] One supplier notes solubility in DMSO at 25 mg/mL, though ultrasonication may be required.[14] Always use fresh, anhydrous grade solvents to avoid introducing water, which can be particularly problematic given the compound's hygroscopic properties.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing causal analysis and actionable solutions.

Issue 1: The powder in the container appears clumped, caked, or slightly damp.

  • Root Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[7] This can happen if the container was not sealed tightly, was opened frequently in a humid environment, or was not stored in a desiccator.

  • Troubleshooting Steps:

    • Do not use for quantitative work: The absorbed water adds mass, making accurate weighing impossible and leading to lower-than-expected molar concentrations in your solutions.

    • Drying: The powder can potentially be dried under a high vacuum for several hours. However, stability to heat should be considered; check supplier documentation for thermal stability data if heating is considered.

    • Prevention: Moving forward, store the compound in a desiccator containing a drying agent like silica gel or Drierite. For highly sensitive experiments, handle and aliquot the powder inside a glovebox with a controlled inert atmosphere.[15]

Issue 2: My experimental results are inconsistent or non-reproducible.

  • Root Cause: Assuming other experimental parameters are controlled, inconsistency can stem from compound degradation or inaccurate measurements. The hygroscopic nature is a primary suspect for weighing inaccuracies.[7]

  • Troubleshooting Steps:

    • Verify Weighing Technique: Use an analytical balance within a draft shield or a dedicated balance enclosure to minimize air current effects.[16] Use anti-static weigh boats or an anti-static gun, as fine powders are prone to static, which can cause significant weighing errors.

    • Aliquot the Supply: Avoid opening the primary stock bottle frequently. Upon receiving a new shipment, and in a low-humidity environment, create several smaller, tightly-sealed working aliquots. This protects the integrity of the main supply.

    • Check Purity: If degradation is suspected, verify the purity of your material using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with further experiments.[17]

Issue 3: The compound is not fully dissolving in the chosen solvent.

  • Root Cause: This can be due to using a sub-optimal solvent, attempting to create a supersaturated solution, or insufficient energy to overcome the crystal lattice energy.

  • Troubleshooting Steps:

    • Confirm Solvent Choice: Ensure you are using a recommended polar solvent like water or DMSO.[3][14]

    • Increase Energy Input: Gently warm the solution and use a vortex mixer or sonicator to aid dissolution.[14] Many compounds dissolve more readily with a slight increase in temperature.

    • Prepare a More Dilute Solution: You may be exceeding the solubility limit for the compound in that specific solvent at that temperature. Try preparing a more dilute stock solution and adjust downstream calculations accordingly.

Section 4: Standard Operating Procedures (SOPs)

Follow these validated protocols to ensure safety and experimental integrity.

SOP 1: Personal Protective Equipment (PPE) Selection

This workflow guides the selection of appropriate PPE based on the experimental task.

Caption: PPE selection decision tree.

SOP 2: Safe Weighing and Handling of Powder
  • Preparation: Don appropriate PPE as determined by SOP 1. Decontaminate the weighing area and analytical balance. Place a clean, anti-static weigh boat on the balance and tare.

  • Environment Control: Perform all powder handling within a chemical fume hood, a powder containment hood, or a glovebox to minimize inhalation exposure and prevent contamination.[16]

  • Aliquot Transfer: Use a clean, dedicated spatula to carefully transfer an approximate amount of this compound from the stock bottle to the tared weigh boat.

  • Seal Immediately: Tightly reseal the main stock bottle immediately after transferring the powder to prevent moisture absorption.[15]

  • Final Weighing: Adjust the amount of powder in the weigh boat to achieve the target mass. Record the final mass.

  • Cleanup: Carefully clean the spatula and any surrounding surfaces that may have powder residue. Dispose of contaminated wipes in a designated chemical waste container.

SOP 3: Preparation of a 10 mM Aqueous Stock Solution
  • Calculation: Calculate the mass of this compound required.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 10 mL (0.010 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L × 0.010 L × 150.61 g/mol = 0.01506 g or 15.1 mg.

  • Weighing: Accurately weigh the calculated mass (e.g., 15.1 mg) following the procedure in SOP 2.

  • Dissolution: Add the weighed powder to a volumetric flask of the appropriate size (e.g., 10 mL).

  • Solvent Addition: Add approximately 70-80% of the final volume of purified water (e.g., 7-8 mL). Cap and swirl or vortex gently to dissolve the solid. A magnetic stirrer can also be used.

  • Final Volume: Once fully dissolved, add purified water to bring the solution to the final volume mark (the bottom of the meniscus should be on the calibration mark).

  • Mixing & Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clearly labeled, sealed storage vial. For storage, refer to supplier data, but refrigeration (2-8°C) or freezing (-20°C) is generally recommended for aqueous solutions to prevent microbial growth and degradation.[14]

SOP 4: Spill and Emergency Response

This workflow outlines the immediate actions to take in the event of a spill.

Caption: Emergency response workflow for a chemical spill.

References

  • SafetySkills. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). Pyrrolidine-2-carboxaMide hydrochloride. Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine-2-carboxamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Pyrrolidine. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • coatingAI. (n.d.). Best Practices for Powder Storage and Handling. Retrieved from [Link]

  • De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • Heeger Materials. (n.d.). Best practices for storing metal powders to avoid humidity contamination. Retrieved from [Link]

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Validation & Comparative

Stereoselectivity in Action: A Comparative Analysis of (R)- and (S)-Pyrrolidine-2-carboxamide Hydrochloride in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological effects, ranging from desired therapeutic efficacy in one enantiomer to inactivity or even toxicity in the other. This guide provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of pyrrolidine-2-carboxamide hydrochloride, two chiral building blocks pivotal in the synthesis of a range of therapeutics. By examining their application in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, we will elucidate the paramount importance of stereochemistry in drug design and function.

The Significance of Chirality: The Pyrrolidine-2-carboxamide Scaffold

(R)- and (S)-Pyrrolidine-2-carboxamide hydrochloride are derivatives of the amino acid proline. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical properties such as improved solubility and three-dimensional structure to drug candidates.[1] The stereocenter at the 2-position of the pyrrolidine ring is the defining feature that dictates the differential biological activity of molecules derived from these enantiomers. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other.[1]

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

A compelling example of the stereochemical divergence in the activity of pyrrolidine-2-carboxamide derivatives is found in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.[4][5]

Vildagliptin, a potent and selective DPP-IV inhibitor, prominently features a cyanopyrrolidine moiety derived from (S)-pyrrolidine-2-carboxamide (L-prolinamide).[6][7] The (S)-configuration is crucial for its potent inhibitory activity.

Comparative Biological Activity: The Decisive Role of the (S)-Enantiomer

While direct comparative studies on the standalone (R)- and (S)-pyrrolidine-2-carboxamide hydrochlorides are limited due to their primary role as synthetic intermediates, extensive research on the resulting DPP-IV inhibitors demonstrates the critical nature of the (S)-stereocenter.

In a study on β-amino-N-acylhydrazones as DPP-4 inhibitors, the importance of stereochemistry was explicitly demonstrated. The (R)-enantiomer of a particular compound, LASSBio-2129, exhibited significantly higher potency as a DPP-4 inhibitor compared to its (S)-antipode, LASSBio-2130.[8] This highlights that the specific interactions with the chiral active site of the DPP-4 enzyme are highly dependent on the stereochemical configuration of the inhibitor.

For cyanopyrrolidine-based inhibitors like vildagliptin, the (S)-configuration of the pyrrolidine ring is essential for optimal binding to the active site of the DPP-IV enzyme. The nitrile group of the (S)-cyanopyrrolidine moiety forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV, leading to potent inhibition.[7][9] The specific spatial arrangement of the (S)-enantiomer allows for the necessary interactions with key amino acid residues in the S1 and S2 pockets of the enzyme's active site.[2]

Table 1: Stereochemistry and DPP-IV Inhibitory Activity

Compound ClassEnantiomerDPP-IV Inhibitory Activity (IC50)Reference
β-amino-N-acylhydrazone (LASSBio-2124 derivative)(R)-isomer (LASSBio-2129)5.08 µM[8]
(S)-isomer (LASSBio-2130)44.74 µM[8]
Cyanopyrrolidine (Vildagliptin)(S)-isomer4.5 nM[11]
(R)-isomerNot reported, presumed to be significantly less active-

Experimental Protocols

Synthesis of a Key Intermediate for (S)-Cyanopyrrolidine DPP-IV Inhibitors

The synthesis of vildagliptin and related DPP-IV inhibitors relies on the preparation of a key chiral intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is synthesized from the readily available and less expensive L-proline, which possesses the desired (S)-stereochemistry.[6]

Step-by-step methodology for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:

  • N-Acylation of L-Proline: L-proline is reacted with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[6]

  • Amidation: The carboxylic acid is then converted to the corresponding carboxamide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, through reaction with a suitable aminating agent.[6]

  • Dehydration to Nitrile: The final step involves the dehydration of the carboxamide group to the carbonitrile (nitrile) using a dehydrating agent like trifluoroacetic anhydride (TFAA), yielding (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[12]

This chiral intermediate can then be reacted with the appropriate amine, such as 3-amino-1-adamantanol in the case of vildagliptin, to produce the final active pharmaceutical ingredient.[10]

G cluster_0 Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile L-Proline L-Proline N-Acylation N-Acylation L-Proline->N-Acylation Chloroacetyl chloride Intermediate_Acid (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid N-Acylation->Intermediate_Acid Amidation Amidation Intermediate_Acid->Amidation Intermediate_Amide (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide Amidation->Intermediate_Amide Dehydration Dehydration Intermediate_Amide->Dehydration TFAA Final_Intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Dehydration->Final_Intermediate G cluster_1 DPP-IV Inhibition Assay Workflow Enzyme_Substrate Prepare DPP-IV Enzyme and Fluorogenic Substrate Incubation Pre-incubate Enzyme with Inhibitor Enzyme_Substrate->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence Increase Over Time Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: Workflow for the in vitro DPP-IV inhibition assay.

Conclusion

The comparative analysis of derivatives from (R)- and (S)-pyrrolidine-2-carboxamide hydrochloride unequivocally demonstrates the profound impact of stereochemistry on biological activity. The case of DPP-IV inhibitors, such as vildagliptin, serves as a powerful illustration of this principle, where the (S)-enantiomer is essential for potent and selective enzyme inhibition. This guide underscores the necessity for meticulous stereochemical control in the design and synthesis of new therapeutic agents. For researchers and drug development professionals, a deep understanding of how chirality influences molecular interactions is not merely an academic exercise but a fundamental requirement for the creation of safe and effective medicines. The choice of the correct enantiomer of a chiral building block like pyrrolidine-2-carboxamide hydrochloride at the outset of a synthetic campaign can be the deciding factor between a successful drug candidate and a failed one.

References

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. PubMed. [Link]

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  • Wang, L., Zhang, Z., & Ye, Y. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 22(2), 829-841. [Link]

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  • de Oliveira, B. F., de Albuquerque, J. F., & Barreiro, E. J. (2024). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. RSC Publishing. [Link]

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  • Smolobochkin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. [Link]

  • Kumar, R., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(15), 4938. [Link]

  • Zhang, X., et al. (2018). Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2131-2135. [Link]

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The Pyrrolidine-2-Carboxamide Scaffold: A Comparative Guide to its Biological Activity and Proline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Proline Scaffold and the Emergence of Pyrrolidine-2-Carboxamide

Proline, a unique proteinogenic amino acid with a secondary amine integrated into a five-membered ring, imparts significant conformational rigidity to peptides and proteins.[1] This inherent structural constraint has made the pyrrolidine ring a "privileged scaffold" in medicinal chemistry, a foundational structure upon which a multitude of therapeutic agents have been built.[2] The functionalization of this core structure has given rise to a vast array of proline derivatives with a wide spectrum of biological activities, including anticonvulsant, anticancer, antimicrobial, and enzyme inhibitory properties.[3][4][5]

Within this diverse family, pyrrolidine-2-carboxamide holds a position of particular interest. The presence of the carboxamide group at the C-2 position introduces a key hydrogen bonding motif and alters the electronic and steric properties of the parent proline molecule. This modification has proven to be a critical determinant of biological activity, as exemplified by the potent anticonvulsant drug levetiracetam, a pyrrolidone derivative.[6][7] This guide provides a comparative analysis of the biological activities of pyrrolidine-2-carboxamide and other notable proline derivatives, supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

Comparative Analysis of Biological Activities

The substitution on the pyrrolidine ring dictates the specific biological activity of the resulting derivative. The following sections provide a comparative overview of the key therapeutic areas where these compounds have shown promise.

Anticonvulsant Activity: A Landmark Application

The development of proline derivatives as anticonvulsants has been a significant area of research, with pyrrolidine-2-carboxamide-related structures demonstrating notable efficacy.

Mechanism of Action: While proline and some of its derivatives are considered weak anticonvulsants on their own, they can potentiate the effects of GABAergic agents.[8] A proposed mechanism for this synergistic effect is the role of proline as an inhibitory neurotransmitter and its potential glutamate antagonistic effects.[8]

However, the most well-elucidated mechanism in this class belongs to levetiracetam, an analogue of pyrrolidine-2-carboxamide. Its primary target is the synaptic vesicle glycoprotein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[9][10][11] By binding to SV2A, levetiracetam is thought to modulate synaptic transmission and reduce neuronal hyperexcitability, thereby preventing seizures.[6][10] This unique mechanism of action distinguishes it from classical anticonvulsants that primarily target ion channels or GABA receptors.[6][9]

Comparative Efficacy: The anticonvulsant potential of proline derivatives is often evaluated using the Maximal Electroshock Seizure (MES) test, which is a model for generalized tonic-clonic seizures. The median effective dose (ED50) is a key parameter for comparison.

Compound Derivative Class MES ED50 (mg/kg, i.p. in mice) Neurotoxicity (TD50, mg/kg) Protective Index (PI = TD50/ED50) Reference
N-(substituted phenyl) pyrrolidine-2-carboxamide (Compound 3a)Pyrrolidine-2-carboxamideActive at 30 mg/kg> 300 mg/kg> 10[12]
N-(substituted phenyl) pyrrolidine-2-carboxamide (Compound 3d)Pyrrolidine-2-carboxamideActive at 30 mg/kg> 300 mg/kg> 10[12]
N-substituted amino acid amide (Compound 18)General Amino Acid Derivative67.41Not specified4.5[13]
Pyrrolidine-2,5-dione-acetamide (Compound 62b)Pyrrolidine-2,5-dione62.14Not specifiedNot specified[2]
LevetiracetamPyrrolidone~10> 300~30[6]

Note: Direct comparison of ED50 values should be done with caution due to variations in experimental conditions.

Anticancer Activity: Targeting Tumor Growth and Proliferation

The pyrrolidine scaffold has been extensively explored for the development of novel anticancer agents. Pyrrolidine-2-carboxamide derivatives have emerged as promising candidates with diverse mechanisms of action.

Mechanism of Action: The anticancer effects of proline derivatives are often multi-faceted. Some derivatives induce apoptosis in cancer cells, potentially through the activation of protein kinase C delta (PKCδ).[4] Others have been shown to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[14][15] The disruption of the extracellular matrix, which is rich in proline-containing collagens, by toxic proline analogs represents another therapeutic strategy.[13]

Comparative Efficacy: The anticancer potency of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Derivative Class Target Cell Line IC50 (µM) Mechanism of Action Reference
Pyrrolidine Carboxamide (Compound 10m)Pyrrolidine-2-carboxamideHepatocellular Carcinoma (HCC)Comparable to OSU-2SPKCδ activation, apoptosis induction[4]
Pyrrolidine-Carboxamide (Compound 7g)Pyrrolidine-2-carboxamideA-549, MCF-7, HT-290.90 (mean)Dual EGFR/CDK2 inhibition[14]
Pyrrolidine-2,3-dione dimer (Compound 30)Pyrrolidine-2,3-dioneNot specifiedNot specifiedNot specifiedNot specified
Copper(II) complex of thiosemicarbazone pyrrolidinePyrrolidine-metal complexSW480 (colon cancer)0.99Not specified[3]
Pyrrolidine dithiocarbamate-copper(II) complexPyrrolidine-metal complexBE(2)C (neuroblastoma)8.0Proteasome inhibition, apoptosis[16]
Antimicrobial Activity: Combating Bacterial Resistance

With the rise of antibiotic resistance, the development of new antimicrobial agents is a critical area of research. Pyrrolidine-2-carboxamide derivatives have shown potential in this domain.

Mechanism of Action: The antimicrobial mechanism of many proline derivatives is still under investigation. However, some have been designed as mimics of proline-rich antimicrobial peptides, suggesting they may act by disrupting bacterial cell membranes.[17] Another key target is the enzyme InhA (enoyl-acyl carrier protein reductase) in Mycobacterium tuberculosis, which is essential for mycolic acid biosynthesis and thus, bacterial cell wall integrity.[18]

Comparative Efficacy: The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity.

Compound Derivative Class Target Organism MIC (µg/mL) Reference
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (Compound 4b)Pyrrolidine-2-carboxamideStaphylococcus aureus15.6[17]
Pyrrolidine carboxamide (d6)Pyrrolidine-2-carboxamideMycobacterium tuberculosis InhA (IC50)10.05 µM[18]
Pyrrolidine-2,5-dione derivative (Compound 8)Pyrrolidine-2,5-dioneVarious bacteria and yeasts16-64[19]
1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative (Compound 27a)Pyrrolidine-2-carboxylic acidStaphylococcus aureus16[3]
Enzyme Inhibition: A Versatile Therapeutic Strategy

The constrained nature of the pyrrolidine ring makes it an excellent scaffold for designing specific enzyme inhibitors.

Mechanism of Action and Targets: Proline derivatives have been successfully developed to inhibit a range of enzymes implicated in various diseases. These include:

  • Angiotensin-Converting Enzyme (ACE): Inhibition of ACE is a key strategy for treating hypertension.[20][21][22]

  • Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are used in the management of type 2 diabetes.

  • Matrix Metalloproteases (MMPs): Overexpression of MMPs is associated with cancer and other diseases.[23]

  • Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase (PYCR1): These enzymes are involved in proline metabolism and are potential targets in cancer therapy.

Comparative Inhibitory Potency: The inhibitory activity is quantified by the IC50 or Ki value.

Compound Class Target Enzyme Inhibitory Potency (IC50/Ki) Reference
Pyrrolidine-carboxamide derivativesEGFR87-107 nM (IC50)[14]
Pyrrolidine-carboxamide derivativesCDK215-31 nM (IC50)[14]
Pyrrolidine carboxamidesM. tuberculosis InhA10.05 µM (IC50 for lead compound)[18]
4-trifluorophenyl-1,2,4-oxadiazole-pyrrolidine derivativeDPP-IV11.32 µM (IC50)[3]
Proline derivativesACEWeak inhibition[20]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Maximal Electroshock Seizure (MES) Test

This widely used preclinical model is employed to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive device with corneal electrodes

  • Animal restrainer

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Conductive gel or saline solution

  • Test compounds and vehicle control

  • Male mice (e.g., CF-1 or Swiss albino, 20-30 g)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. On the day of the experiment, weigh the animals and administer the test compound or vehicle control intraperitoneally (i.p.).

  • Electrode Application: At the time of predicted peak drug effect, apply a drop of topical anesthetic to each eye. Place the corneal electrodes on the corneas, ensuring good contact with a conductive gel or saline.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after stimulation, observe the animal for the presence of a tonic hindlimb extension seizure. The seizure is characterized by an initial phase of tonic flexion followed by a full tonic extension of the hindlimbs.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.

  • Data Analysis: The number of protected animals in each dose group is recorded. The ED50 (the dose that protects 50% of the animals) is then calculated using statistical methods such as probit analysis.

InhA Enzyme Inhibition Assay

This assay determines the in vitro inhibitory activity of compounds against the Mycobacterium tuberculosis InhA enzyme.

Materials:

  • Purified InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Substrate (e.g., 2-trans-dodecenoyl-CoA)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add the purified InhA enzyme to each well to initiate the reaction.

  • Substrate Addition: After a brief pre-incubation, add the substrate to all wells.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each compound concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

Proline Metabolism Pathway

The biosynthesis and degradation of proline are crucial cellular processes and represent potential targets for therapeutic intervention.

Proline_Metabolism cluster_biosynthesis Biosynthesis Glutamate Glutamate gamma_GSP γ-Glutamyl Phosphate Glutamate->gamma_GSP P5CS alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutamate->alpha_KG GSA Glutamate-γ-semialdehyde gamma_GSP->GSA P5CS P5C Δ1-Pyrroline-5-carboxylate GSA->P5C Spontaneous P5C->Glutamate P5CDH P5C->Glutamate Proline Proline P5C->Proline PYCR1/2 Proline->P5C PRODH Proline->P5C

Caption: Simplified diagram of the proline metabolism pathway.

Experimental Workflow for Anticonvulsant Drug Screening

The discovery of new anticonvulsant agents follows a structured screening process.

Anticonvulsant_Screening_Workflow start Compound Library primary_screen Primary Screening (e.g., MES or PTZ test) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & ED50 Determination hit_id->dose_response neurotoxicity Neurotoxicity Assessment (e.g., Rotarod test) dose_response->neurotoxicity secondary_screen Secondary Screening (Mechanism of Action Studies) neurotoxicity->secondary_screen lead_opt Lead Optimization (Structure-Activity Relationship) secondary_screen->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: General workflow for anticonvulsant drug screening.

Conclusion: The Future of Pyrrolidine-2-Carboxamide and Proline Derivatives in Drug Discovery

The pyrrolidine scaffold, with its inherent conformational rigidity and amenability to chemical modification, continues to be a fertile ground for the discovery of novel therapeutic agents. Pyrrolidine-2-carboxamide and its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticonvulsant effects to promising anticancer and antimicrobial properties.

The success of levetiracetam highlights the therapeutic potential that can be unlocked by subtle modifications to the proline core. Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing a deeper understanding of the interactions between these compounds and their biological targets to design more potent and selective molecules.

  • Exploring Novel Mechanisms of Action: Investigating new biological pathways and targets for proline derivatives to address unmet medical needs.

  • Development of Multi-Targeted Agents: Designing single molecules that can modulate multiple targets, potentially offering enhanced efficacy and reduced side effects, as seen with the dual EGFR/CDK2 inhibitors.

As our understanding of the intricate roles of proline and its derivatives in biological systems expands, so too will the opportunities to translate this knowledge into the next generation of innovative medicines. This guide serves as a foundational resource for researchers embarking on this exciting journey of discovery.

References

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  • Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry, 1(1), 1-5.
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A Comparative Spectroscopic Guide to (R)-Pyrrolidine-2-carboxamide Hydrochloride: Ensuring Structural Integrity and Chiral Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the structural and stereochemical integrity of chiral building blocks is paramount. (R)-Pyrrolidine-2-carboxamide hydrochloride, a derivative of the amino acid proline, is a versatile intermediate recognized for its role in synthesizing complex pharmaceutical agents.[1] Its pyrrolidine scaffold is a privileged structure in numerous bioactive molecules, influencing three-dimensional conformation, solubility, and other critical physicochemical properties.[1] The presence of a defined stereocenter means that its biological activity is intrinsically linked to its enantiomeric purity; often, one enantiomer provides the therapeutic effect while the other may be inactive or even harmful.[2][3]

This technical guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to comprehensively characterize this compound. We move beyond simple data reporting to explain the causality behind methodological choices, offering a framework for researchers, scientists, and quality control professionals to ensure the identity, structure, and enantiopurity of this critical reagent. The guide integrates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), while also comparing these methods against essential orthogonal techniques for chiral purity assessment.

Molecular Structure and Spectroscopic Overview

A multi-faceted analytical approach is non-negotiable for the complete characterization of a chiral molecule. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the precise atomic connectivity and chemical environment, IR spectroscopy identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition.

Caption: Chemical structure of this compound.

Part 1: Core Techniques for Structural Elucidation

The foundational analysis rests on a trio of spectroscopic methods that, together, confirm the molecule's identity and covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality: The choice of solvent is critical. Deuterated water (D₂O) is an excellent choice for solubility; however, it will cause the exchange of labile protons (NH and CONH₂), making them disappear from the spectrum. DMSO-d₆ is often preferred as it allows for the observation of all protons. The hydrochloride form protonates the secondary amine in the pyrrolidine ring, causing a significant downfield shift in the signals of adjacent protons (α-protons) compared to the free base.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

  • Pyrrolidine Ring Protons (C2-H, C3-H₂, C4-H₂, C5-H₂): These protons will appear in the aliphatic region, typically between 1.8 and 4.5 ppm. The proton at the chiral center (C2-H) will be coupled to the adjacent C3 protons, appearing as a multiplet. The hydrochloride will deshield the C2-H and C5-H₂ protons.

  • Amide Protons (-CONH₂): These two protons are diastereotopic and may appear as two separate broad singlets, typically between 7.0 and 8.0 ppm in DMSO-d₆.

  • Amine Proton (-NH₂⁺-): The protonated ring amine will appear as a very broad singlet, often further downfield, due to proton exchange and coupling to the quadrupolar ¹⁴N atom.

¹³C NMR Spectroscopy The carbon NMR spectrum reveals the number of distinct carbon environments.

  • Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield, typically in the range of 170-175 ppm.

  • Pyrrolidine Ring Carbons (C2, C3, C4, C5): These carbons will resonate in the aliphatic region (~25-65 ppm). The C2 carbon, being attached to the nitrogen and the carboxamide group, will be the most downfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Expertise & Causality: For a hydrochloride salt of a primary and secondary amine-containing compound, the N-H stretching region is particularly informative. The broad absorption from the R₂NH₂⁺ group is a key indicator of the salt's formation and is easily distinguished from the sharper N-H stretches of the primary amide.[4][5]

  • N-H Stretching (Amine Salt): A very broad and strong band is expected in the 2400-2800 cm⁻¹ region, characteristic of a secondary amine hydrochloride.

  • N-H Stretching (Primary Amide): Two distinct, sharper peaks are expected between 3200 and 3400 cm⁻¹.[6] The presence of two peaks is definitive for a primary (-NH₂) amide group.[6]

  • C=O Stretching (Amide I Band): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.[6]

  • N-H Bending (Amide II Band): A strong peak, typically found near 1620-1650 cm⁻¹, arises from the in-plane bending of the amide N-H bond.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.

Expertise & Causality: The analysis will be performed in positive ion mode. The molecule will readily accept a proton, primarily on the more basic pyrrolidine nitrogen, even though it is already protonated in the salt form. The observed mass will correspond to the free base plus a proton, [M+H]⁺.

  • Molecular Ion Peak: The molecular formula of the free base is C₅H₁₀N₂O, with a monoisotopic mass of 114.08 Da.[7] In ESI-MS, the expected base peak will be the protonated molecule [M+H]⁺ at an m/z of approximately 115.09.

  • Fragmentation: Common fragmentation pathways may include the loss of ammonia (NH₃) or the entire carboxamide group (-CONH₂), leading to characteristic daughter ions that can be analyzed using MS/MS for further structural confirmation.

Summary of Expected Spectroscopic Data

The following table summarizes the anticipated data from the primary spectroscopic techniques for a validated sample of this compound.

Technique Parameter Expected Value / Observation Interpretation
¹H NMR Chemical Shift (δ)~4.3-4.5 ppm (1H, m)CH at chiral center (C2)
(DMSO-d₆)~3.2-3.4 ppm (2H, m)CH₂ adjacent to NH₂⁺ (C5)
~1.9-2.2 ppm (4H, m)Ring CH₂ (C3, C4)
~7.5-8.0 ppm (2H, br s)Amide -CONH₂
~9.0-9.5 ppm (2H, br s)Ring -NH₂ ⁺-
¹³C NMR Chemical Shift (δ)~172-175 ppmC =O (Amide)
(DMSO-d₆)~59-62 ppmC H (Chiral Center, C2)
~45-48 ppmC H₂ (C5)
~28-31 ppmC H₂ (C3)
~23-26 ppmC H₂ (C4)
IR Wavenumber (cm⁻¹)3200-3400 (two sharp bands)Amide N-H Stretch
2400-2800 (very broad)Amine Salt N-H⁺ Stretch
~1660 (strong, sharp)Amide I (C=O Stretch)
~1630 (strong)Amide II (N-H Bend)
ESI-MS Mass-to-Charge (m/z)115.09[M+H]⁺ for free base (C₅H₁₀N₂O)

Part 2: Comparative Guide to Chiral Purity Analysis

While the techniques above confirm the chemical structure, they are generally insensitive to stereochemistry. Verifying that the sample is the desired (R)-enantiomer and not a racemic mixture requires specialized analytical methods.

Caption: Workflow for the comprehensive analysis of (R)-Pyrrolidine-2-carboxamide HCl.

Comparison of Chiral Analysis Techniques
Method Principle Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[8][9]Gold standard for quantification (e.e. calculation); high resolution and sensitivity; robust and widely available.[8]Requires method development (column and mobile phase screening); destructive technique.
NMR with Chiral Solvating Agents (CSAs) A chiral agent is added to the NMR sample, forming transient diastereomeric complexes with the R and S enantiomers. These complexes have slightly different chemical shifts, allowing for their distinction and quantification.Direct spectroscopic observation; uses standard NMR equipment; non-destructive.CSA may not resolve all signals; requires pure CSA; potential for non-linear effects in quantification.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.[2]Provides information on absolute configuration (by comparison to standards or theory); highly sensitive to conformation.Not ideal for routine quantification of e.e.; requires a chromophore near the stereocenter; specialized equipment.

Recommendation: For routine quality control, Chiral HPLC is the preferred method due to its accuracy and robustness in determining enantiomeric excess (e.e.). NMR with CSAs serves as an excellent, direct spectroscopic alternative or confirmatory technique that does not require a separate instrument.

Detailed Experimental Protocols

Trustworthy data originates from meticulous and validated protocols.

Protocol 1: NMR Analysis (¹H, ¹³C)
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program, a relaxation delay of 3 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Analysis
  • Sample Preparation: Place a small, powdered amount of the sample directly onto the ATR crystal. No further preparation is needed.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance spectrum.

Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or similar, is a common starting point for this class of compounds.[1]

  • Mobile Phase: A typical mobile phase would be a mixture of n-Hexane and a polar modifier like isopropanol (e.g., 90:10 v/v), often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.[8] This must be optimized.

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase.

  • Analysis:

    • Inject a racemic (R/S) standard to determine the retention times of both enantiomers.

    • Inject the sample and integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 .[8]

Conclusion

The comprehensive characterization of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. This guide demonstrates that a single technique is insufficient. A logical, multi-modal approach, combining the structural elucidating power of NMR, IR, and MS with the quantitative chiral purity assessment of techniques like Chiral HPLC, is essential. By understanding the "why" behind each analytical choice—from solvent selection in NMR to the specific N-H stretches in IR—researchers can confidently validate the identity, structure, and enantiomeric integrity of this vital chiral building block, upholding the rigorous standards of modern drug development.

References

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  • MDPI. Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. (2021). Available from: [Link]

  • PubChem, National Institutes of Health. Pyrrolidine-2-carboxamide. Available from: [Link]

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A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of efficient, selective, and sustainable methods for the synthesis of chiral molecules is a paramount objective. In the landscape of asymmetric catalysis, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based systems. Among the diverse array of organocatalysts, those derived from the simple amino acid proline and its analogues have proven to be exceptionally versatile and effective. This guide provides an in-depth comparative analysis of pyrrolidine-based organocatalysts, offering insights into their performance, mechanistic nuances, and practical applications, supported by experimental data.

The Rise of Pyrrolidine-Based Organocatalysis: A Mechanistic Overview

The efficacy of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.[1][2] This dual reactivity allows for a broad range of asymmetric transformations. The foundational catalyst, L-proline, possesses both a secondary amine for enamine/iminium formation and a carboxylic acid moiety that can act as a Brønsted acid/base co-catalyst, facilitating proton transfer in the transition state.[1][3]

Subsequent generations of pyrrolidine-based catalysts have built upon this fundamental principle, introducing structural modifications to enhance reactivity, stereoselectivity, and substrate scope. These can be broadly categorized into proline derivatives, prolinamides, and diarylprolinol silyl ethers (often referred to as Jørgensen-Hayashi catalysts).[4][5]

Enamine Catalysis

In enamine catalysis, the secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde to form a chiral enamine. This enamine is a more potent nucleophile than the corresponding enol or enolate and reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and furnishes the α-functionalized carbonyl compound with high enantioselectivity.[1][6]

Enamine_Catalysis cluster_0 Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + Catalyst - H2O Catalyst Catalyst Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Electrophile Electrophile Electrophile Product Product Iminium_Ion->Product + H2O - Catalyst

Caption: Generalized catalytic cycle for enamine-mediated α-functionalization.

Iminium Ion Catalysis

Conversely, in iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO of the carbonyl compound, enhancing its electrophilicity and promoting conjugate addition of a nucleophile.[7]

Iminium_Catalysis cluster_1 Catalytic Cycle Unsaturated_Carbonyl Unsaturated_Carbonyl Iminium_Ion Iminium_Ion Unsaturated_Carbonyl->Iminium_Ion + Catalyst Catalyst Catalyst Enamine_Intermediate Enamine_Intermediate Iminium_Ion->Enamine_Intermediate + Nucleophile Nucleophile Nucleophile Product Product Enamine_Intermediate->Product + H2O - Catalyst

Caption: Generalized catalytic cycle for iminium ion-mediated conjugate addition.

Comparative Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of C-C bond formation, and pyrrolidine-based organocatalysts have revolutionized this transformation. Here, we compare the performance of L-proline, a prolinamide derivative, and a diarylprolinol silyl ether in the reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystSolventAdditiveTime (h)Yield (%)d.r. (anti:syn)e.e. (%) (anti)Reference
L-Proline DMSO-969595:520[8]
(S,S)-Pro-Phe-OMe Ball Mill-249091:995[9]
Diarylprolinol Silyl Ether TolueneTFA2498>99:199[10]

Analysis:

  • L-Proline , the progenitor catalyst, provides a good yield and diastereoselectivity but suffers from low enantioselectivity in this specific reaction.[8]

  • The dipeptide-based prolinamide catalyst shows significantly improved enantioselectivity under solvent-free ball-milling conditions, highlighting the impact of catalyst design and reaction conditions.[9]

  • The diarylprolinol silyl ether (Jørgensen-Hayashi type) catalyst demonstrates superior performance across all metrics, affording the product in near-quantitative yield with excellent diastereo- and enantioselectivity.[10] The bulky diarylprolinol moiety creates a well-defined chiral pocket, leading to highly effective stereocontrol.

Comparative Performance in Asymmetric Michael Additions

The asymmetric Michael addition is another critical C-C bond-forming reaction where pyrrolidine-based organocatalysts excel. The following table compares the performance of various catalysts in the addition of ketones or aldehydes to β-nitrostyrene.

CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)d.r. (syn:anti)e.e. (%) (syn)Reference
L-Proline Cyclohexanoneβ-nitrostyreneDMSO969595:520[8]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole Cyclohexanoneβ-nitrostyreneToluene249898:299[1]
Diarylprolinol Silyl Ether Salt n-Pentanalβ-nitrostyreneWater248594:698[11]

Analysis:

  • Similar to the aldol reaction, L-proline shows modest enantioselectivity in the Michael addition.[8]

  • Replacing the carboxylic acid of proline with a tetrazole moiety dramatically improves the enantioselectivity, demonstrating that tuning the acidity of the Brønsted acid component can have a profound effect on stereocontrol.[1]

  • The diarylprolinol silyl ether salt exhibits exceptional performance, even in water, showcasing the robustness and high activity of this catalyst class.[11] The use of water as a solvent is a significant advantage from a green chemistry perspective.

Experimental Protocols

To provide a practical context for the application of these catalysts, detailed experimental protocols for representative reactions are provided below.

Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the L-proline-catalyzed aldol reaction between an aldehyde and a ketone.[12][13]

Protocol_1 start Start setup To a stirred solution of catalyst (10-20 mol%) in a specific solvent, add aldehyde (1.0 equiv.) and ketone (5.0 equiv.) at the desired temperature. start->setup stir Stir the reaction mixture for 24-72 h. setup->stir quench Quench the reaction with saturated aqueous ammonium chloride solution. stir->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the combined organic layers and concentrate. extract->dry purify Purify the crude product by flash column chromatography. dry->purify end End purify->end Protocol_2 start Start setup To a solution of the diarylprolinol silyl ether catalyst (2-10 mol%) and an optional additive (e.g., benzoic acid) in the chosen solvent, add the α,β-unsaturated aldehyde (1.0 equiv.). start->setup add_nucleophile Add the nitroalkane (1.2-1.5 equiv.) and stir the reaction mixture at the specified temperature. setup->add_nucleophile monitor Monitor the reaction progress by TLC or GC. add_nucleophile->monitor workup Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. monitor->workup extract Extract with an organic solvent and wash the combined organic layers. workup->extract dry Dry the organic layer and concentrate under reduced pressure. extract->dry purify Purify the crude product by flash column chromatography. dry->purify end End purify->end

Sources

A Comparative Guide to the Efficacy of (R)-Pyrrolidine-2-carboxamide Hydrochloride in Inhibiting InhA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel InhA Inhibitors in Tuberculosis Therapy

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A cornerstone of the Mtb cell wall is mycolic acid, a unique long-chain fatty acid that is essential for the bacterium's viability and virulence. The biosynthesis of mycolic acids is a complex process involving two fatty acid synthase systems, FAS-I and FAS-II. Within the FAS-II pathway, the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA, is a critical enzyme responsible for the elongation of fatty acid chains. The clinical significance of InhA is underscored by the fact that it is the primary target of the frontline anti-TB drug, isoniazid (INH).

However, the utility of isoniazid is threatened by resistance, which most commonly arises from mutations in the catalase-peroxidase enzyme, KatG. KatG is required to activate the prodrug isoniazid into its active form. This has spurred the search for direct InhA inhibitors that can bypass this activation step and therefore remain effective against many isoniazid-resistant strains. Among the promising new classes of direct InhA inhibitors are the pyrrolidine carboxamides. This guide provides a comparative analysis of the efficacy of (R)-Pyrrolidine-2-carboxamide hydrochloride and its analogues as direct InhA inhibitors, contextualized against established and alternative therapies.

Mechanism of Action: Direct Engagement of the InhA Active Site

Unlike isoniazid, which requires metabolic activation, (R)-Pyrrolidine-2-carboxamide and its derivatives are direct-acting inhibitors of InhA. These compounds are designed to fit into the substrate-binding pocket of the InhA enzyme. The binding of these inhibitors is typically competitive with the natural long-chain trans-2-enoyl-ACP substrate.

The pyrrolidine carboxamide scaffold has been identified through high-throughput screening as a potent inhibitor of InhA. Crystallographic studies of related pyrrolidine carboxamide derivatives in complex with InhA have elucidated the key molecular interactions. The amide moiety of the inhibitor often forms crucial hydrogen bonds with the hydroxyl group of a conserved tyrosine residue (Tyr158) and the 2'-hydroxyl of the NAD+ cofactor within the active site. The pyrrolidine ring and its substituents then occupy a hydrophobic pocket, contributing to the binding affinity. By occupying the active site, these inhibitors physically obstruct the binding of the enoyl-ACP substrate, thereby halting the mycolic acid biosynthesis pathway and leading to bacterial cell death.

The stereochemistry of the pyrrolidine ring is critical for potent inhibitory activity, with studies indicating that only one enantiomer is typically active. This is due to the specific three-dimensional arrangement of the binding pocket, which favors interaction with a particular stereoisomer.

InhA_Pathway_Inhibition cluster_FASII FAS-II Pathway (Mycolic Acid Elongation) cluster_Inhibitors Inhibitor Action Acyl-ACP Acyl-ACP Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP KasA/B Malonyl-ACP Malonyl-ACP Malonyl-ACP->Ketoacyl-ACP Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP MabA Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP HadA/B/C Elongated Acyl-ACP Elongated Acyl-ACP Enoyl-ACP->Elongated Acyl-ACP InhA Elongated Acyl-ACP->Acyl-ACP Further Rounds InhA InhA Pyrrolidine_Carboxamide (R)-Pyrrolidine-2- carboxamide HCl Pyrrolidine_Carboxamide->InhA Direct Inhibition Isoniazid_Prodrug Isoniazid (Prodrug) KatG KatG Isoniazid_Prodrug->KatG Activated_INH Activated Isoniazid (INH-NAD Adduct) Activated_INH->InhA Inhibition KatG->Activated_INH Activation

Figure 1: Simplified schematic of the FAS-II pathway and the points of intervention for Isoniazid and direct InhA inhibitors like (R)-Pyrrolidine-2-carboxamide HCl.

Comparative Efficacy of InhA Inhibitors

A direct comparison of the inhibitory potential of various compounds against InhA and whole-cell M. tuberculosis is essential for evaluating their therapeutic promise. The following table summarizes key efficacy data for (R)-Pyrrolidine-2-carboxamide analogues and other notable InhA inhibitors. It is important to note that specific published data for this compound is limited; therefore, data for closely related pyrrolidine carboxamide derivatives are presented as representative of this chemical class.

Compound/DrugTypeInhA IC₅₀ (µM)M. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)
Pyrrolidine Carboxamide (d6) Direct InhA Inhibitor10.05Not ReportedNot Reported
Optimized Pyrrolidine Carboxamide Direct InhA Inhibitor~0.06 (160-fold improvement from lead)[1]Not ReportedNot Reported
Isoniazid (INH) Prodrug InhA InhibitorNot directly applicable (active form is INH-NAD adduct)0.02 - 0.060.15 - 0.44
Ethionamide Prodrug InhA InhibitorNot directly applicable (activated by EthA)0.625 - 2.53.76 - 15.04
Triclosan Direct InhA Inhibitor~0.18[2]~27.6
NITD-916 Direct InhA Inhibitor~0.59[3]~0.017~0.04

Note: IC₅₀ (half maximal inhibitory concentration) against the InhA enzyme indicates the compound's potency at the molecular target level. MIC (minimum inhibitory concentration) against whole-cell M. tuberculosis reflects the compound's ability to kill or inhibit the growth of the bacteria, which is influenced by factors such as cell wall permeability and efflux pumps.

The data indicate that while the initial hit for the pyrrolidine carboxamide class had a modest IC₅₀, optimization efforts have led to derivatives with significantly improved potency.[1] Furthermore, direct inhibitors like NITD-916 demonstrate potent whole-cell activity, surpassing that of isoniazid on a molar basis against the drug-sensitive H37Rv strain.[3] A key advantage of direct InhA inhibitors is their potential to retain activity against isoniazid-resistant strains where resistance is conferred by mutations in the katG gene.

Experimental Protocols

To ensure the robust evaluation and comparison of InhA inhibitors, standardized and validated experimental protocols are paramount. Below are detailed methodologies for a key enzymatic assay and a whole-cell susceptibility assay.

InhA Enzymatic Inhibition Assay (NADH Oxidation Assay)

This assay spectrophotometrically measures the activity of InhA by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of the enoyl-ACP substrate.

Principle: InhA catalyzes the following reaction: trans-2-enoyl-ACP + NADH + H⁺ → acyl-ACP + NAD⁺

The rate of NADH consumption is directly proportional to the InhA activity. Inhibitors will decrease the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 1 mM EDTA.

    • InhA Enzyme: Purified recombinant M. tuberculosis InhA, diluted to a working concentration of 20 nM in assay buffer.

    • NADH Solution: 250 µM NADH in assay buffer. Prepare fresh.

    • Substrate Solution: trans-2-Dodecenoyl-CoA (or a similar long-chain enoyl-CoA) at a saturating concentration (e.g., 25 µM) in assay buffer.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock of this compound and other test compounds in 100% DMSO. Create serial dilutions as required.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 50 µL of the 20 nM InhA enzyme solution.

    • Add 2 µL of the inhibitor solution (or DMSO for control wells) to the respective wells.

    • Add 50 µL of the 250 µM NADH solution.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH oxidation) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min). The extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

InhA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - InhA Enzyme - NADH - Substrate - Inhibitor Dilutions Add_InhA Add InhA to Plate Reagents->Add_InhA Add_Inhibitor Add Inhibitor/DMSO Add_InhA->Add_Inhibitor Add_NADH Add NADH Add_Inhibitor->Add_NADH Incubate Incubate (10 min) Add_NADH->Incubate Add_Substrate Initiate with Substrate Incubate->Add_Substrate Read_Abs Read Absorbance @ 340 nm (Kinetic Mode) Add_Substrate->Read_Abs Calc_Rate Calculate Initial Velocity Read_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Figure 2: Workflow for the InhA enzymatic inhibition assay.

Whole-Cell Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis. It is a reliable, low-cost, and high-throughput alternative to traditional methods.

Principle: The assay utilizes Alamar Blue (resazurin), a redox indicator. Metabolically active (i.e., living) mycobacterial cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. A lack of color change (remaining blue) indicates bacterial growth inhibition.

Step-by-Step Protocol:

  • Reagent and Culture Preparation:

    • Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • M. tuberculosis Culture: Grow M. tuberculosis H37Rv in the growth medium to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Inoculum Preparation: Adjust the bacterial culture to a McFarland standard of 1.0, then dilute 1:50 in growth medium to obtain the final inoculum.

    • Alamar Blue Reagent: Prepare a solution of Alamar Blue and 20% sterile Tween 80.

  • Assay Procedure (96-well microplate):

    • Add 100 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.

    • Add 100 µL of growth medium to the remaining wells.

    • Add 2 µL of the inhibitor stock solution (in DMSO) to the first well of each test row. Perform a 2-fold serial dilution across the plate.

    • Include a drug-free control (DMSO only) and a media-only control (no bacteria).

    • Add 100 µL of the prepared Mtb inoculum to each well (except the media-only control).

    • Seal the plate with a breathable sealant or parafilm and incubate at 37°C for 5-7 days.

  • Development and Reading:

    • After the incubation period, add 30 µL of the Alamar Blue reagent mixture to each well.

    • Re-incubate the plate at 37°C for 24 hours.

    • Visually inspect the plate. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Conclusion and Future Outlook

This compound and its analogues represent a promising class of direct InhA inhibitors with the potential to address the challenge of isoniazid resistance in M. tuberculosis. Their mechanism of action, which circumvents the need for KatG activation, makes them attractive candidates for further development. While initial hits have shown moderate potency, medicinal chemistry efforts have demonstrated that the scaffold is highly tractable, leading to derivatives with potent enzymatic inhibition and whole-cell activity.

The comparative data highlight the potential of direct InhA inhibitors to match or even exceed the potency of existing drugs. However, further studies are required to fully characterize the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as their efficacy in in vivo models of tuberculosis. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of this and other novel classes of anti-TB agents. The continued exploration of direct InhA inhibitors is a critical component of the global effort to develop new, more effective treatments for all forms of tuberculosis.

References

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]

  • Manjunatha, U., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science Translational Medicine, 7(269), 269ra3. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]

  • Freire, C. R., et al. (2013). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. PLoS ONE, 8(10), e76234. [Link]

  • He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(21), 6649–6658. [Link]

  • Silva, P. A., et al. (2011). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 55(8), 3839–3845. [Link]

  • Betts, J. C., et al. (2003). Signature Gene Expression Profiles Discriminate between Isoniazid-, Thiolactomycin-, and Triclosan-Treated Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 47(9), 2903–2913. [Link]

  • Abrahams, K. A., et al. (2024). Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. Antimicrobial Agents and Chemotherapy, 68(11), e0035724. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of Pyrrolidine Carboxamide Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison and analysis of the structure-activity relationships (SAR) of pyrrolidine carboxamide analogs, a significant class of compounds in medicinal chemistry. Our focus will be on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism and a key target in the management of type 2 diabetes. We will delve into the nuanced molecular interactions that govern their inhibitory activity, supported by experimental data and established research.

Introduction to Pyrrolidine Carboxamides and DPP-4 Inhibition

The pyrrolidine carboxamide scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal starting point for designing potent and selective enzyme inhibitors. One of the most successful applications of this scaffold has been in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine protease that plays a critical role in inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control in patients with type 2 diabetes. The development of orally active, small-molecule DPP-4 inhibitors has been a major advancement in diabetes therapy.

This guide will explore the key structural modifications of the pyrrolidine carboxamide scaffold and their impact on DPP-4 inhibitory activity, providing a comparative analysis of various analogs.

The Core Pharmacophore of Pyrrolidine Carboxamide-Based DPP-4 Inhibitors

The interaction of pyrrolidine carboxamide inhibitors with the active site of DPP-4 is well-characterized. The active site of DPP-4 can be broadly divided into several key pockets, and effective inhibitors are designed to form specific interactions with these regions. A generalized pharmacophore model for these inhibitors includes:

  • A basic amino group: This group, typically a primary or secondary amine, forms a crucial salt bridge with the carboxylate side chains of two glutamate residues (Glu205 and Glu206) in the S2 pocket of the enzyme.

  • A pyrrolidine ring: This ring fits into the S1 pocket, which is a hydrophobic pocket containing a key residue, Tyr662. The stereochemistry of the substituents on the pyrrolidine ring is critical for optimal interactions.

  • A carboxamide linker: This linker connects the pyrrolidine ring to other parts of the molecule and is involved in hydrogen bonding interactions with the enzyme backbone.

  • An electrophilic group (or a group capable of forming covalent interactions): In many potent inhibitors, a cyano group or a similar electrophilic moiety is present. This group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site, leading to potent inhibition.

  • A larger, often aromatic, substituent: This group typically occupies the S1' or S2' pocket, which are larger and more accommodating, allowing for modifications to fine-tune the compound's pharmacokinetic properties.

Below is a diagram illustrating the general workflow for a Structure-Activity Relationship (SAR) study, which is fundamental to the discovery and optimization of compounds like the pyrrolidine carboxamide DPP-4 inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Profiling cluster_3 Data Analysis & Iteration A Lead Compound Identification B Analog Design & Synthesis A->B Rational Design C Primary Screening (DPP-4 Inhibition Assay) B->C Testing D Selectivity Profiling (vs. DPP-8, DPP-9) C->D Hit Confirmation H SAR Analysis C->H Activity Data E Mechanism of Inhibition Studies D->E F Pharmacokinetic Studies (Oral Bioavailability) D->F Promising Candidates G Efficacy in Animal Models (OGTT) D->G E->H I Lead Optimization F->I G->I H->I Insights I->B Iterative Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study in drug discovery.

Comparative Analysis of Pyrrolidine Carboxamide Analogs

The following sections will dissect the SAR of this class of compounds by examining the impact of structural modifications at different positions of the scaffold.

Modifications on the Pyrrolidine Ring

The pyrrolidine ring is a key element for anchoring the inhibitor in the S1 pocket of DPP-4. The substitution pattern on this ring significantly influences the compound's potency and selectivity.

  • Substitution at the 2-position: The presence of a cyano group at the 2-position of the pyrrolidine ring is a common feature in many highly potent DPP-4 inhibitors, such as vildagliptin. This group acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of the catalytic Ser630. The stereochemistry at this position is crucial, with the (S)-configuration generally being more active.

  • Substitution at the 4-position: Modifications at the 4-position can impact the compound's interaction with the S2 pocket and its overall pharmacokinetic properties. Introducing a fluorine atom at this position, for example, can enhance metabolic stability without significantly compromising potency.

The Carboxamide Linker

The carboxamide linker is not merely a spacer; it actively participates in hydrogen bonding with the enzyme. The geometry and electronic properties of this linker are important for maintaining the optimal orientation of the inhibitor in the active site.

Variations in the N-acyl and N-alkyl Groups

The nitrogen of the pyrrolidine ring is typically acylated or alkylated with various substituents that extend into the S1' and S2' pockets. These modifications are critical for tuning the compound's potency, selectivity, and drug-like properties.

  • Small Alkyl Groups: Simple N-acyl groups, such as an acetyl group, can yield potent inhibitors. However, these smaller analogs often suffer from poor pharmacokinetic profiles.

  • Bulky and Aromatic Groups: Introducing larger, more lipophilic groups can enhance potency by forming additional interactions with the enzyme. For instance, attaching an adamantyl group or a substituted phenyl ring can lead to a significant increase in inhibitory activity. However, care must be taken to balance lipophilicity and solubility to ensure good oral bioavailability.

The diagram below illustrates the key pharmacophoric features of a pyrrolidine carboxamide DPP-4 inhibitor.

Pharmacophore_Model cluster_Inhibitor Pyrrolidine Carboxamide Inhibitor cluster_DPP4 DPP-4 Active Site Pyrrolidine Pyrrolidine Ring S1_Pocket S1 Pocket (Hydrophobic) Pyrrolidine->S1_Pocket Hydrophobic Interaction Amine Basic Amine S2_Pocket S2 Pocket (Glu205, Glu206) Amine->S2_Pocket Salt Bridge Carboxamide Carboxamide Linker Catalytic_Serine Catalytic Triad (Ser630) Carboxamide->Catalytic_Serine H-Bonding Cyano Electrophilic Group (e.g., Cyano) Cyano->Catalytic_Serine Reversible Covalent Bond Substituent Aromatic/Alkyl Substituent S1_Prime_Pocket S1' Pocket Substituent->S1_Prime_Pocket Van der Waals Interactions

A Comparative Guide to Chiral Reagents: Navigating Alternatives to (R)-Pyrrolidine-2-carboxamide in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is fundamental to the safety and efficacy of therapeutic agents. (R)-Pyrrolidine-2-carboxamide, the amide derivative of L-proline, has long served as a foundational tool in the organocatalysis toolbox. Its utility in classic transformations like the aldol, Mannich, and Michael reactions is well-documented. However, the demands of modern synthesis—higher efficiency, broader substrate scope, improved selectivity, and milder conditions—have spurred the development of a diverse array of alternative reagents.

This guide provides a comparative analysis of leading alternatives to (R)-Pyrrolidine-2-carboxamide hydrochloride, moving beyond a simple list to explain the mechanistic rationale and practical considerations behind their use. We will explore two primary strategies for asymmetric synthesis: the use of stoichiometric chiral auxiliaries, which provide robust and predictable control, and the development of next-generation organocatalysts that offer superior performance and efficiency.

Chapter 1: The Benchmark - (R)-Prolinamide and the Enamine Catalysis Model

(R)-Pyrrolidine-2-carboxamide, or prolinamide, operates through the principles of enamine catalysis, a mechanism it shares with its parent amino acid, L-proline.[1] The secondary amine of the pyrrolidine ring condenses with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. The chirality of the pyrrolidine scaffold then directs the facial attack of this enamine onto an electrophile (e.g., an aldehyde). The carboxamide group plays a crucial role, often participating in hydrogen bonding to activate the electrophile and stabilize the transition state, thereby enhancing stereoselectivity.[2]

While effective, prolinamide and proline often suffer from limitations, including high catalyst loadings (10-30 mol%), limited solubility in non-polar solvents, and modest selectivity for certain substrate combinations.[3]

G cluster_0 Enamine Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Prolinamide Prolinamide (R)-Prolinamide Catalyst Prolinamide->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium Product Aldol Product (Chiral) Iminium->Product + H₂O Product->Prolinamide Catalyst Regeneration Water_in H₂O Water_out -H₂O

Figure 1: The fundamental enamine catalytic cycle for a prolinamide-catalyzed aldol reaction.

Chapter 2: Stoichiometric Chiral Auxiliaries: The Power of Covalent Control

An alternative strategy involves covalently attaching a chiral auxiliary to the substrate.[4][5] This converts the prochiral substrate into a chiral molecule, allowing for subsequent reactions to proceed with high diastereoselectivity, guided by the steric and electronic properties of the auxiliary. The auxiliary is then cleaved and can often be recovered.[5] This approach offers exceptional levels of stereocontrol, making it a mainstay in complex molecule synthesis.[6][7]

Alternative 2.1: Evans' Oxazolidinones

Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for asymmetric alkylation and aldol reactions.[4][8][9] They are typically derived from readily available chiral amino alcohols. The substrate, usually a carboxylic acid, is acylated onto the oxazolidinone nitrogen. Deprotonation forms a rigid Z-enolate, where the boron or titanium center chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite face.[4][10][11]

Key Advantages:

  • High Diastereoselectivity: Often achieves >99% d.e. for aldol and alkylation reactions.[8][12]

  • Predictable Stereochemistry: The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model.[10]

  • Versatility: Effective for a wide range of C-C bond formations.[4]

Causality in Experimental Choice: The choice of a Lewis acid for enolization is critical. Boron triflates, like Bu₂BOTf, are commonly used because the short B-O bonds create a "tighter," more organized six-membered transition state, which enhances diastereoselectivity compared to more flexible lithium enolates.[10][12]

G cluster_workflow Evans Auxiliary Workflow Start Prochiral Carboxylic Acid Step1 Couple with Chiral Auxiliary (e.g., (R)-4-Bn-Oxazolidinone) Start->Step1 Intermediate N-Acyl Oxazolidinone Step1->Intermediate Step2 Diastereoselective Enolate Reaction (e.g., Aldol, Alkylation) Intermediate->Step2 Product_Aux Product-Auxiliary Adduct Step2->Product_Aux Step3 Cleave Auxiliary (e.g., LiOH, MeONa) Product_Aux->Step3 Final_Product Enantiopure Product Step3->Final_Product Recovered_Aux Recovered Auxiliary Step3->Recovered_Aux

Figure 2: General workflow for synthesis using a chiral auxiliary.

Alternative 2.2: Ellman's tert-Butanesulfinamide

For the direct synthesis of chiral amines, tert-butanesulfinamide, developed by Jonathan A. Ellman, is an exceptionally powerful reagent.[13] It functions as a chiral ammonia equivalent. Condensation of enantiopure tert-butanesulfinamide with an aldehyde or ketone forms a chiral N-sulfinylimine. The sulfinyl group activates the imine for nucleophilic attack and directs the nucleophile to one face through a rigid, six-membered transition state involving chelation of the incoming organometallic reagent (e.g., a Grignard reagent) with the sulfinyl oxygen.[14] Subsequent mild acid hydrolysis cleanly removes the auxiliary to reveal the chiral primary amine.[13][15]

Key Advantages:

  • Broad Scope: Highly effective for the synthesis of a wide variety of α- and β-chiral amines.

  • High Stereocontrol: Diastereoselective additions typically proceed with high selectivity.[14]

  • Robust and Practical: Both enantiomers of the auxiliary are commercially available, and the chemistry is scalable.[13][16]

Chapter 3: Next-Generation Proline-Derived Organocatalysts

Instead of abandoning the catalytic approach, many researchers have focused on rationally designing new proline-based catalysts that overcome the limitations of the parent molecule.[3][17] The primary strategies involve modifying the carboxylic acid moiety to increase acidity, steric bulk, and solubility.

Alternative 3.1: Prolinamides and Prolinethioamides

Replacing the carboxylic acid of proline with a more complex amide or thioamide can dramatically improve catalytic performance. Prolinamides derived from chiral amino alcohols or diamines introduce additional stereocenters and hydrogen-bonding sites, which can lead to more organized transition states and enhanced enantioselectivity.[18]

Notably, the corresponding prolinethioamides are often superior catalysts.[2] The thioamide proton is more acidic than its amide counterpart, leading to stronger hydrogen bonding with the electrophile. This enhanced activation often translates to higher reaction rates and selectivities, even at lower catalyst loadings.[2][18]

Alternative 3.2: Proline Sulfonamides

Replacing the carboxylic acid with a sulfonamide group represents another significant improvement.[19] Proline sulfonamides, such as those developed by Ley and others, exhibit significantly better solubility in a broader range of solvents, including less polar ones like dichloromethane, where proline itself is ineffective.[3][19] This expanded solvent compatibility is a major practical advantage, and these catalysts often provide higher yields and enantioselectivities in aldol and Mannich reactions compared to proline.[3][20]

Chapter 4: Comparative Performance Data

The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a benchmark reaction for comparing catalyst performance.

Reagent/CatalystReaction TypeYield (%)d.r. (syn:anti)e.e. (%)Key ConditionsReference
L-Proline Michael Addition9595:520DMSO, 96h[21]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole Michael Addition99>99:199CH₂Cl₂, 24h, 5 mol%[3][21]
Evans' Auxiliary Approach Michael Addition>90>98:2>98Stoichiometric, TiCl₄[4]
(S)-proline N-phenylsulfonamide Michael Addition9895:596CH₂Cl₂, 24h, 10 mol%[3][19]

Note: Data for the Evans' Auxiliary approach is generalized, as it proceeds via a different (stoichiometric) pathway but reliably delivers high selectivity.

Chapter 5: Experimental Protocols

Trustworthy protocols are self-validating. The following methods are presented with sufficient detail to be reproduced reliably.

Protocol 5.1: Evans Asymmetric Aldol Reaction

This protocol describes the highly diastereoselective aldol reaction between an N-propionyl oxazolidinone and isobutyraldehyde.[9][12]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M).

  • Enolization: Cool the solution to 0 °C. Add di-n-butylboryl triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the resulting boron enolate solution to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench and Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography to yield the aldol adduct with high diastereoselectivity.

  • Auxiliary Cleavage: The auxiliary can be cleaved by treating the adduct with lithium hydroxide in a THF/water mixture to yield the chiral carboxylic acid and recover the auxiliary.[12]

Protocol 5.2: Asymmetric Synthesis of a Primary Amine using Ellman's Auxiliary

This protocol details the addition of a Grignard reagent to an N-sulfinylimine.[14][15]

  • Imine Formation: To a solution of (R)-tert-butanesulfinamide (1.0 equiv) and an aldehyde (1.1 equiv) in anhydrous THF (0.5 M), add Ti(OEt)₄ (1.5 equiv). Stir the mixture at room temperature for 3-5 hours until imine formation is complete (monitored by TLC).

  • Nucleophilic Addition: Cool the reaction mixture to -48 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv) dropwise over 15 minutes.

  • Reaction: Stir the mixture at -48 °C for 4-6 hours.

  • Quench and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and stir for 15 minutes. Filter the resulting suspension through celite, washing with ethyl acetate. Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

  • Deprotection: Dissolve the purified sulfinamide adduct in methanol and add stoichiometric HCl (4N in dioxane). Stir for 1 hour, then concentrate to yield the hydrochloride salt of the enantiopure primary amine.

Conclusion and Selection Guide

The choice of reagent to achieve a desired chiral transformation is a critical decision in synthesis design. While (R)-Pyrrolidine-2-carboxamide remains a useful organocatalyst, its limitations have driven the innovation of superior alternatives.

  • For maximum stereochemical control and reliability , especially in the synthesis of chiral acid derivatives or polyketides, the stoichiometric use of Evans' Oxazolidinones remains an unparalleled strategy.

  • For the direct and highly enantioselective synthesis of chiral primary amines , Ellman's tert-Butanesulfinamide is the clear reagent of choice.

  • For researchers committed to a catalytic approach , next-generation proline derivatives such as prolinethioamides and sulfonamides offer significant advantages over prolinamide, including better solubility, lower catalyst loadings, and often superior stereoselectivity.

The following decision-making guide can help streamline the selection process.

G Start What is your synthetic goal? Goal1 Synthesize a chiral primary amine Start->Goal1 Goal2 Synthesize a chiral acid, alcohol, or ketone derivative Start->Goal2 Goal3 Perform a catalytic asymmetric reaction (Aldol, Michael, etc.) Start->Goal3 Reagent1 Use Ellman's tert-Butanesulfinamide Goal1->Reagent1 Reagent2 Use Evans' Oxazolidinone Auxiliary Goal2->Reagent2 Question1 Are high catalyst loadings and polar solvents acceptable? Goal3->Question1 Reagent3 Use Prolinamide or Proline Question1->Reagent3 Yes Reagent4 Use Next-Gen Organocatalyst (e.g., Proline Sulfonamide or Thioamide) Question1->Reagent4 No

Figure 3: A guide to selecting the appropriate chiral reagent based on the synthetic target.

References

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  • Aires-de-Sousa, M. et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]

  • University of Windsor. Asymmetric Synthesis. [Link]

  • Ghosh, A. K. et al. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Tetrahedron Letters. [Link]

  • Cobb, A. J. A. et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry. [Link]

  • Reddy, L. R. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

  • Mukaiyama, T. et al. (1982). Enantioselective aldol reactions using chiral lithium amides as a chiral auxiliary. Journal of the Chemical Society, Chemical Communications. [Link]

  • Wikipedia Contributors. (2023). Proline organocatalysis. Wikipedia. [Link]

  • Riant, O. et al. (1995). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

  • de Souza, M. V. N. et al. (2013). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]

  • Yamaguchi, M. et al. (2001). Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2010). Chiral Amine Synthesis. Methods, Developments and Applications. [Link]

  • ResearchGate. (2021). Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. [Link]

  • Ryu, D. H. et al. (2010). l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. The Journal of Organic Chemistry. [Link]

  • Bonifacio, V. D. B. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Schipper, D. J. et al. (2010). Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Berner, O. M. et al. (2010). Chiral amine synthesis : methods, developments and applications. Consensus. [Link]

  • Semantic Scholar. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. [Link]

  • Evans, D. A. et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Castillo, E. et al. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry. [Link]

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  • Ryu, D. H. et al. (2018). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of (R)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel proline derivative, (R)-Pyrrolidine-2-carboxamide hydrochloride is of increasing interest in pharmaceutical and chemical research. Its unique structure necessitates a thorough understanding of its handling and safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, grounded in authoritative safety data.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating it is a substance that requires careful handling:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning" . These classifications underscore the importance of stringent adherence to safety protocols to mitigate risks of acute toxicity, skin and eye irritation, and respiratory discomfort.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table summarizes the minimum required PPE, with detailed explanations of the causality behind each recommendation.

Protection Type Specific Recommendations Standards Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1]EN 166 (EU) or NIOSH (US) approved.To prevent contact with the eyes, which can cause serious irritation as indicated by H319.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.EU Directive 89/686/EEC and EN 374 for gloves.To prevent skin irritation (H315) and absorption.[1] Gloves should be inspected for integrity before each use.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.NIOSH (US) or EN 149 (EU) approved respirator.To prevent respiratory tract irritation (H335) from inhalation of the compound.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to systematic operational and disposal procedures is critical for minimizing exposure and environmental contamination.

Handling and Storage

Safe Handling Practices:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[1]

  • Dust and Aerosol Prevention: Avoid generating dust or aerosols during handling.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • It is recommended to store the powder at -20°C for long-term stability (up to 3 years). For shorter periods, 4°C is suitable (up to 2 years). In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Spill Response

In the event of a spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Emergency Procedures: Immediate Actions

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE GHS: H302, H315, H319, H335 Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Use Fume Hood In-Use Operations In-Use Operations Weighing and Transfer->In-Use Operations Decontamination Decontamination In-Use Operations->Decontamination Store Unused Material Store Unused Material In-Use Operations->Store Unused Material If applicable Waste Disposal Waste Disposal Decontamination->Waste Disposal Hazardous Waste Stream Store Unused Material->Waste Disposal Empty Containers

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.